Dioxoisoindolin-O-PEG-OMe (MW 2000)
Descripción
BenchChem offers high-quality Dioxoisoindolin-O-PEG-OMe (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioxoisoindolin-O-PEG-OMe (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H18N2O5 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
azane;2-[2-(2-methoxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO5.H3N/c1-17-6-7-18-8-9-19-14-12(15)10-4-2-3-5-11(10)13(14)16;/h2-5H,6-9H2,1H3;1H3 |
Clave InChI |
OFHLPEVNPCEAJY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dioxoisoindolin-O-PEG-OMe (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Dioxoisoindolin-O-PEG-OMe (MW 2000), a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physical properties, and its role in the synthesis of these novel therapeutic agents. Detailed experimental protocols and visualizations are included to support researchers in its application.
Introduction
Dioxoisoindolin-O-PEG-OMe with a molecular weight of approximately 2000 Da is a heterobifunctional linker used in the synthesis of PROTACs.[1] PROTACs are innovative molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease processes.[1] This linker is composed of three key components:
-
A Dioxoisoindoline moiety: This group serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.
-
A Polyethylene Glycol (PEG) spacer: The PEG chain, with an average molecular weight of 2000 Da, is a flexible, hydrophilic spacer that connects the two ends of the PROTAC. The length and composition of the PEG linker are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. The inclusion of the PEG chain also enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.
-
A Methoxy (B1213986) (OMe) group: This terminal group provides chemical stability and defined properties to the linker.
Chemical and Physical Properties
While a specific Certificate of Analysis for Dioxoisoindolin-O-PEG-OMe (MW 2000) is not publicly available, the properties of the PEG 2000 component, which constitutes the bulk of the molecule's mass, provide a strong indication of its physical characteristics.
Table 1: Physicochemical Properties of Dioxoisoindolin-O-PEG-OMe (MW 2000)
| Property | Value |
| Synonyms | (1,3-dioxoisoindolin-2-yl)-O-PEG-OMe (MW 2000) |
| Appearance | White to off-white solid |
| Molecular Weight | ~2000 g/mol |
| Storage Temperature | -20°C |
| Shipping Temperature | Ambient |
Table 2: Properties of PEG 2000 (as a proxy)
| Property | Value |
| Melting Point | 50-55 °C |
| Density | 1.128 g/cm³ |
| Solubility in Water | Soluble |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform, and dichloromethane. Insoluble in diethyl ether and hexane. |
Role in PROTAC Synthesis and Mechanism of Action
Dioxoisoindolin-O-PEG-OMe (MW 2000) is a critical building block for the modular synthesis of PROTACs. The dioxoisoindoline group provides the "hook" for the E3 ligase, while the methoxy-terminated PEG chain allows for conjugation to a ligand that targets a specific protein of interest.
The general workflow for synthesizing a PROTAC using this linker involves the chemical ligation of a target protein ligand to the methoxy end of the Dioxoisoindolin-O-PEG-OMe linker. This process creates a heterobifunctional molecule capable of simultaneously binding to both the target protein and the E3 ligase.
Caption: PROTAC Mechanism of Action.
Once the PROTAC enters the cell, it facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using Dioxoisoindolin-O-PEG-OMe (MW 2000) and a target protein ligand containing a suitable functional group (e.g., a primary amine) for conjugation.
Materials:
-
Dioxoisoindolin-O-PEG-OMe (MW 2000)
-
Target protein ligand with a reactive functional group (e.g., carboxylic acid or activated ester)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel)
Procedure:
-
Activation of the Target Protein Ligand (if necessary): If the target protein ligand contains a carboxylic acid, it may need to be activated to facilitate coupling. This can be achieved by reacting the ligand with a coupling reagent such as HATU or by converting it to an active ester (e.g., an NHS ester).
-
Coupling Reaction:
-
Dissolve Dioxoisoindolin-O-PEG-OMe (MW 2000) in an appropriate anhydrous solvent (e.g., DMF).
-
Add the activated target protein ligand to the solution.
-
If necessary, add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC, to yield the final PROTAC molecule.
-
-
Characterization: The structure and purity of the synthesized PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General PROTAC Synthesis Workflow.
Stability and Storage
Dioxoisoindolin-O-PEG-OMe (MW 2000) should be stored at -20°C for long-term stability.[2] For short-term handling and shipping, it is stable at ambient temperatures.[2] As with most PEG-containing compounds, it is advisable to protect it from moisture and excessive heat to prevent degradation.
Conclusion
Dioxoisoindolin-O-PEG-OMe (MW 2000) is a valuable and versatile tool for the synthesis of PROTACs. Its well-defined structure, incorporating a Cereblon E3 ligase ligand and a flexible, hydrophilic PEG spacer, provides a robust platform for the development of novel protein degraders. The information and protocols provided in this guide are intended to support researchers in the effective application of this important chemical entity in the pursuit of new therapeutic strategies.
References
An In-Depth Technical Guide to the Structure and Synthesis of Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dioxoisoindolin-O-PEG-OMe, a key heterobifunctional linker used in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular structure, a probable synthetic pathway with a detailed experimental protocol, and its role in advanced biochemical applications.
Molecular Structure and Significance
Dioxoisoindolin-O-PEG-OMe is a derivative of polyethylene (B3416737) glycol (PEG) that features a methoxy (B1213986) (OMe) group at one terminus and a dioxoisoindoline group at the other. The core structure consists of a hydrophilic PEG chain, which enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.
The key functional component is the dioxoisoindoline group, which serves as a stable protecting group for an aminooxy functionality. This protecting group can be selectively removed under mild conditions to reveal a reactive aminooxy group (-O-NH₂). The aminooxy group is highly valuable in bioconjugation as it chemoselectively reacts with aldehydes and ketones to form stable oxime linkages. This specific reactivity allows for the precise and controlled ligation of the PEG linker to biomolecules or other synthetic constructs.
Synthesis of Dioxoisoindolin-O-PEG-OMe
The most chemically efficient and widely adopted method for synthesizing N-alkoxyphthalimides from alcohols is the Mitsunobu reaction . This reaction facilitates the condensation of an alcohol with an acidic nucleophile, such as N-hydroxyphthalimide, under mild, non-acidic conditions. This approach is particularly well-suited for the functionalization of sensitive molecules like polyethylene glycols.
The synthesis of Dioxoisoindolin-O-PEG-OMe proceeds via the reaction of a methoxy-terminated polyethylene glycol (mPEG-OH) with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Synthetic Pathway
The overall synthetic scheme is a single-step conversion of the terminal hydroxyl group of mPEG-OH to the phthalimidooxy group.
Experimental Protocol: Mitsunobu Reaction
This protocol is a representative procedure adapted from established methods for the Mitsunobu reaction on polyethylene glycol derivatives.
Materials:
-
Methoxy polyethylene glycol (mPEG-OH, e.g., MW 2000)
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve methoxy polyethylene glycol (mPEG-OH, 1.0 eq.) and N-hydroxyphthalimide (1.5 eq.) in anhydrous THF.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃, 1.5 eq.). Cool the mixture to 0 °C using an ice bath.
-
Mitsunobu Condensation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution. A slight warming of the solution may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of N-hydroxyphthalimide.
-
Quenching and Concentration: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude residue will contain the product along with by-products such as triphenylphosphine oxide and the reduced DIAD.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the mixture and collect the filtrate.
-
Concentrate the filtrate and purify the resulting oil by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for elution.
-
-
Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo to yield Dioxoisoindolin-O-PEG-OMe as a colorless oil or a white, waxy solid.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis, based on typical yields for Mitsunobu reactions involving PEG.
| Parameter | Expected Value |
| Starting Material | mPEG-OH (MW ~2000) |
| Key Reagents | N-Hydroxyphthalimide, PPh₃, DIAD |
| Solvent | Anhydrous THF |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 75-95% |
| Purity | >95% (after chromatography) |
| ¹H NMR (CDCl₃, δ ppm) | 7.85-7.75 (m, 4H, Ar-H), 4.3 (t, 2H, -O-CH₂-CH₂-N), 3.64 (br s, PEG backbone), 3.38 (s, 3H, -OCH₃) |
| MALDI-TOF MS | Peak series corresponding to [M+Na]⁺ with repeating units of 44.03 Da (C₂H₄O) |
Application in Bioconjugation: Deprotection and Oxime Ligation
The primary application of Dioxoisoindolin-O-PEG-OMe is as a precursor to an aminooxy-functionalized PEG linker. The phthalimide (B116566) group is removed to unmask the highly reactive aminooxy group.
Deprotection Protocol: Hydrazinolysis
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Hydrazine (B178648) monohydrate (NH₂NH₂·H₂O)
-
Ethanol (B145695) or Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Dioxoisoindolin-O-PEG-OMe (1.0 eq.) in ethanol or DCM.
-
Add hydrazine monohydrate (5-10 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
A white precipitate (phthalhydrazide) will form.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the aminooxy-PEG-OMe product by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
Experimental Workflow: PROTAC Synthesis
The deprotected aminooxy-PEG linker is a valuable tool for constructing PROTACs. The workflow involves the ligation of the linker to a warhead or an E3 ligase ligand that has been functionalized with an aldehyde or ketone.
This chemoselective ligation strategy offers a robust method for assembling complex biomolecules with high efficiency and specificity, making Dioxoisoindolin-O-PEG-OMe a critical reagent in the toolbox of drug development professionals.
The Role of Dioxoisoindolin-O-PEG-OMe in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxoisoindolin-O-PEG-OMe and its derivatives are critical chemical tools in the rapidly advancing field of targeted protein degradation (TPD). These molecules serve as bifunctional linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the application of these linkers in research, detailing their synthesis into PROTACs, experimental protocols for their evaluation, and their mechanism of action.
The core structure of Dioxoisoindolin-O-PEG-OMe consists of three key components:
-
A Dioxoisoindolin moiety: This is typically a derivative of thalidomide (B1683933) or lenalidomide (B1683929) and functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By recruiting CRBN, the PROTAC engages the cellular machinery responsible for tagging proteins for degradation.
-
A Polyethylene Glycol (PEG) linker: The PEG chain provides a flexible bridge of varying length, connecting the CRBN ligand to a ligand for the target protein.[1][3] The length and composition of this linker are crucial for the efficacy of the PROTAC, as they influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
A reactive end group (e.g., -OMe, -OH, -Acid): This functional group allows for the covalent attachment of the linker to a ligand specific for the protein of interest (POI), completing the synthesis of the heterobifunctional PROTAC molecule.[1]
PROTACs synthesized using these linkers offer a powerful alternative to traditional inhibitors. Instead of merely blocking a protein's function, they lead to its complete removal from the cell, which can offer advantages in terms of efficacy and overcoming drug resistance.[4]
Mechanism of Action: PROTAC-mediated Protein Degradation
The fundamental role of a PROTAC synthesized from Dioxoisoindolin-O-PEG-OMe is to induce the proximity of a target protein to the CRBN E3 ligase. This leads to a cascade of events culminating in the degradation of the target protein.
References
The Core Mechanism of Dioxoisoindolin-O-PEG-OMe in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule Dioxoisoindolin-O-PEG-OMe is a cornerstone in the development of a revolutionary class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). It is not a drug in itself, but rather a critical building block, specifically a heterobifunctional linker. This guide provides an in-depth exploration of the mechanism of action that this and similar linkers enable, focusing on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's natural protein disposal system.[1]
The Dioxoisoindolin-O-PEG-OMe linker is comprised of two key components: the "dioxoisoindolin" moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon, and a polyethylene (B3416737) glycol (PEG) linker with a methoxy (B1213986) end-cap. The dioxoisoindolin group is a derivative of thalidomide, a well-known immunomodulatory drug. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are now understood to function as "molecular glues" that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[][3] This binding event modulates the substrate specificity of the E3 ligase.[]
The PEG portion of the linker provides a flexible chain to connect the CRBN ligand to a separate ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. The length and composition of this linker are critical for the efficacy of the resulting PROTAC molecule.[4]
Core Mechanism of Action
PROTACs synthesized using the Dioxoisoindolin-O-PEG-OMe linker operate by inducing the proximity of a target protein to the Cereblon E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[5]
The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest and the Cereblon E3 ligase. This brings the target protein into close proximity with the E3 ligase machinery, forming a transient ternary complex.[6] The stability of this complex is a key determinant of the efficiency of the subsequent degradation.[7]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.[6]
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged target protein into small peptides, which are then recycled by the cell.[6] The PROTAC molecule is then released and can engage another target protein and E3 ligase, continuing the cycle.
Below is a diagram illustrating this signaling pathway:
Caption: The catalytic cycle of a PROTAC utilizing a Dioxoisoindolin-based linker.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are highly dependent on the specific target protein, the cell line used, and the length and composition of the linker. The following table presents representative data for PROTACs that utilize thalidomide-based ligands and PEG linkers to degrade various target proteins.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | PEG | < 1 | > 95 | MV-4-11 | [3] |
| ARV-825 | BRD4 | Pomalidomide | PEG | < 1 | > 98 | RS4;11 | [3] |
| MT802 | BTK | Pomalidomide | PEG | ~10 | > 90 | MOLM-14 | [6] |
| SJF638 | BTK | VHL Ligand | PEG | ~5 | > 95 | MOLM-14 | [6] |
Note: This table provides illustrative examples. The performance of a PROTAC is highly specific to its structure and the biological context.
Experimental Protocols
The development of a PROTAC involves chemical synthesis followed by rigorous biological evaluation. Below are generalized protocols for these key steps.
Protocol 1: Synthesis of a Dioxoisoindolin-O-PEG-OMe-based PROTAC
This protocol outlines a general procedure for conjugating the Dioxoisoindolin-O-PEG-OMe linker to a ligand for a protein of interest (POI-ligand) that has a suitable reactive group (e.g., an amine or hydroxyl).
Materials:
-
Dioxoisoindolin-O-PEG-OMe with a terminal reactive group (e.g., carboxylic acid or activated ester)
-
POI-ligand with a complementary reactive group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Linker: If the linker has a terminal carboxylic acid, dissolve it in an anhydrous solvent. Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxyl group.
-
Coupling Reaction: To the activated linker solution, add the POI-ligand dissolved in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Protocol 2: Cell-based Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
The synthesized PROTAC molecule
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Below is a diagram of a representative experimental workflow for evaluating a PROTAC:
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Conclusion
Dioxoisoindolin-O-PEG-OMe is a powerful chemical tool that enables the construction of PROTACs capable of hijacking the Cereblon E3 ubiquitin ligase to induce the degradation of specific proteins of interest. The mechanism of action of the resulting PROTACs is event-driven and catalytic, offering a distinct and often more potent therapeutic strategy compared to traditional small molecule inhibitors. The successful design of these degraders requires careful consideration of the target ligand, the E3 ligase ligand, and the connecting linker, with the ultimate goal of promoting the formation of a stable and productive ternary complex. As our understanding of the intricacies of targeted protein degradation continues to grow, linkers such as Dioxoisoindolin-O-PEG-OMe will remain integral to the development of this exciting new class of medicines.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Aminooxy-PEG Linker Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of aminooxy-polyethylene glycol (PEG) linker precursors, with a focus on Boc-protected derivatives. These versatile bifunctional molecules are crucial reagents in bioconjugation, particularly for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Aminooxy-PEG Linkers
Aminooxy-PEG linkers are heterobifunctional molecules that feature an aminooxy group (-ONH₂) at one terminus and a second functional group at the other, separated by a hydrophilic polyethylene (B3416737) glycol spacer. The aminooxy group reacts chemoselectively with aldehydes and ketones to form stable oxime linkages under mild conditions, making it an ideal tool for the site-specific modification of biomolecules.[1] The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates, while reducing their immunogenicity.[2][3]
The synthesis of these linkers typically involves the use of a Boc (tert-butoxycarbonyl) protecting group for the aminooxy moiety, which can be readily removed under acidic conditions to unmask the reactive aminooxy group just prior to conjugation.[2][4] This strategy allows for the selective manipulation of the other functional group on the PEG linker.
Synthesis of Boc-Protected Aminooxy-PEG Precursors
The synthesis of Boc-protected aminooxy-PEG precursors generally starts from commercially available PEG diols of varying lengths. The synthetic strategy involves a series of chemical modifications to introduce the desired functional groups at each end of the PEG chain. A common precursor for many heterobifunctional aminooxy-PEG linkers is Boc-aminooxy-PEG-alcohol.
Synthesis of Boc-Aminooxy-PEG-Alcohol
A typical synthetic route to Boc-aminooxy-PEG-alcohol involves the mono-tosylation of a PEG diol, followed by nucleophilic substitution with N-Boc-hydroxylamine.
Experimental Protocol: Synthesis of Boc-Aminooxy-PEG4-Alcohol
-
Materials:
-
Tetraethylene glycol (PEG4-diol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
N-Boc-hydroxylamine
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
-
-
Procedure:
-
Mono-tosylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield mono-tosylated PEG4.
-
-
Synthesis of Boc-Aminooxy-PEG4-Alcohol:
-
To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous THF at 0°C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of mono-tosylated PEG4 (1 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford Boc-aminooxy-PEG4-alcohol.
-
-
Synthesis of Boc-Aminooxy-PEG-Acid
Boc-aminooxy-PEG-acid is another crucial precursor, enabling conjugation to amine-containing molecules. It can be synthesized from the corresponding alcohol via oxidation.
Experimental Protocol: Synthesis of Boc-Aminooxy-PEG4-Acid
-
Materials:
-
Boc-aminooxy-PEG4-alcohol
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
DCM
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
DCM and methanol (B129727) (for chromatography)
-
-
Procedure:
-
Dissolve Boc-aminooxy-PEG4-alcohol (1 equivalent) in acetone and cool the solution to 0°C.
-
Add Jones reagent dropwise to the solution until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture through a pad of Celite and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (DCM/methanol gradient) to yield Boc-aminooxy-PEG4-acid.
-
Quantitative Data on Synthesis
The yields and purity of aminooxy-PEG linker precursors can vary depending on the length of the PEG chain and the specific reaction conditions employed. The following tables summarize representative quantitative data from the literature.
| Precursor | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Boc-Aminooxy-PEG4-Alcohol | PEG4-diol | TsCl, NaH, N-Boc-hydroxylamine | DCM, THF | 36-48 h | 60-75 | >95 (NMR) | Fictionalized Data |
| Boc-Aminooxy-PEG8-Alcohol | PEG8-diol | MsCl, NaH, N-Boc-hydroxylamine | DCM, THF | 36-48 h | 55-70 | >95 (NMR) | Fictionalized Data |
| Boc-Aminooxy-PEG12-Alcohol | PEG12-diol | TsCl, NaH, N-Boc-hydroxylamine | DCM, THF | 48-72 h | 50-65 | >95 (NMR) | Fictionalized Data |
| Boc-Aminooxy-PEG4-Acid | Boc-Aminooxy-PEG4-Alcohol | Jones Reagent | Acetone | 5 h | 80-90 | >96 (HPLC) | Fictionalized Data |
| Boc-Aminooxy-PEG8-Acid | Boc-Aminooxy-PEG8-Alcohol | TEMPO, Bleach | DCM/Water | 6 h | 75-85 | >96 (HPLC) | Fictionalized Data |
Note: The data in this table is representative and may not reflect the results of all possible synthetic procedures. Researchers should optimize conditions for their specific needs.
Purification and Characterization
Purification and rigorous characterization are critical to ensure the quality and reactivity of the aminooxy-PEG linker precursors.
Purification
-
Silica Gel Chromatography: This is the most common method for purifying PEG derivatives. The choice of eluent system (e.g., ethyl acetate/hexanes, DCM/methanol) is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the purification and analysis of PEG linkers, especially for assessing purity.[5]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized precursors. The characteristic signals of the Boc group, the PEG backbone, and the terminal functional groups provide definitive structural information.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the PEG derivatives.
Experimental Protocol: ¹H NMR Characterization of Boc-Aminooxy-PEG4-Acid
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument Parameters (Example):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
δ 3.60-3.80 (m, 12H, -O-CH₂-CH₂-O-)
-
δ 4.10 (t, 2H, -O-CH₂-COOH)
-
δ 4.25 (t, 2H, -O-N(Boc)-O-CH₂-)
-
δ 8.0 (br s, 1H, -COOH)
-
Application in PROTAC Synthesis and Mechanism of Action
Aminooxy-PEG linkers are extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using an aminooxy-PEG linker typically involves the following steps:
-
Synthesis of the Boc-aminooxy-PEG-X precursor (where X is a functional group for conjugation to one of the ligands).
-
Conjugation of the precursor to the first ligand.
-
Deprotection of the Boc group to reveal the aminooxy functionality.
-
Conjugation to the second ligand (containing an aldehyde or ketone) via oxime bond formation.
Caption: Workflow for PROTAC synthesis using a Boc-aminooxy-PEG-acid precursor.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation.[9][10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalyze further rounds of degradation.[11][12]
Conclusion
The synthesis of aminooxy-PEG linker precursors is a fundamental aspect of modern bioconjugation and drug development. The ability to create these versatile molecules with a high degree of purity and well-defined structures is essential for the construction of sophisticated therapeutics like ADCs and PROTACs. This guide has provided an in-depth overview of the synthesis, purification, and characterization of these important precursors, along with their application in targeted protein degradation. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. polysciences.com [polysciences.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Affinity purification and characterization of an anti-PEG IgM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Design and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique and advantageous properties.[4][6]
This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC design and development. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage PEG linkers to optimize PROTAC performance. This guide will delve into the structure-activity relationships of PEG linkers, present quantitative data to inform design choices, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[4][7] These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[8]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in the development of PROTACs is their often-low aqueous solubility, stemming from their high molecular weight and lipophilicity.[9] Poor solubility can impede formulation, bioavailability, and overall therapeutic efficacy. The incorporation of PEG chains is a well-established strategy to mitigate these issues. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments and thereby improving solubility.[8][10] The ability to tune the length of the PEG linker allows for fine-tuning of critical physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like characteristics.[11][12]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[8] Compared to more rigid alkyl linkers, PEG chains are more likely to adopt folded conformations. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane.[8] However, it is crucial to note that excessive PEGylation can lead to a decrease in cellular uptake.[8] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system to strike the right balance between solubility and permeability.
The Critical Role in Ternary Complex Formation
The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][13] The length and flexibility of the PEG linker are paramount in this process. An optimal linker length is crucial for achieving the correct spatial orientation of the two proteins, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[7][14]
-
Too short: A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[9]
-
Too long: Conversely, an excessively long linker may result in inefficient ubiquitination due to a high entropic penalty upon binding and the inability to effectively bring the two proteins into the required proximity for the ubiquitin transfer.[11]
The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[11] This conformational adaptability is particularly advantageous when dealing with complex protein-protein interactions.
Quantitative Data on PEG Linker Effects
The optimization of the PEG linker length is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs targeting the epigenetic reader protein BRD4.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BRD4-PROTAC-1 | PEG2 | 850 | 3.5 | 150 | 4 | 10 |
| BRD4-PROTAC-2 | PEG4 | 938 | 3.1 | 168 | 4 | 12 |
| BRD4-PROTAC-3 | PEG6 | 1026 | 2.7 | 186 | 4 | 14 |
| BRD4-PROTAC-4 | PEG8 | 1114 | 2.3 | 204 | 4 | 16 |
Data is illustrative and compiled from various sources in the literature.[11] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | 2 | 25 | >90 | HeLa |
| ARV-771 | VHL | 4 | 5 | >95 | 22Rv1 |
| dBET1 | CRBN | 4 | 8 | >90 | RS4;11 |
| dBET6 | CRBN | 6 | 1.8 | >95 | MOLM13 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and compiled from various literature sources.[15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC research is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC evaluation.
Caption: PROTAC-mediated protein degradation pathway.[1]
Caption: A typical workflow for the design and evaluation of PROTACs.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[4]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-NH2)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Step 1: Coupling of the first ligand to the PEG linker.
-
Dissolve the bifunctional PEG linker (1.0 eq) and the first ligand (e.g., with a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq), followed by the base DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ligand-linker intermediate by flash column chromatography.
-
-
Step 2: Coupling of the second ligand.
-
Dissolve the ligand-linker intermediate from Step 1 (1.0 eq) and the second ligand (e.g., with an amine) (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents and base as described in Step 1.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol describes the quantification of target protein degradation in cultured cells treated with a PROTAC to determine DC50 and Dmax values.[1][6]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
This protocol outlines the use of ITC to determine the binding affinity and thermodynamics of ternary complex formation.[13]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC buffer (e.g., PBS or HEPES-based buffer)
Procedure:
-
Determine Binary Binding Affinities:
-
PROTAC to POI: Titrate the PROTAC into a solution of the POI to determine the binary binding affinity (Kd1).
-
PROTAC to E3 Ligase: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity (Kd2).
-
-
Determine Ternary Complex Formation:
-
Prepare a solution of the POI and E3 ligase in the ITC cell.
-
Titrate the PROTAC into the protein mixture.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the binding isotherms using appropriate models to determine the thermodynamic parameters (ΔH, ΔS, and Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein to the PROTAC influences the binding of the second protein. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
-
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and powerful tool to overcome common challenges in the development of these novel therapeutics. Their unique ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them an invaluable component of the PROTAC toolbox. The traditional "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies. A thorough understanding of the structure-activity relationships of PEG linkers, supported by robust quantitative analysis and detailed experimental validation, is paramount for the successful development of next-generation protein degraders. As our comprehension of the intricate interplay between the linker, the POI, and the E3 ligase deepens, fueled by advancements in structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Science of Staying Power: An In-depth Guide to Protein and Peptide PEGylation
For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins and peptides is a paramount challenge. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a leading strategy to improve drug efficacy, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles of PEGylation, from fundamental chemistry to practical experimental application and characterization.
Introduction: Why PEGylate?
Native therapeutic proteins and peptides, despite their high specificity, often suffer from significant limitations, including short circulating half-lives due to rapid renal clearance and enzymatic degradation.[1][2] They can also elicit an undesirable immune response.[3] PEGylation effectively addresses these challenges by creating a hydrophilic shield around the protein.[4] This process yields several key advantages:
-
Extended Circulatory Half-Life: The increased hydrodynamic size of the PEG-protein conjugate significantly reduces its rate of kidney clearance, prolonging its presence in the bloodstream.[3][]
-
Reduced Immunogenicity and Antigenicity: The PEG shell can mask epitopes on the protein surface, thereby reducing its recognition by the immune system and minimizing the formation of neutralizing antibodies.[4][6]
-
Enhanced Stability: PEGylation protects the protein from proteolytic degradation, increasing its stability in vivo.[7]
-
Improved Solubility: The inherent solubility of the PEG polymer can be conferred upon poorly soluble proteins and peptides.[8]
These benefits translate into improved drug performance, allowing for reduced dosing frequency and potentially lower toxicity, ultimately enhancing patient compliance and quality of life.[8]
The Chemistry of Conjugation: Strategies and Generations
The covalent attachment of PEG to a protein is achieved by reacting a functionally activated PEG derivative with specific amino acid side chains on the protein. The strategies for this conjugation have evolved from random, non-specific methods to highly controlled, site-specific approaches.[1]
First-Generation PEGylation: The Foundation
The initial wave of PEGylation chemistry primarily targeted the most abundant and accessible reactive groups on a protein's surface: the primary amines of lysine (B10760008) residues and the N-terminal alpha-amino group.[1][9]
-
Amine-Reactive PEGs: These methods often employ activated PEGs like PEG-NHS esters (N-hydroxysuccinimide esters), which react with amino groups under mild pH conditions (pH 7-9) to form stable amide bonds.[4][10] Other acylating chemistries involve PEG-succinimidyl carbonate (PEG-SC) or PEG-tresylate.[1][11]
A major drawback of this "first-generation" approach is its lack of specificity, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different positions.[1] This heterogeneity can complicate purification and characterization and may lead to a loss of biological activity if PEG attachment occurs at or near the protein's active site.[12]
dot
Caption: First-Generation PEGylation Workflow.
Second-Generation PEGylation: Precision and Control
To overcome the limitations of the first-generation methods, "second-generation" strategies were developed. These focus on site-specific conjugation to produce more homogeneous and well-defined PEGylated products.[1]
-
Thiol-Specific PEGylation: This is one of the most common site-specific methods. It targets the sulfhydryl group of cysteine residues, which are far less abundant on protein surfaces than lysines.[13] PEG-maleimide is a popular reagent that reacts specifically with free thiols at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[13][14] If a protein lacks a free cysteine, one can be introduced at a specific site via genetic engineering.[13]
-
N-Terminal Specific PEGylation: By carefully controlling the reaction pH (typically below the pKa of lysine's ε-amino group, around pH 7.6), it's possible to selectively target the lower pKa of the N-terminal α-amino group.[15] Reductive alkylation using PEG-aldehyde is a common method for this approach.[1]
-
Enzymatic and Other Novel Approaches: More advanced techniques include using enzymes like transglutaminase to attach PEG to specific glutamine residues or incorporating unnatural amino acids with unique reactive handles into the protein sequence.[15][16]
dot
Caption: Second-Generation Site-Specific PEGylation Strategies.
Impact on Pharmacokinetics and Pharmacodynamics
The attachment of PEG chains profoundly alters a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. While extending plasma half-life is a primary goal, there is often a trade-off with biological activity.[17]
| Parameter | Unmodified Protein/Peptide | PEGylated Protein/Peptide | Rationale for Change |
| Circulation Half-Life | Short (minutes to hours) | Long (hours to days) | Increased hydrodynamic radius reduces renal clearance.[3][] |
| Immunogenicity | Can be high | Generally reduced | PEG chains mask antigenic epitopes from the immune system.[4][6] |
| Proteolytic Stability | Susceptible to degradation | Increased resistance | Steric hindrance from PEG protects cleavage sites from proteases.[7] |
| In VitroActivity | 100% (Baseline) | Often reduced | PEG chains can cause steric hindrance, reducing binding affinity to receptors or substrates.[][17] |
| In VivoEfficacy | Limited by short half-life | Often enhanced | The significant increase in systemic exposure compensates for the reduction in binding affinity.[17] |
Table 1: General Impact of PEGylation on Key Pharmacological Parameters
Quantitative Examples of Half-Life Extension
The dramatic effect of PEGylation on circulation time is evident in numerous FDA-approved therapeutics.
| Drug Name (Active Moiety) | Unmodified Half-Life | PEGylated Form | PEGylated Half-Life | Fold Increase |
| Filgrastim (G-CSF) | 3.5 - 3.8 hours | Pegfilgrastim | ~42 hours | ~11-12x |
| Interferon alfa-2a | 2 - 3 hours | Peginterferon alfa-2a | ~77 hours | ~25-38x |
| rhTIMP-1 | 1.1 hours | PEG₂₀ₖ-TIMP-1 | 28 hours | ~25x |
Table 2: Comparison of Circulation Half-Lives for Selected Proteins and their PEGylated Counterparts. [3]
Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and robust purification and characterization methods.
General Protocol for Amine PEGylation (NHS Ester Chemistry)
This protocol outlines a general procedure for conjugating an amine-reactive PEG-NHS ester to a protein like Bovine Serum Albumin (BSA).
Materials:
-
Protein (e.g., BSA)
-
Amine-reactive PEG (e.g., mPEG-NHS, MW 5 kDa)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (must be amine-free).[6]
-
Solvent for PEG: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[10]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.[6]
Procedure:
-
Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in the reaction buffer.[6]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in DMSO or DMF to a concentration of 10 mM. Do not store the reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.[6][10]
-
Conjugation Reaction: Add the PEG solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.[10] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture with gentle stirring. Typical conditions are 2 hours at room temperature or overnight at 4°C.[18]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, free PEG, and hydrolysis byproducts.[10]
General Protocol for Thiol PEGylation (Maleimide Chemistry)
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: PBS, pH 6.5-7.0, containing 1-2 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol).[14][18]
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds, followed by buffer exchange to remove the TCEP.
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer (e.g., 100 mg/mL).[18]
-
Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess of PEG over the number of free thiol groups is recommended.[18]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[18] The reaction should be protected from light if using fluorescently tagged PEGs.
-
Purification: Purify the final conjugate using an appropriate chromatography method.[18]
Purification of PEGylated Proteins
The heterogeneity of the PEGylation reaction mixture necessitates a robust purification strategy. Chromatographic techniques are most commonly employed.[]
-
Size Exclusion Chromatography (SEC): This is often the first choice for separating the much larger PEGylated conjugates from the smaller, unreacted protein and low molecular weight reaction components. It is highly effective at removing free PEG.[]
-
Ion Exchange Chromatography (IEX): IEX is a powerful tool for separating molecules based on charge. Since PEGylation shields the protein's surface charges, the PEGylated species will elute differently from the native protein. IEX can effectively separate mono-, di-, and multi-PEGylated species, and in some cases, even positional isomers.[12][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can serve as a complementary polishing step to IEX.[12]
-
Reversed-Phase HPLC (RP-HPLC): Primarily used for analytical characterization, RP-HPLC can be used to assess purity and separate positional isomers.[20]
dot
Caption: A Typical Chromatographic Purification Workflow.
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final PEGylated product.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation. The PEGylated protein will migrate slower than the native protein.[9]
-
Chromatography (SEC/IEX/RP-HPLC): Used to determine the purity of the conjugate and quantify the different species (mono-, multi-PEGylated, native).[12][20]
-
Mass Spectrometry (MS): MALDI-TOF MS is a powerful technique for determining the exact molecular weight of the conjugate, which confirms the degree of PEGylation (the number of PEG chains attached).[21][22] ESI-MS can also be used and, when coupled with peptide mapping, can help identify the specific sites of PEG attachment.[15]
-
Activity Assays: Functional assays are critical to determine if the PEGylated protein retains its desired biological activity.[23]
Conclusion
PEGylation is a clinically validated and powerful technology for enhancing the therapeutic potential of proteins and peptides. By improving stability, reducing immunogenicity, and dramatically extending circulation half-life, PEGylation can transform a promising biomolecule into a viable therapeutic agent. The evolution from random first-generation to precise second-generation techniques has provided drug developers with greater control over the final product, enabling the creation of more homogeneous and effective biobetters. A successful PEGylation strategy is built upon a thorough understanding of the underlying chemistry, careful optimization of reaction and purification protocols, and comprehensive analytical characterization.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 8. idosi.org [idosi.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. scielo.br [scielo.br]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. broadpharm.com [broadpharm.com]
- 20. waters.com [waters.com]
- 21. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Oxime Ligation for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its exceptional chemoselectivity, the stability of the resultant oxime bond, and its performance under mild, aqueous conditions compatible with biological systems.[1][2] This powerful technique facilitates the covalent linkage of biomolecules by forming a stable oxime bond from the reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone). Its applications are extensive, ranging from peptide and protein labeling to the construction of complex architectures like antibody-drug conjugates (ADCs).[3] This guide provides a comprehensive overview of the core principles of oxime ligation, quantitative data to inform experimental design, detailed experimental protocols, and troubleshooting advice.
Core Chemistry and Mechanism
The fundamental reaction of oxime ligation involves the condensation of a hydroxylamine (B1172632) derivative (specifically, an aminooxy group) with an aldehyde or ketone to form an oxime.[1][2] This reaction is highly chemoselective, meaning the reactive partners do not readily engage in side reactions with other functional groups typically found in biomolecules, such as amines and thiols.[1][2]
The reaction rate is pH-dependent, with optimal rates for uncatalyzed reactions occurring in slightly acidic conditions (pH 4-5).[4] However, for many biological applications where neutral pH is required, the reaction can be slow. To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives like p-phenylenediamine (B122844), are employed to significantly accelerate the reaction rate at or near neutral pH.[1][2][4]
The catalytic mechanism involves the formation of a protonated Schiff base intermediate between the catalyst and the carbonyl compound. This intermediate is more electrophilic than the initial carbonyl, thereby accelerating the rate of attack by the aminooxy nucleophile and subsequent formation of the stable oxime product.
Quantitative Data for Experimental Design
The efficiency of oxime ligation is influenced by several factors, including the choice of carbonyl (aldehydes are generally more reactive than ketones), pH, temperature, solvent, and the type and concentration of the catalyst. The following tables summarize key quantitative data to aid in the design and optimization of bioconjugation experiments.
Table 1: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency (Compared to uncatalyzed) | Key Advantages |
| None | N/A | 1x (baseline) | No catalyst removal needed. |
| Aniline | 10-100 mM | Up to 400-fold rate enhancement at pH 4.5; up to 40-fold at pH 7.0.[4] | Well-established and effective. |
| p-Phenylenediamine (pPDA) | 2-10 mM | ~19-fold faster than aniline at pH 7.[5] | Higher catalytic efficiency at lower concentrations.[5] |
| m-Phenylenediamine (mPDA) | 100-750 mM | ~2-fold more efficient than aniline at the same concentration; up to 15-fold faster at higher concentrations due to greater solubility.[6] | High solubility allows for significant rate acceleration.[6] |
Table 2: Second-Order Rate Constants for Oxime Ligation
| Carbonyl | Nucleophile | Conditions | Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxyacetyl-peptide | pH 7, room temp | 100 mM Aniline | 8.2 ± 1.0 |
| Aldehyde-functionalized protein | Dansyl-aminooxy | pH 7.0 | 100 mM Aniline | ~10.3 |
| Aldehyde-functionalized protein | Dansyl-aminooxy | pH 7.0 | 100 mM mPDA | ~27.0 |
| 2-Pentanone (ketone) | Dansyl-aminooxy | pH 7.5 | 100 mM Aniline | 0.082 |
| 2-Pentanone (ketone) | Dansyl-aminooxy | pH 7.5 | 100 mM mPDA | 0.20 |
Table 3: Influence of pH on Reaction Rate
| pH | Catalyst | Relative Rate Enhancement | Notes |
| 4.5 | Aniline (100 mM) | Up to 400-fold | Optimal for aniline catalysis, but may not be suitable for all biomolecules.[4] |
| 7.0 | Aniline (100 mM) | Up to 40-fold | Slower than at acidic pH, but compatible with most biological systems.[4] |
| 7.0 | p-Phenylenediamine (10 mM) | ~120-fold vs. uncatalyzed | Highly effective at neutral pH, even at low millimolar concentrations.[5] |
Table 4: Stability of the Oxime Bond
| Condition | Stability | Notes |
| Physiological pH (7.4) | High | The oxime bond is significantly more stable against hydrolysis compared to imines and hydrazones. |
| Acidic pH | Generally stable, but can be reversible | The bond can be dynamic in the presence of acid and an excess of aminooxy or carbonyl compounds. |
| Temperature | Stable under typical bioconjugation and physiological conditions. | High temperatures (e.g., 75°C) can be used to accelerate the reaction without significant degradation.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving oxime ligation.
Protocol 1: General Procedure for Labeling a Protein with an Aminooxy-Functionalized Probe
This protocol describes the general steps for conjugating a small molecule probe (e.g., a fluorophore or biotin) containing an aminooxy group to a protein that has been engineered to contain an aldehyde or ketone.
1. Materials and Reagents:
-
Aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Catalyst stock solution: 1 M aniline in DMSO or 100 mM p-phenylenediamine in water.
-
Reaction buffer: PBS or other buffer at the desired pH.
-
Quenching reagent (optional): Acetone or another carbonyl-containing compound.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
2. Reaction Setup:
-
Dissolve the aminooxy-probe in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting into the reaction buffer to create a stock solution.
-
In a microcentrifuge tube, combine the protein solution with the reaction buffer.
-
Add the aminooxy-probe stock solution to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a good starting point.
-
Add the catalyst stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine).
-
Gently mix the solution and incubate at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the substrates and the catalyst concentration.
3. Monitoring the Reaction:
-
The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture using SDS-PAGE (observing a shift in the protein's molecular weight) or mass spectrometry (LC-MS) to detect the formation of the conjugate.
4. Quenching and Purification:
-
(Optional) To quench any unreacted aminooxy-probe, add an excess of a simple carbonyl compound like acetone.
-
Purify the protein conjugate from excess probe and catalyst using size-exclusion chromatography or dialysis against a suitable storage buffer.
5. Characterization:
-
Confirm the identity and purity of the conjugate using LC-MS to verify the expected mass increase.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the probe has a distinct absorbance, or by mass spectrometry.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol outlines the conjugation of an aminooxy-functionalized cytotoxic payload to an antibody with a site-specifically introduced carbonyl group.
1. Introduction of a Carbonyl Handle into the Antibody:
-
This can be achieved through various methods, including:
-
Oxidation of N-terminal serine/threonine: Using sodium periodate (B1199274) to generate an α-oxo-aldehyde.[7]
-
Enzymatic modification: Using formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a recognition sequence to an aldehyde.[8]
-
Incorporation of unnatural amino acids: Using amber suppression technology to incorporate a ketone-bearing amino acid (e.g., p-acetylphenylalanine) at a specific site.[3]
-
2. Preparation of the Aminooxy-Payload:
-
Synthesize or procure the cytotoxic drug with a linker containing a terminal aminooxy group. Ensure the payload is soluble in a solvent compatible with the conjugation reaction.
3. Conjugation Reaction:
-
Prepare the antibody containing the carbonyl handle in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0).
-
Dissolve the aminooxy-payload in a co-solvent like DMSO to create a concentrated stock solution.
-
Add the payload stock solution to the antibody solution at a defined molar excess (e.g., 5-10 equivalents per antibody).
-
Add a catalyst such as aniline or p-phenylenediamine to a final concentration of 10-50 mM.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to 25°C) for 4 to 48 hours with gentle agitation.
4. Purification of the ADC:
-
Remove unreacted payload and catalyst using protein A affinity chromatography, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
5. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (intact or reduced LC-MS).
-
Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing cancer cell lines.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: Reaction is too slow at neutral pH without a catalyst. | For uncatalyzed reactions, adjust pH to 4.5-5.0 if the biomolecule is stable. For neutral pH reactions, ensure an appropriate catalyst (aniline, pPDA) is used.[4] |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of one or both reactants. If limited by the biomolecule concentration, use a larger excess of the aminooxy-probe. | |
| Inactive Reagents: The aminooxy group can be unstable or react with solvent impurities (e.g., acetone). | Use freshly prepared or properly stored reagents. Ensure solvents are of high purity and free from carbonyl contaminants. | |
| Steric Hindrance: Ketones, especially hindered ones, react much slower than aldehydes. | Increase reaction time, temperature, and/or catalyst concentration. Consider using a more reactive aldehyde if possible. | |
| Formation of Side Products | Transoximation: The oxime bond can exchange with other carbonyls or aminooxy compounds under certain conditions. | Ensure purification steps effectively remove all starting materials and catalysts. Use a minimal excess of the labeling reagent. |
| Catalyst-Related Side Reactions: High concentrations of some catalysts (e.g., mPDA) can form stable Schiff bases, blocking the reaction. | Optimize catalyst concentration. If high rates are needed, consider a more efficient catalyst like pPDA that can be used at lower concentrations. | |
| Protein Aggregation or Denaturation | Harsh Reaction Conditions: Low pH or high concentrations of organic co-solvents can damage sensitive proteins. | Perform the reaction at neutral pH using a catalyst. Minimize the use of organic solvents. Screen different buffer conditions for protein stability. |
| Modification Site: The site of carbonyl introduction may be critical for protein folding or stability. | If possible, choose a different site for modification that is in a less structured region of the protein. |
Conclusion
Oxime ligation stands as a robust and versatile tool in the bioconjugation toolbox. Its high chemoselectivity, the stability of the resulting bond, and the ability to modulate reaction kinetics through catalysis make it suitable for a wide array of applications, from fundamental research in chemical biology to the development of advanced biotherapeutics. By understanding the core chemistry, leveraging quantitative data to optimize reaction conditions, and following detailed protocols, researchers can effectively harness the power of oxime ligation to create precisely engineered biomolecular conjugates.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxoisoindolin-O-PEG-OMe is a heterobifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component, in this case, Dioxoisoindolin-O-PEG-OMe, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the two protein-binding ligands, as well as influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2][3]
The structure of Dioxoisoindolin-O-PEG-OMe consists of a phthalimide-derived group (1,3-dioxoisoindoline) linked to a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain.[4] The dioxoisoindolin moiety can serve as a masked source of aminooxy functionality, while the PEG chain is known to enhance hydrophilicity and improve the pharmacokinetic profile of molecules.[2][4][5] Understanding the solubility and stability of this linker is paramount for its effective application in drug design and formulation.
Physicochemical Properties
The overall physicochemical properties of Dioxoisoindolin-O-PEG-OMe are a composite of its constituent parts.
Dioxoisoindolin (Phthalimide) Moiety
The phthalimide (B116566) group is a relatively non-polar, planar aromatic structure. Phthalimide itself is a white solid that is only slightly soluble in water.[6][7] Its derivatives' solubility is heavily influenced by the nature of the substituent attached to the nitrogen atom.[6]
Polyethylene Glycol (PEG) Chain
The PEG component is a flexible, hydrophilic polymer that significantly impacts the solubility of the entire molecule. The presence of the PEG chain is intended to increase the aqueous solubility of the PROTAC molecule.[2][5] PEG chains are generally soluble in a wide range of solvents.
Solubility Profile
While specific quantitative data for Dioxoisoindolin-O-PEG-OMe is not available, a general solubility profile can be inferred. The tables below provide a qualitative summary of expected solubility in common laboratory solvents.
Table 1: Qualitative Aqueous Solubility
| Solvent System | Expected Solubility | Rationale & Remarks |
| Water | Moderate to High | The PEG chain is expected to impart good water solubility. Solubility may be dependent on the length of the PEG chain. |
| Phosphate-Buffered Saline (PBS) | Moderate to High | Similar to water, good solubility is expected. Important for biological assays. |
| Acidic Buffers (e.g., pH 4-5) | Moderate to High | The molecule is expected to be stable and soluble. |
| Basic Buffers (e.g., pH 8-9) | Moderate to High | Solubility should be maintained, but stability may be a concern (see Section 4). |
Table 2: Qualitative Organic Solvent Solubility
| Solvent | Expected Solubility | Rationale & Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for polar organic molecules. |
| N,N-Dimethylformamide (DMF) | High | Another common polar aprotic solvent. |
| Methanol / Ethanol | Moderate | The PEG chain contributes to solubility. |
| Dichloromethane (DCM) | Moderate | The dioxoisoindolin moiety may enhance solubility. |
| Acetonitrile | Moderate | Commonly used in reversed-phase chromatography. |
| Diethyl Ether / Hexanes | Low | These are non-polar solvents. |
Stability Profile
The stability of Dioxoisoindolin-O-PEG-OMe is a critical factor for its storage and handling, as well as its in-vivo performance. The primary points of potential degradation are the ether linkages in the PEG chain and the imide functionality of the dioxoisoindolin group.
Table 3: Predicted Stability under Various Conditions
| Condition | Potential Degradation Pathway | Expected Stability | Storage & Handling Recommendations |
| pH | |||
| Acidic (pH < 4) | Hydrolysis of the imide group | Moderate | Avoid prolonged storage in strong acidic conditions. |
| Neutral (pH 6-8) | - | High | Ideal for storage of aqueous solutions for short periods. |
| Basic (pH > 8) | Hydrolysis of the imide group | Low to Moderate | Basic conditions can promote rapid hydrolysis of the phthalimide. |
| Temperature | |||
| -20°C | - | High | Recommended for long-term storage of the solid compound.[4][8] |
| 4°C (Aqueous Solution) | Slow Hydrolysis | Moderate | Suitable for short-term storage (days to weeks). |
| Room Temperature | Hydrolysis, Oxidation | Low to Moderate | Avoid prolonged storage, especially in solution. |
| Elevated Temperature (>40°C) | Accelerated Hydrolysis & Oxidation | Low | Can lead to significant degradation. |
| Light | Photodegradation | Moderate | Store protected from light, especially UV. |
Experimental Protocols
To determine the precise solubility and stability of Dioxoisoindolin-O-PEG-OMe, a series of standardized experiments should be conducted.
Solubility Determination Protocol
A common method for determining the thermodynamic solubility of a compound is the shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Dioxoisoindolin-O-PEG-OMe to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL.
Stability Assessment Protocol
Forced degradation studies are essential to understand the stability of the molecule under various stress conditions.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
Dioxoisoindolin-O-PEG-OMe is a valuable chemical tool in modern drug discovery. While specific public data on its solubility and stability are scarce, a strong understanding of its properties can be derived from the well-characterized behavior of its phthalimide and PEG components. The provided frameworks for experimental determination will allow researchers to generate the specific data required for their applications, ensuring the robust and effective use of this versatile linker in the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. (1,3-dioxoisoindolin-2-yl)-O-PEG-OMe, MW 2,000 | BroadPharm [broadpharm.com]
- 5. (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt, 1415328-85-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Hydrazine-Mediated Deprotection of Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the dioxoisoindoline (phthalimide) protecting group is a critical step in the synthesis of various amine-containing molecules. This protocol specifically details the deprotection of Dioxoisoindolin-O-PEG-OMe using hydrazine (B178648) to yield the corresponding highly reactive aminooxy-PEG-OMe. The resulting aminooxy group is a valuable functional handle for bioconjugation, enabling the stable and chemoselective ligation to aldehyde or ketone-containing molecules to form oxime bonds.[1][2][3] This method is widely employed in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents. The use of hydrazine for phthalimide (B116566) cleavage is a well-established and efficient method, often referred to as the Gabriel synthesis.[4][5]
Reaction Principle
The deprotection reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide moiety. This leads to the formation of a stable six-membered phthalhydrazide (B32825) ring, which precipitates from the reaction mixture, driving the reaction to completion and liberating the desired primary amine, in this case, the aminooxy group.
Experimental Protocol
This section provides a detailed methodology for the deprotection of Dioxoisoindolin-O-PEG-OMe using hydrazine.
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or aqueous hydrazine solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) (optional solvent)
-
Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Dioxoisoindolin-O-PEG-OMe (1 equivalent) in a suitable solvent. Anhydrous THF is a common choice, at a concentration of approximately 30 mL per 1 gram of the protected PEG.[6] Alternatively, alcohols like methanol or ethanol can be used.[7][8][9]
-
Addition of Hydrazine: Slowly add aqueous hydrazine (e.g., hydrazine hydrate) to the solution. A significant molar excess of hydrazine is typically used, with ratios up to 40 equivalents reported.[6] For smaller scale reactions or sensitive substrates, a lower excess (e.g., 1.5-2 equivalents) may be sufficient.[10]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.[6][7][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.[6][8]
-
Work-up:
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the purified Aminooxy-PEG-OMe, often as a yellow-brown oil.[6]
-
Optional Purification for Bioconjugation: For applications requiring extremely low residual hydrazine, such as bioconjugation, further purification may be necessary.[8] This can involve partitioning the residue between toluene (B28343) and a 5% sodium bicarbonate (NaHCO₃) solution to remove the phthalhydrazide salt and residual hydrazine.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the hydrazine-mediated deprotection of phthalimide-protected PEGs.
| Parameter | Value/Range | Reference |
| Substrate | Phthalimide-protected Polyethylene Glycol | [6] |
| Reagent | Aqueous Hydrazine (e.g., Hydrazine Hydrate) | [6][7][9] |
| Solvent | Tetrahydrofuran (THF) or Methanol (MeOH) | [6][7][9] |
| Hydrazine Equivalents | 1.5 - 40 eq. | [6][10] |
| Reaction Temperature | Room Temperature | [6][7][9] |
| Reaction Time | 1 - 4 hours | [6][7][9] |
| Yield | 70% - 85% | [6] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the deprotection protocol.
Caption: Experimental workflow for the deprotection of Dioxoisoindolin-O-PEG-OMe.
Logical Relationship of Reaction Components
The diagram below outlines the logical flow of the chemical transformation.
Caption: Key components and products of the deprotection reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. interchim.fr [interchim.fr]
- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminooxy-PEG Conjugation to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of aminooxy-functionalized polyethylene (B3416737) glycol (aminooxy-PEG) to aldehyde-containing molecules. This process, known as oxime ligation, is a highly efficient and chemoselective reaction that forms a stable oxime bond. It is widely utilized in bioconjugation, drug delivery, and the development of therapeutic proteins.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.
The reaction between an aminooxy group and an aldehyde to form an oxime linkage is a cornerstone of modern bioconjugation chemistry.[1][2][3] This bioorthogonal reaction is highly specific, proceeds under mild aqueous conditions, and produces a stable covalent bond, making it ideal for modifying sensitive biological molecules.[4][5] The reaction can be performed at a slightly acidic pH or, more commonly for biomolecules, at a neutral pH with the aid of a nucleophilic catalyst such as aniline (B41778).[6][7]
Chemical Principle
The conjugation is based on the formation of a stable oxime bond between the aminooxy group of the PEG reagent and the carbonyl group of an aldehyde. The reaction is most efficient under slightly acidic conditions (pH 4.5-5.5) but can be effectively carried out at neutral pH (6.5-7.5) with the use of a catalyst.[4][8] Aniline and its derivatives are common catalysts that accelerate the reaction rate at neutral pH.[9][10]
Experimental Protocols
This section provides a general protocol for the conjugation of aminooxy-PEG to an aldehyde-containing molecule, followed by purification and characterization of the conjugate.
Materials and Reagents
-
Aminooxy-PEG (of desired molecular weight)
-
Aldehyde-containing molecule (e.g., protein, peptide, small molecule)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 or 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Aniline (for catalyzed reaction at neutral pH)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents if necessary
-
Purification columns (Size-Exclusion or Ion-Exchange)
-
Dialysis or ultrafiltration devices
-
Reagents for analysis (SDS-PAGE, HPLC mobile phases, mass spectrometry matrices)
Conjugation Reaction
The following protocol describes a typical conjugation reaction. The optimal conditions, including molar ratios, concentrations, and reaction times, may need to be empirically determined for each specific application.[4]
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-PEG in the conjugation buffer or a compatible solvent like DMSO to create a stock solution.
-
-
Conjugation:
-
Add a 5- to 10-fold molar excess of the aminooxy-PEG stock solution to the aldehyde-containing molecule solution.[11]
-
If performing the reaction at neutral pH, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.[12]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[11] The reaction can be monitored by SDS-PAGE or HPLC to determine the extent of conjugation.
-
Purification of the PEGylated Conjugate
After the conjugation reaction, it is crucial to remove unreacted PEG, unconjugated starting material, and any byproducts. The choice of purification method depends on the properties of the conjugate and the contaminants.[]
-
Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the molecule, allowing for efficient separation of the PEGylated conjugate from the smaller, unreacted starting material.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] The attachment of neutral PEG chains can alter the overall charge of a protein, enabling the separation of PEGylated species from the unmodified protein.[]
-
Dialysis/Ultrafiltration: These methods can be used to remove excess, low-molecular-weight PEG reagents and for buffer exchange.[14]
Characterization of the PEGylated Conjugate
The purified conjugate should be thoroughly characterized to confirm successful PEGylation and to determine the degree of modification.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to visualize the increase in molecular weight upon PEGylation. The PEGylated product will migrate slower than the unmodified molecule, resulting in a band shift.[15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate different PEGylated species.[16][]
-
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the PEG chain and allowing for the determination of the number of attached PEG molecules.[18][19][20]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the aminooxy-PEG conjugation to aldehydes.
| Parameter | Recommended Range/Value | Citation(s) |
| Reaction pH | ||
| Uncatalyzed | 4.5 - 5.5 | [1][7][8] |
| Catalyzed (Aniline) | 6.5 - 7.5 | [4][9] |
| Reagents | ||
| Molar Ratio (Aminooxy-PEG:Aldehyde) | 5:1 to 10:1 | [11] |
| Aniline Catalyst Concentration | 10 - 100 mM | [12][21] |
| Reaction Conditions | ||
| Temperature | 4°C to Room Temperature (approx. 25°C) | [11] |
| Reaction Time | 2 hours to Overnight | [7][11] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the conjugation, purification, and characterization of an aminooxy-PEG conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in research and therapeutic development, enabling the precise attachment of moieties such as polyethylene (B3416737) glycol (PEG) to enhance pharmacokinetic properties, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the site-specific PEGylation of proteins using Dioxoisoindolin-O-PEG-OMe. This reagent serves as a protected precursor to Aminooxy-PEG-OMe, which, after deprotection, can be chemoselectively ligated to an aldehyde or ketone group specifically introduced onto a target protein. This process, known as oxime ligation, results in a stable, covalently modified protein with a precisely located PEG chain.
The overall strategy involves a three-stage process:
-
Deprotection of Dioxoisoindolin-O-PEG-OMe: The phthalimide (B116566) protecting group is removed from the reagent to generate the reactive Aminooxy-PEG-OMe.
-
Site-Specific Generation of a Carbonyl Group on the Target Protein: An aldehyde or ketone is introduced at a specific site on the protein, typically the N-terminus.
-
Oxime Ligation: The deprotected Aminooxy-PEG-OMe is conjugated to the engineered carbonyl group on the protein.
Data Presentation
The following tables summarize quantitative data related to the efficiency of the key steps in this protein modification workflow.
Table 1: Deprotection of Phthalimido-PEG to Aminooxy-PEG
| Deprotection Method | Reagent | Typical Yield (%) | Reference |
| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) in THF | 70 - 85 | [1] |
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency (Compared to Aniline) | Key Advantages | Reference |
| Aniline | 1x | Commonly used, effective at acidic to neutral pH. | [2][3][4] |
| m-Phenylenediamine (B132917) (mPDA) | Up to 15x | Higher solubility allows for greater rate acceleration.[2][3][4] | [2][3][4] |
Table 3: Representative Yield of Site-Specific Protein PEGylation via Oxime Ligation
| Protein | Modification Method | Analytical Method | Reported Yield (%) | Reference |
| Human Growth Hormone (hGH) | Aldehyde tag generation followed by oxime ligation | ESI-MS | ~81 | [5] |
| Glucagon-like peptide-1 (GLP-1) | N-terminal reductive amination with an aldehyde, followed by oxime ligation with aminooxy-biotin | Not specified | 88 | [6] |
Experimental Protocols
Protocol 1: Deprotection of Dioxoisoindolin-O-PEG-OMe to Aminooxy-PEG-OMe
This protocol describes the removal of the phthalimide protecting group using hydrazinolysis to yield the reactive aminooxy-PEG reagent.
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Dioxoisoindolin-O-PEG-OMe in anhydrous THF (e.g., 1 g of PEG reagent in 30 mL of THF).
-
Slowly add an excess of aqueous hydrazine hydrate (approximately 40 equivalents) to the solution with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the THF by rotary evaporation.
-
Add deionized water to the residue to dissolve the product.
-
Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (perform the extraction three times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution by rotary evaporation to obtain the purified Aminooxy-PEG-OMe as a yellow-brown oil.[1]
Protocol 2: Site-Specific Generation of an N-Terminal Aldehyde
This protocol details the generation of an N-terminal aldehyde on a protein with an N-terminal serine residue using sodium periodate.
Materials:
-
Protein with an N-terminal serine (e.g., in PBS buffer)
-
Sodium meta-periodate (NaIO₄)
-
Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Desalting column or dialysis cassette
-
Ice bath
-
Light-blocking foil
Procedure:
-
Prepare a stock solution of sodium meta-periodate in cold deionized water.
-
Cool the protein solution in an ice bath.
-
Add the cold sodium meta-periodate solution to the cold protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture on ice for 30 minutes, protected from light.
-
Remove the excess sodium meta-periodate and exchange the buffer to the coupling buffer using a desalting column or dialysis. The protein is now ready for oxime ligation.
Protocol 3: Site-Specific PEGylation via Oxime Ligation
This protocol describes the conjugation of the deprotected Aminooxy-PEG-OMe to the aldehyde-functionalized protein.
Materials:
-
Aldehyde-functionalized protein in coupling buffer (from Protocol 2)
-
Aminooxy-PEG-OMe (from Protocol 1)
-
Anhydrous DMSO
-
Catalyst stock solution (e.g., 1 M m-phenylenediamine in water, pH adjusted to 6.0)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification
Procedure:
-
Prepare a stock solution of Aminooxy-PEG-OMe in anhydrous DMSO (e.g., 100 mM).
-
In a reaction tube, combine the aldehyde-functionalized protein with the reaction buffer.
-
Add the Aminooxy-PEG-OMe stock solution to the protein solution to achieve a desired molar excess (e.g., 10-50 fold molar excess of PEG reagent over the protein).
-
Add the catalyst (m-phenylenediamine) to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress using SDS-PAGE, which should show a shift in the molecular weight of the protein upon successful PEGylation.
-
Purify the PEGylated protein from excess reagents and unreacted protein using SEC or IEX.
-
Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
Caption: Overall workflow for site-specific protein PEGylation.
Caption: Deprotection of the Dioxoisoindolin-O-PEG-OMe reagent.
Caption: Oxime ligation reaction for protein PEGylation.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dioxoisoindolin-O-PEG-OMe in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Dioxoisoindolin-O-PEG-OMe as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information herein is intended to guide researchers in the design, synthesis, and evaluation of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are widely used due to their ability to improve the physicochemical properties of PROTACs. Dioxoisoindolin-O-PEG-OMe is a PEG-based linker that incorporates a derivative of thalidomide (B1683933), a well-established ligand for the E3 ligase Cereblon (CRBN). This makes it a valuable tool for the development of CRBN-recruiting PROTACs.
Mechanism of Action
A PROTAC synthesized with Dioxoisoindolin-O-PEG-OMe functions by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The dioxoisoindoline moiety of the linker binds to CRBN, while the other end of the PROTAC is conjugated to a ligand specific for the POI. This dual binding facilitates the formation of a POI-PROTAC-CRBN ternary complex, leading to the ubiquitination and subsequent degradation of the POI.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a Representative PROTAC using Dioxoisoindolin-O-PEG-OMe
This protocol describes a general two-step synthesis of a PROTAC, where the Dioxoisoindolin-O-PEG-OMe linker is first conjugated to a POI ligand, followed by coupling to an E3 ligase ligand. This example assumes the POI ligand has a suitable amine functionality for amide bond formation.
Materials:
-
Dioxoisoindolin-O-PEG-OH (the hydroxyl-terminated version of the linker is used for initial coupling)
-
POI-NH2 (Protein of Interest ligand with a primary or secondary amine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Thalidomide
-
Potassium Carbonate (K2CO3)
-
Preparative HPLC system
-
LC-MS system
Step 1: Coupling of Dioxoisoindolin-O-PEG-OH to POI Ligand
-
Dissolve POI-NH2 (1.0 eq) in anhydrous DMF.
-
Add Dioxoisoindolin-O-PEG-OH (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-Linker intermediate.
Step 2: Conjugation to Thalidomide
-
Dissolve the POI-Linker intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the formation of the mesylated intermediate by LC-MS.
-
In a separate flask, dissolve thalidomide (1.2 eq) and K2CO3 (2.0 eq) in anhydrous DMF.
-
Add the solution of the mesylated POI-Linker intermediate to the thalidomide mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Application Notes and Protocols: A Step-by-Step Guide to PEGylating a Peptide with Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to increased solubility, prolonged circulation half-life, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.
This document provides a detailed, step-by-step guide for the PEGylation of a peptide using Dioxoisoindolin-O-PEG-OMe. This method involves a two-stage process:
-
Introduction of a carbonyl group (aldehyde or ketone) onto the peptide. This creates a specific site for the PEGylation reaction.
-
Deprotection of Dioxoisoindolin-O-PEG-OMe and subsequent oxime ligation. The protected aminooxy group on the PEG reagent is deprotected to reveal a reactive aminooxy functionality, which then couples with the carbonyl group on the peptide to form a stable oxime bond.
This "click chemistry" approach offers high efficiency and specificity, resulting in a well-defined PEGylated peptide conjugate.
Materials and Equipment
Reagents
-
Peptide of interest (lyophilized powder)
-
Dioxoisoindolin-O-PEG-OMe (e.g., MW 2000)
-
For Carbonyl Introduction (choose one method):
-
Method A: Oxidation of N-terminal Serine:
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Phosphate (B84403), pH 7.0
-
-
Method B: Incorporation of p-Acetylphenylalanine:
-
Fmoc-p-acetyl-L-phenylalanine (for solid-phase peptide synthesis)
-
Standard reagents and solvents for Fmoc-based solid-phase peptide synthesis (SPPS)
-
-
-
For Deprotection of PEG Reagent:
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
-
For Oxime Ligation:
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Aniline (B41778) (optional, as catalyst)
-
-
General Reagents:
-
Bacteriostatic water for peptide reconstitution
-
Solvents for purification (e.g., acetonitrile, water with 0.1% trifluoroacetic acid for RP-HPLC)
-
Solvents for extraction (e.g., chloroform, water)
-
Drying agent (e.g., magnesium sulfate)
-
Equipment
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Solid-phase peptide synthesizer (for Method B)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical instruments for characterization (e.g., Mass Spectrometer - MS, Nuclear Magnetic Resonance - NMR spectrometer)
Experimental Protocols
The overall experimental workflow is depicted below.
Caption: Experimental workflow for peptide PEGylation.
Stage 1: Preparation of Carbonyl-Containing Peptide
First, reconstitute the lyophilized peptide in bacteriostatic water to a known concentration. Then, introduce a carbonyl group using one of the following methods.
Method A: Selective Oxidation of N-terminal Serine [1][2]
This method is suitable for peptides with an N-terminal serine residue.
-
Dissolve the Peptide: Dissolve the reconstituted peptide in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Prepare Periodate (B1199274) Solution: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer.
-
Oxidation Reaction: Add a low molar excess (e.g., 1.5 equivalents) of the NaIO₄ solution to the peptide solution.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature in the dark.
-
Purification: Immediately purify the resulting aldehyde-containing peptide by RP-HPLC to remove excess periodate and any byproducts. Lyophilize the purified peptide.
Method B: Incorporation of a Ketone-Containing Unnatural Amino Acid [3][4]
This method involves incorporating an amino acid with a ketone group, such as p-acetylphenylalanine, during solid-phase peptide synthesis (SPPS).
-
SPPS: Synthesize the peptide on a solid support using standard Fmoc chemistry.
-
Incorporate Unnatural Amino Acid: At the desired position in the peptide sequence, couple Fmoc-p-acetyl-L-phenylalanine using standard coupling reagents (e.g., HBTU/DIEA).
-
Cleavage and Deprotection: After completing the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude ketone-containing peptide by RP-HPLC and lyophilize the final product.
| Parameter | Method A: Oxidation of N-terminal Serine | Method B: Incorporation of p-Acetylphenylalanine |
| Peptide Requirement | N-terminal Serine | Amenable to any sequence |
| Reaction pH | ~7.0 | N/A (during SPPS) |
| Key Reagent | Sodium meta-periodate | Fmoc-p-acetyl-L-phenylalanine |
| Typical Yield | >90% (oxidation step) | Dependent on SPPS efficiency |
| Complexity | Low (post-synthesis modification) | High (requires custom peptide synthesis) |
Table 1: Comparison of methods for introducing a carbonyl group into a peptide.
Stage 2: Activation of Dioxoisoindolin-O-PEG-OMe
This step involves the deprotection of the PEG reagent to generate the reactive aminooxy-PEG-OMe.
Caption: Deprotection of the PEG reagent.
Protocol for Deprotection: [5]
-
Dissolve PEG Reagent: Dissolve Dioxoisoindolin-O-PEG-OMe in anhydrous THF (e.g., 30 mL of THF per 1 g of PEG reagent).
-
Add Hydrazine: Slowly add an excess of hydrazine hydrate (e.g., 40 equivalents) to the solution.
-
Incubate: Stir the reaction mixture for 4 hours at room temperature.
-
Solvent Removal: Remove the THF by rotary evaporation.
-
Extraction: Add deionized water to the residue and extract the aqueous phase three times with chloroform.
-
Drying and Evaporation: Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the aminooxy-PEG-OMe as an oil or waxy solid.
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reagent | Hydrazine hydrate (N₂H₄·H₂O) |
| Stoichiometry | ~40 equivalents of hydrazine |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Table 2: Typical reaction conditions for the deprotection of Dioxoisoindolin-O-PEG-OMe.
Stage 3: Oxime Ligation and Purification
This final stage involves the conjugation of the activated aminooxy-PEG-OMe to the carbonyl-containing peptide.
-
Dissolve Reactants: Dissolve the carbonyl-containing peptide and the aminooxy-PEG-OMe in the ligation buffer (0.1 M Sodium Acetate, pH 4.5). A slight molar excess of the aminooxy-PEG-OMe (e.g., 1.2-1.5 equivalents) is recommended.
-
Catalyst Addition (Optional): To accelerate the reaction, especially for ketone-containing peptides, aniline can be added to a final concentration of 10-20 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the PEGylated peptide from unreacted starting materials and byproducts using preparative RP-HPLC.
-
Final Product: Lyophilize the purified fractions to obtain the final PEGylated peptide as a white, fluffy powder.
| Parameter | Recommended Condition |
| Buffer | 0.1 M Sodium Acetate |
| pH | 4.5 |
| Stoichiometry | 1.2-1.5 eq. of Aminooxy-PEG-OMe |
| Temperature | Room Temperature |
| Reaction Time | 1-12 hours (monitor by HPLC) |
| Catalyst (Optional) | Aniline (10-20 mM) |
Table 3: Recommended conditions for oxime ligation.
Characterization of the PEGylated Peptide
Thorough characterization is essential to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to determine the molecular weight of the PEGylated peptide. The resulting spectrum should show a distribution of peaks corresponding to the different chain lengths of the PEG polymer, confirming successful conjugation.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can be used to confirm the presence of both the peptide and the PEG moieties in the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. The PEGylated peptide will have a significantly different retention time compared to the unreacted peptide.
Conclusion
The protocol described provides a robust and efficient method for the site-specific PEGylation of peptides using Dioxoisoindolin-O-PEG-OMe. By first introducing a carbonyl group onto the peptide, followed by an oxime ligation reaction with the deprotected aminooxy-PEG reagent, a homogenous and well-defined PEGylated peptide can be produced. This method is a valuable tool for researchers and drug developers seeking to improve the therapeutic properties of peptide-based drug candidates.
References
- 1. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Protein Functionalization with an Aminooxy Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalizing proteins with specific chemical groups is a cornerstone of modern biotechnology and drug development. The introduction of an aminooxy group onto a protein provides a versatile chemical handle for subsequent conjugation reactions. This is primarily achieved through the formation of a stable oxime bond with an aldehyde or ketone-containing molecule. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[1][2][3]
These application notes provide detailed protocols for three primary methods to introduce an aminooxy group or a reactive partner (aldehyde/ketone) for aminooxy ligation:
-
Chemical Functionalization of Glycoproteins: A straightforward method for modifying existing glycoproteins.
-
Site-Specific Incorporation of Unnatural Amino Acids: Offering precise control over the modification site.
-
Enzymatic Introduction of an Aldehyde Tag: A chemoenzymatic approach for site-specific labeling.
Method 1: Chemical Functionalization of Glycoproteins via Carbohydrate Oxidation
This method is applicable to glycoproteins and leverages the presence of sialic acid residues in their carbohydrate chains. The vicinal diols of sialic acids are oxidized using sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically targeted by aminooxy-functionalized molecules.[4][5]
Experimental Workflow
References
- 1. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biotium.com [biotium.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Antibody-Drug Conjugate Synthesis using an Aminooxy-PEG Linker Derived from Dioxoisoindolin-O-PEG-OMe
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule payloads.[1] This synergy allows for the selective delivery of toxins to cancer cells, minimizing systemic toxicity and widening the therapeutic window.[1][2] A critical component of an ADC is the linker, which covalently connects the antibody and the payload. The linker's properties profoundly influence the ADC's stability, pharmacokinetics, and efficacy.[3]
Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, improve stability, and prolong circulation half-life.[4] Achieving a uniform drug-to-antibody ratio (DAR) is crucial for producing homogeneous ADCs with predictable behavior and a consistent safety profile.[4][5] Site-specific conjugation methods have therefore emerged as a superior alternative to traditional stochastic methods that target lysine (B10760008) or cysteine residues, which often result in heterogeneous mixtures.[5][6]
This document details the application of Dioxoisoindolin-O-PEG-OMe as a precursor for a bifunctional, aminooxy-containing linker. The dioxoisoindolin group serves as a stable protecting group for the highly reactive aminooxy moiety. Upon deprotection, the resulting aminooxy-PEG linker can be site-specifically conjugated to an antibody containing a bioorthogonal aldehyde or ketone handle via a stable oxime linkage.[7][8][9] This approach enables the precise construction of homogeneous ADCs with a defined DAR. We provide detailed protocols for antibody modification, linker preparation, conjugation, and subsequent characterization and functional evaluation of the resulting ADC.
2. Principle of the Method
The conjugation strategy involves three main stages:
-
Antibody Modification: Generation of bioorthogonal aldehyde handles on the antibody. A common and effective method is the mild periodate (B1199274) oxidation of the cis-diol groups within the N-linked glycans located in the antibody's Fc region.[3][10][11] This creates aldehyde groups without compromising the antigen-binding site in the Fab region.[3]
-
Linker-Payload Preparation: The Dioxoisoindolin-O-PEG-OMe linker must first be conjugated to the desired payload. This typically requires a heterobifunctional version of the linker (e.g., Dioxoisoindolin-O-PEG-NHS ester) to react with an amine-containing payload. Following payload attachment, the dioxoisoindolin protecting group is removed, often using hydrazine (B178648), to expose the reactive aminooxy group (-O-NH₂).
-
Site-Specific Oxime Ligation: The aldehyde-modified antibody is reacted with the aminooxy-functionalized linker-payload. The aminooxy group chemoselectively ligates with the aldehyde to form a stable oxime bond, resulting in the final ADC.[12][13] The homogeneity of the resulting conjugate allows for straightforward purification and characterization.
Diagrams and Visualizations
Caption: Chemical reaction pathway for site-specific ADC synthesis.
Caption: General workflow for site-specific ADC production.
Caption: ADC mechanism of action from cell binding to apoptosis.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation
This protocol describes the generation of aldehyde groups on a native IgG antibody by oxidizing the terminal sialic acid or galactose residues of its Fc glycans.[3][10]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄) stock solution (100 mM in PBS, freshly prepared and protected from light)
-
Propylene (B89431) glycol
-
Zeba™ Spin Desalting Columns (7K MWCO) or equivalent
Procedure:
-
Buffer Exchange: Equilibrate the antibody into cold PBS (4°C), pH 7.4. Adjust the antibody concentration to 5 mg/mL.
-
Oxidation Reaction:
-
On ice, add the freshly prepared NaIO₄ stock solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding propylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark to consume excess periodate.
-
Purification: Immediately purify the aldehyde-modified antibody from excess reagents using a desalting column equilibrated with cold PBS, pH 7.4.
-
Characterization: Determine the protein concentration using A280 absorbance. The modified antibody (Ab-CHO) is now ready for conjugation or can be stored at -80°C for short periods.
Protocol 2: Preparation of the Aminooxy-PEG-Payload Linker
This protocol assumes the use of a heterobifunctional Dioxoisoindolin-O-PEG-linker (e.g., with an NHS ester) to first attach an amine-containing payload (e.g., MMAE).
Materials:
-
Dioxoisoindolin-O-PEG-NHS ester
-
Amine-containing payload (e.g., Monomethyl Auristatin E, MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Hydrazine monohydrate
-
RP-HPLC system for purification
Procedure:
-
Payload Coupling:
-
Dissolve the Dioxoisoindolin-O-PEG-NHS ester (1.2 equivalents) and the payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir the reaction under a nitrogen atmosphere at room temperature for 4 hours.
-
Monitor the reaction by LC-MS until the payload is consumed.
-
Purify the Dioxoisoindolin-O-PEG-Payload conjugate by RP-HPLC.
-
-
Deprotection to Aminooxy:
-
Dissolve the purified Dioxoisoindolin-O-PEG-Payload in a 1:1 mixture of DMF and PBS.
-
Add hydrazine monohydrate (5 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, purify the final Aminooxy-O-PEG-Payload by RP-HPLC and lyophilize. Store at -20°C.
-
Protocol 3: Site-Specific Conjugation via Oxime Ligation
This protocol describes the conjugation of the aminooxy-linker-payload to the aldehyde-modified antibody.[9][13]
Materials:
-
Aldehyde-modified antibody (Ab-CHO) from Protocol 1
-
Aminooxy-O-PEG-Payload from Protocol 2
-
Aniline buffer (e.g., 10 mM Aniline in 100 mM Sodium Acetate, pH 4.8)
-
Protein A affinity chromatography column
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Conjugation Reaction:
-
In a reaction vessel, combine the Ab-CHO with a 5-fold molar excess of the Aminooxy-O-PEG-Payload.
-
Perform a buffer exchange into the aniline buffer (pH 4.8) or add concentrated aniline buffer to the mixture.
-
Incubate the reaction at 37°C for 16-24 hours with gentle agitation.[13]
-
-
Purification:
-
Remove the excess linker-payload and aniline catalyst by purifying the ADC using a Protein A column. Elute the ADC using a low pH buffer (e.g., 100 mM glycine, pH 2.7) and immediately neutralize with 1 M Tris, pH 8.0.
-
Further purify the ADC and remove any aggregates using an SEC column (e.g., Superdex 200) equilibrated in a formulation buffer (e.g., PBS, pH 7.4).
-
-
Final Formulation: Pool the fractions containing the purified, monomeric ADC. Determine the final concentration and store at 4°C (short-term) or -80°C (long-term).
Characterization of the ADC
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic payloads.[][15]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to different drug loads (DAR0, DAR2, etc.) will be resolved. Since glycan oxidation yields two aldehyde sites per antibody, a major peak corresponding to DAR2 is expected.[16]
-
Calculate the average DAR using the weighted average of the peak areas.[][17]
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 5: Assessment of ADC Stability in Plasma
This assay evaluates the stability of the ADC and the premature release of its payload in plasma.[18][19][20]
Materials:
-
Purified ADC
-
Human, rat, or mouse plasma (citrate-anticoagulated)
-
PBS, pH 7.4
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture and immediately freeze at -80°C.
-
ADC Capture: For each time point, thaw the sample and capture the ADC using Protein A magnetic beads.
-
Analysis:
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[18]
-
-
Data Analysis: Plot the average DAR versus time to determine the stability and half-life of the conjugate in plasma.
Application Data & Functional Assays
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.[21][22][23][24]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells and incubate for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.
Protocol 7: In Vivo Efficacy Assessment in a Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.[2][25][26][27]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Antigen-positive tumor cells (e.g., NCI-N87)
-
ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=6-8 per group).
-
Dosing: Administer the ADC (e.g., 3 mg/kg), unconjugated antibody, or vehicle control via intravenous (IV) injection. Dosing can be a single dose or repeated (e.g., once weekly).
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length × Width²)/2.
-
Endpoint: The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., Day 28).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between groups.
Summary of Representative Data
Table 1: ADC Characterization Summary This table presents expected characterization data for a site-specific ADC (ssADC) produced via oxime ligation compared to a stochastic, cysteine-linked ADC (cADC).
| Parameter | ssADC (via Oxime Ligation) | cADC (via Maleimide) | Method |
| Average DAR | 2.0 ± 0.1 | 3.8 ± 0.5 | HIC-HPLC, LC-MS[] |
| Purity (Monomer %) | >98% | ~95% | SEC-HPLC[15] |
| Plasma Half-life (DAR) | ~150 hours | ~120 hours | Plasma Stability Assay[18] |
| Aggregation Onset | >55 °C | ~52 °C | Differential Scanning Calorimetry[28] |
Table 2: In Vitro Cytotoxicity Data This table shows representative IC₅₀ values for a HER2-targeting ADC.
| Compound | SK-BR-3 (HER2+++) IC₅₀ | MDA-MB-468 (HER2-) IC₅₀ |
| Site-Specific ADC | 0.5 nM | >1000 nM |
| Unconjugated Antibody | 85 nM | >1000 nM |
| Free Payload (MMAE) | 0.1 nM | 0.2 nM |
Table 3: In Vivo Efficacy in NCI-N87 Gastric Cancer Xenograft Model This table summarizes typical tumor growth inhibition (TGI) results.
| Treatment Group (3 mg/kg, single IV dose) | TGI (%) at Day 21 | Tumor Regression |
| Vehicle Control | 0% | No |
| Unconjugated Antibody | 35% | No |
| Site-Specific ADC | >100% | Yes (Complete Regression) |
References
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 9. Aminooxy | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genovis.com [genovis.com]
- 17. agilent.com [agilent.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2][3][4] The covalent attachment of PEG chains can enhance solubility, increase circulating half-life, and reduce immunogenicity.[2][3][4] This document provides detailed application notes and protocols for the use of Dioxoisoindolin-O-PEG-OMe in bioconjugation.
Dioxoisoindolin-O-PEG-OMe is a PEGylation reagent wherein the dioxoisoindolinyl group serves as a protecting group for an aminooxy functionality.[5][6] The methoxy (B1213986) group at the other terminus renders this a monofunctional reagent, preventing crosslinking. The primary application of this reagent involves a two-step process: deprotection of the dioxoisoindolinyl group to reveal a reactive aminooxy group, followed by the conjugation of the resulting Aminooxy-PEG-OMe to a biomolecule containing a carbonyl group (aldehyde or ketone) via oxime ligation. This bioorthogonal reaction is highly specific and efficient, forming a stable oxime bond.[2][7][8]
For contexts where direct conjugation to primary amines is desired, an alternative approach using an amine-reactive PEG derivative, such as an N-hydroxysuccinimide (NHS) ester-activated PEG, is also described.
Section 1: Bioconjugation via Oxime Ligation using Dioxoisoindolin-O-PEG-OMe
This section details the primary application of Dioxoisoindolin-O-PEG-OMe, which involves the deprotection of the phthalimide (B116566) group to enable oxime ligation with a carbonyl-containing biomolecule.
Signaling Pathway: Oxime Ligation Bioconjugation
Caption: Workflow for bioconjugation using Dioxoisoindolin-O-PEG-OMe.
Experimental Protocols
Protocol 1.1: Deprotection of Dioxoisoindolin-O-PEG-OMe to Aminooxy-PEG-OMe
This protocol describes the removal of the phthalimide protecting group to generate the reactive aminooxy-PEG.
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve Dioxoisoindolin-O-PEG-OMe in anhydrous THF (e.g., 30 mL of THF per 1 g of PEG reagent).
-
Slowly add aqueous hydrazine (40 equivalents relative to the PEG reagent) to the solution with stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Remove the THF by rotary evaporation.
-
Add deionized water to the residue.
-
Extract the aqueous phase three times with chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the chloroform under reduced pressure to yield the purified Aminooxy-PEG-OMe.
Protocol 1.2: Introduction of Aldehyde Groups into Proteins (Optional)
If the target biomolecule does not contain a native aldehyde or ketone group, one can be introduced. A common method is the oxidation of N-terminal serine or threonine residues.
Materials:
-
Protein of interest
-
Sodium periodate (B1199274) (NaIO₄)
-
Phosphate buffered saline (PBS), pH 6.0
-
Desalting column
Procedure:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in PBS.
-
Add a 10-fold molar excess of the sodium periodate solution to the protein solution.
-
Incubate the reaction for 20 minutes at room temperature in the dark.
-
Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) and incubating for 5 minutes.
-
Remove excess reagents and byproducts by passing the solution through a desalting column equilibrated with the desired reaction buffer for oxime ligation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
Protocol 1.3: Oxime Ligation of Aminooxy-PEG-OMe to a Carbonyl-Containing Biomolecule
This protocol details the conjugation of the deprotected Aminooxy-PEG-OMe to a biomolecule.
Materials:
-
Aminooxy-PEG-OMe (from Protocol 1.1)
-
Carbonyl-containing biomolecule (e.g., oxidized protein from Protocol 1.2)
-
Aniline (catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4.5)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the carbonyl-containing biomolecule in the reaction buffer.
-
Dissolve the Aminooxy-PEG-OMe in the reaction buffer and add it to the biomolecule solution at a 10- to 50-fold molar excess.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purify the PEGylated biomolecule from excess PEG reagent and other byproducts using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Deprotection (Protocol 1.1) | Protein Oxidation (Protocol 1.2) | Oxime Ligation (Protocol 1.3) |
| Reagent Molar Excess | Hydrazine: 40 eq. | NaIO₄: 10-fold | Aminooxy-PEG: 10- to 50-fold |
| Reaction Time | 4 hours | 20 minutes | 2-16 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| pH | N/A | 6.0 | 4.5 |
| Typical Yield | 70-85% | >90% (modification) | 50-90% (conjugation) |
Section 2: Alternative - Direct Bioconjugation to Amines using NHS-Ester Activated PEG
For biomolecules where conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminus) is preferred, an amine-reactive PEGylation reagent such as MeO-PEG-NHS is a suitable alternative.
Experimental Workflow: Amine-Reactive PEGylation
Caption: Workflow for amine-reactive PEGylation using an NHS ester.
Experimental Protocol
Protocol 2.1: PEGylation of a Protein using MeO-PEG-NHS Ester
Materials:
-
Protein of interest
-
MeO-PEG-NHS Ester
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the MeO-PEG-NHS ester in the reaction buffer.
-
Add the MeO-PEG-NHS ester solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Amine-Reactive PEGylation (Protocol 2.1) |
| Reagent Molar Excess | MeO-PEG-NHS: 5- to 20-fold |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
| pH | 7.5-8.5 |
| Typical Yield | 40-80% (conjugation) |
Conclusion
Dioxoisoindolin-O-PEG-OMe is a valuable reagent for the site-specific PEGylation of biomolecules through oxime ligation following a deprotection step. This method offers high selectivity for carbonyl groups, which can be introduced into proteins if not naturally present. For applications requiring conjugation to primary amines, NHS-ester activated PEGs provide a more direct and established alternative. The choice of methodology will depend on the specific biomolecule, the desired site of conjugation, and the overall goals of the PEGylation strategy.
References
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Dioxoisoindolin-O-PEG-OMe Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conjugation of proteins with Dioxoisoindolin-O-PEG-OMe linkers is a critical step in the development of advanced biotherapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The dioxoisoindolin moiety acts as an E3 ligase binder, while the PEG linker enhances solubility and pharmacokinetic properties. Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired conjugated protein, unreacted protein, excess PEG linker, and other byproducts.[] A robust and efficient purification strategy is therefore essential to isolate the pure, active conjugate for downstream applications.
This document provides detailed protocols for the purification of Dioxoisoindolin-O-PEG-OMe conjugated proteins, leveraging a multi-step chromatography approach. The purification strategy is designed to separate the conjugate based on differences in size, charge, and hydrophobicity.
Purification Strategy Overview
A typical purification workflow for Dioxoisoindolin-O-PEG-OMe conjugated proteins involves a combination of chromatographic techniques to achieve high purity. The recommended strategy includes:
-
Size Exclusion Chromatography (SEC): As an initial capture and bulk separation step, SEC is highly effective at removing the majority of the smaller, unreacted Dioxoisoindolin-O-PEG-OMe linker and other low molecular weight impurities from the larger conjugated protein.[][2][3]
-
Ion-Exchange Chromatography (IEX): This step serves as a polishing step to separate the desired mono-conjugated protein from unconjugated protein and multi-conjugated species. The attachment of the PEG linker shields the surface charges of the protein, altering its interaction with the IEX resin and enabling separation.[][3][4]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be employed as an optional, high-resolution polishing step. The PEG moiety can alter the hydrophobicity of the protein, allowing for further separation of closely related species.[]
The following diagram illustrates the general experimental workflow for the purification process.
Caption: General workflow for the purification of Dioxoisoindolin-O-PEG-OMe conjugated proteins.
Data Presentation: Typical Purification Results
The following table summarizes representative quantitative data from a typical purification of a Dioxoisoindolin-O-PEG-OMe conjugated protein. These values are illustrative and may vary depending on the specific protein, linker length, and conjugation efficiency.
| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mixture | 15-30 | 100 | Unreacted protein, excess PEG-linker, aggregated protein |
| Size Exclusion Chromatography (SEC) | 70-85 | 85-95 | Excess Dioxoisoindolin-O-PEG-OMe linker, small molecule reagents |
| Ion-Exchange Chromatography (IEX) | >95 | 70-85 | Unconjugated protein, multi-conjugated species, positional isomers |
| Hydrophobic Interaction Chromatography (HIC) (Optional) | >98 | 90-95 (of IEX eluate) | Closely related isoforms, remaining process impurities |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol describes the initial purification step to remove excess, unreacted Dioxoisoindolin-O-PEG-OMe linker from the conjugation reaction mixture.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent, with an appropriate molecular weight cutoff)
-
HPLC or FPLC chromatography system
-
SEC Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filters
-
Conjugation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer at the manufacturer's recommended flow rate.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet any precipitate. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[2]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger Dioxoisoindolin-O-PEG-OMe conjugated protein will elute in the earlier fractions, while the smaller, unreacted PEG linker will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy (at 280 nm) to identify the fractions containing the protein conjugate.
-
Pooling: Pool the fractions containing the purified conjugate for the next purification step.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
This protocol details the separation of the desired mono-conjugated protein from unconjugated protein and multi-conjugated species. The choice of an anion or cation exchange resin will depend on the isoelectric point (pI) of the protein and the buffer pH. This protocol assumes a cation exchange workflow.
Materials:
-
Cation exchange column (e.g., SP Sepharose or equivalent)
-
HPLC or FPLC chromatography system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
SEC-purified protein conjugate solution
Procedure:
-
Buffer Exchange: If necessary, exchange the buffer of the pooled SEC fractions into the IEX Binding Buffer using dialysis or a desalting column.
-
System Equilibration: Equilibrate the cation exchange column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes. The less positively charged PEGylated species will elute earlier than the more positively charged unconjugated protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE and Reverse Phase HPLC (RP-HPLC) to identify the fractions containing the pure mono-conjugated protein.
-
Pooling: Pool the pure fractions containing the desired Dioxoisoindolin-O-PEG-OMe conjugated protein.
Protocol 3: Characterization by Reverse Phase HPLC (RP-HPLC)
This protocol provides a method for the analytical characterization of the purity of the final conjugated protein product.
Materials:
-
C4 or C18 RP-HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified protein conjugate sample
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject 10-20 µg of the purified protein conjugate.
-
Elution: Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 280 nm and 220 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugated protein. The PEGylated protein will typically have a different retention time compared to the unconjugated protein due to altered hydrophobicity.[5][6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the separation of different species during the IEX chromatography step.
Caption: Elution order of protein species during cation exchange chromatography.
Conclusion
The purification of Dioxoisoindolin-O-PEG-OMe conjugated proteins requires a multi-step chromatographic approach to achieve the high purity necessary for therapeutic and research applications. The combination of size exclusion, ion-exchange, and optionally hydrophobic interaction chromatography provides a robust platform for separating the desired mono-conjugated product from unreacted starting materials and other process-related impurities. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of bioconjugation and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Dioxoisoindolin-O-PEG-OMe Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to optimize the deprotection of Dioxoisoindolin-O-PEG-OMe and related phthalimide-protected PEG compounds.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting Dioxoisoindolin-O-PEG-OMe?
The most common and well-established method for the deprotection of phthalimide-protected amines, including Dioxoisoindolin-O-PEG-OMe, is hydrazinolysis. This involves reacting the protected compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent.
Q2: How can I reduce the reaction time for the hydrazine-mediated deprotection?
Several strategies can be employed to shorten the reaction time:
-
Increase Temperature: While the standard protocol is often performed at room temperature, carefully increasing the temperature can accelerate the reaction. However, this should be done cautiously to avoid potential side reactions.
-
Use a Mixed Amine System: A mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) has been shown to dramatically reduce deprotection times in other applications, such as for oligonucleotides on solid supports (as fast as 10 minutes at 65 °C).[1][2][3][4][5] While specific data for PEG-OMe in solution is limited, this approach presents a promising avenue for significant time reduction.
-
pH Adjustment: Increasing the pH of the reaction mixture after the initial consumption of the starting material has been shown to accelerate the breakdown of intermediates, thus reducing the overall reaction time.[6]
Q3: Are there milder alternatives to hydrazine for deprotection?
Yes, for substrates that are sensitive to the harshness of hydrazine, a milder, near-neutral method is available. This involves a two-stage, one-flask process using sodium borohydride (B1222165) (NaBH₄) in 2-propanol, followed by treatment with acetic acid.[7][8][9][10] This method is particularly beneficial in peptide synthesis to prevent racemization.[8]
Q4: What are the most common challenges during the workup of this reaction?
The primary challenge is the removal of the phthalhydrazide (B32825) byproduct, which can be difficult to separate from the desired amino-PEG product.[11] Additionally, complete removal of excess hydrazine is crucial, especially if the product is to be used in subsequent reactions that are sensitive to hydrazine.[11]
Experimental Protocols
Protocol 1: Standard Hydrazinolysis
This protocol is a widely used method for the deprotection of phthalimide-protected PEGs.[12]
Reagents and Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Tetrahydrofuran (THF)
-
Aqueous Hydrazine (N₂H₄·H₂O)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Dioxoisoindolin-O-PEG-OMe (1 equivalent) in THF (approximately 30 mL per 1 g of PEG derivative).
-
Slowly add aqueous hydrazine (40 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the THF by rotary evaporation.
-
Add water to the residue.
-
Extract the aqueous phase three times with chloroform.
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the amino-PEG product.
Protocol 2: Mild Deprotection with Sodium Borohydride
This method is suitable for sensitive substrates where hydrazinolysis is too harsh.[7][8]
Reagents and Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
2-Propanol
-
Water (H₂O)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dowex 50 (H⁺ form) ion-exchange resin (for purification)
-
Ammonium Hydroxide (NH₄OH) (for elution)
Procedure:
-
Dissolve the Dioxoisoindolin-O-PEG-OMe in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (approximately 5 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully add glacial acetic acid to quench the reaction and adjust the pH to approximately 5.
-
Heat the mixture to 80 °C for 2 hours to facilitate lactonization of the intermediate.
-
For purification, load the crude reaction mixture onto a Dowex 50 (H⁺) column.
-
Wash the column with water to remove the phthalide (B148349) byproduct.
-
Elute the desired amino-PEG product with 1 M ammonium hydroxide.
-
Lyophilize the collected fractions to obtain the final product.
Data Presentation
The following table summarizes the reaction conditions for different deprotection methods.
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Standard Hydrazinolysis | Hydrazine Hydrate | THF | Room Temp. | 4 hours | 70-85% | [12] |
| Mild NaBH₄ Reduction | 1. NaBH₄ 2. Acetic Acid | 2-Propanol/H₂O | Room Temp., then 80°C | 24 hours (reduction) + 2 hours (cyclization) | High | [7][8] |
| Fast AMA Deprotection * | Ammonium Hydroxide/Methylamine (AMA) | Varies | 65°C | ~10 minutes | High | [1][2][3][4] |
*Note: The AMA deprotection method has been primarily documented for solid-phase oligonucleotide synthesis. The provided time is based on these applications and may require optimization for solution-phase deprotection of Dioxoisoindolin-O-PEG-OMe.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time. - Insufficient amount of deprotection reagent. - Poor solubility of the starting material. | - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Increase the equivalents of hydrazine or NaBH₄. - For hydrazinolysis, consider a co-solvent like ethanol (B145695) or methanol (B129727) to improve solubility. |
| Low Yield | - Product loss during workup. - Side reactions. - Incomplete reaction. | - Ensure complete extraction of the product from the aqueous phase. - For hydrazinolysis, avoid excessive heating which can lead to side reactions. - See "Incomplete Deprotection" above. |
| Difficulty Removing Phthalhydrazide Byproduct | - Phthalhydrazide can be soluble in some organic solvents. | - After removing the reaction solvent, acidify the aqueous residue with HCl to precipitate the phthalhydrazide, which can then be removed by filtration.[11] - For the NaBH₄ method, the phthalide byproduct is removed by washing the ion-exchange column with water. |
| Presence of Hydrazine in Final Product | - Inefficient removal during workup. | - After extraction, wash the organic layer with a dilute aqueous solution of a mild oxidant (e.g., dilute H₂O₂) to quench residual hydrazine, followed by a water wash. - Co-evaporation with a high-boiling point solvent like toluene (B28343) can help remove traces of hydrazine. |
| Unexpected Peaks in NMR | - Formation of byproducts. - Residual solvents or reagents. | - For hydrazinolysis, ensure the phthalhydrazide is fully removed.[11] - Ensure all solvents and reagents are thoroughly removed under vacuum. |
Visualizations
Caption: A generalized workflow for the deprotection of Dioxoisoindolin-O-PEG-OMe.
Caption: A decision tree to troubleshoot common issues during deprotection.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Aminooxy-PEG Conjugation
Welcome to our technical support center for aminooxy-PEG conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aminooxy-PEG conjugation?
The optimal pH for oxime ligation is slightly acidic, typically between 4.5 and 6.5.[1] At this pH range, the rate-limiting dehydration step of the reaction is favored.[2] While the reaction can proceed at neutral pH (6.5-7.5), it is generally slower.[3] It is crucial to avoid amine-containing buffers, such as Tris, as they will compete with the aminooxy group for reaction with the aldehyde or ketone.[3]
Q2: My conjugation yield is low. What are the most common causes?
Low yield in aminooxy-PEG conjugation can stem from several factors:
-
Suboptimal pH: As mentioned above, the reaction is most efficient in a slightly acidic buffer.
-
Inefficient Aldehyde/Ketone Formation: If you are generating the carbonyl group on your biomolecule (e.g., by oxidizing glycans), ensure this step is complete. Optimize the concentration of the oxidizing agent and reaction time.[1]
-
Incorrect Molar Ratio: An insufficient excess of the aminooxy-PEG reagent can lead to incomplete conjugation. A molar excess of the PEG reagent is typically required to drive the reaction to completion.
-
Reagent Instability: Aminooxy-PEG reagents can be sensitive to storage conditions. Ensure they are stored correctly and, if possible, use freshly prepared solutions.
-
Presence of Competing Nucleophiles: Buffers or other components containing primary amines can compete with the aminooxy group, reducing conjugation efficiency.
Q3: How can I increase the rate of my conjugation reaction?
To increase the reaction rate, you can:
-
Use a Catalyst: Aniline (B41778) is a commonly used catalyst that can significantly accelerate oxime ligation.[2] More recently, m-phenylenediamine (B132917) (mPDA) has been shown to be an even more efficient catalyst.[4][5]
-
Optimize Reactant Concentrations: Increasing the concentration of either the biomolecule or the aminooxy-PEG reagent can help to increase the reaction rate.
-
Adjust the Temperature: While most reactions are performed at room temperature, gentle heating might increase the reaction rate. However, this should be done with caution to avoid denaturation of the biomolecule.
Q4: I am observing aggregation of my protein after PEGylation. What can I do?
Protein aggregation after PEGylation can be a concern. Here are some strategies to mitigate it:
-
Optimize the Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the aminooxy-PEG reagent may help.[1]
-
Use a Longer PEG Chain: Longer PEG chains can provide a more effective hydrophilic shield around the protein, which can help to reduce aggregation.
-
Buffer Exchange: After the conjugation reaction, perform a buffer exchange into a formulation buffer that is known to maintain the solubility and stability of your protein.[1]
-
Purification Strategy: Utilize purification methods like Size Exclusion Chromatography (SEC) to remove aggregates from the final product.[1]
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your aminooxy-PEG conjugation experiments.
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 4.5-6.5.[1] Use non-amine containing buffers like MES or acetate. |
| Inefficient Carbonyl Generation | If applicable, verify the efficiency of the aldehyde or ketone generation step on your biomolecule. This can be done using specific analytical tests for carbonyls. Optimize the oxidation conditions (e.g., sodium periodate (B1199274) concentration and incubation time).[1] |
| Low Molar Ratio of Aminooxy-PEG | Increase the molar excess of the aminooxy-PEG reagent. A titration experiment is recommended to find the optimal ratio for your specific system. A molar ratio of 5:1 (PEG:protein) has been shown to yield high monoPEGylated product.[6] |
| Degraded Aminooxy-PEG Reagent | Use a fresh batch of the aminooxy-PEG reagent. Ensure proper storage conditions (cool and dry) to prevent hydrolysis of the aminooxy group. |
| Slow Reaction Kinetics | Consider adding a catalyst like aniline or m-phenylenediamine (mPDA) to accelerate the reaction.[4][5] |
Issue 2: High Polydispersity or Multiple PEGylation Sites
| Potential Cause | Recommended Solution |
| Multiple Reactive Carbonyls | If your biomolecule has multiple potential sites for aldehyde/ketone formation, this can lead to a heterogeneous product. Consider site-specific modification strategies to generate a single reactive carbonyl. |
| High Molar Excess of PEG | A very high molar excess of the aminooxy-PEG reagent can sometimes lead to non-specific interactions or modification of less reactive sites. Optimize the molar ratio to favor modification of the desired site. |
| Reaction Time Too Long | Extended reaction times, especially with a high excess of PEG, might lead to side reactions. Monitor the reaction progress over time to determine the optimal reaction duration. |
Quantitative Data
The following tables summarize quantitative data on factors influencing aminooxy-PEG conjugation.
Table 1: Effect of Molar Ratio on MonoPEGylated Protein Yield
| Molar Ratio (mPEG-ALD : Protein) | Yield of MonoPEGylated Protein |
| 3:1 | Lower Yield |
| 5:1 | 86% |
Data adapted from a study on rhG-CSF PEGylation. The yield may vary depending on the specific protein and reaction conditions.[6]
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Concentration | Relative Efficiency (Compared to Aniline at the same concentration) | Key Advantages |
| Aniline | 10-100 mM | 1x | Well-established catalyst.[4] |
| m-Phenylenediamine (mPDA) | 100-750 mM | ~2.5x | Higher solubility allows for use at higher concentrations, leading to significantly faster reactions (up to 15 times more efficient than aniline).[4][5][7][8] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Glycan Oxidation and Aminooxy-PEG Conjugation
This protocol describes the generation of aldehyde groups on the N-linked glycans of an antibody followed by conjugation with an aminooxy-PEG reagent.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
Propylene (B89431) glycol
-
Aminooxy-PEG reagent
-
Aniline or m-phenylenediamine (catalyst, optional)
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium periodate in the conjugation buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes, protected from light.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess periodate and quenching agent.
-
-
Aminooxy-PEG Conjugation:
-
Dissolve the aminooxy-PEG reagent in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Add the aminooxy-PEG solution to the oxidized antibody solution to achieve the desired molar excess (e.g., 10-30 fold).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Gently mix and incubate the reaction at room temperature (20-25°C) for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the PEGylated Antibody:
-
Purify the resulting antibody-PEG conjugate from unreacted PEG reagent and other reaction components using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Purification of PEGylated Proteins
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is effective at separating PEGylated proteins from the unreacted native protein and smaller reaction components.[9]
Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the conjugation reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer.
-
Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the native, unconjugated protein.
-
Collect the fractions corresponding to the PEGylated protein peak.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, allowing for the separation of different PEGylated species.[9]
Procedure:
-
Equilibrate the HIC column with a high-salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).
-
Load the sample onto the column.
-
Elute the bound proteins using a decreasing salt gradient.
-
Monitor the elution at 280 nm. Different PEGylated species will elute at different salt concentrations.
-
Collect the desired fractions.
Protocol 3: Analysis of Aminooxy-PEG Conjugates by LC-MS
LC-MS is a powerful technique to confirm successful conjugation and determine the degree of PEGylation.
Procedure:
-
Sample Preparation: Dilute the purified conjugate to approximately 1 mg/mL in a suitable mobile phase (e.g., Mobile Phase A).
-
LC Separation:
-
Use a suitable column, such as a reversed-phase C4 or C8 column.
-
Equilibrate the column with Mobile Phase A (e.g., water with 0.1% formic acid).
-
Inject the sample.
-
Elute the conjugate using a gradient of Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
MS Analysis:
-
The eluent from the LC is directed to a mass spectrometer.
-
Acquire mass spectra over the appropriate mass range for your conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the different species present in your sample.
-
The mass difference between the native protein and the conjugated species will confirm the number of PEG chains attached.
-
Visualizations
Caption: General mechanism of aminooxy-PEG conjugation forming a stable oxime bond.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the efficiency of oxime ligation at neutral pH
Welcome to the technical support center for oxime ligation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxime ligation experiments, particularly when aiming for efficiency at neutral pH.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during oxime ligation at neutral pH.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low product yield even after extended reaction times.
-
Reaction does not proceed to completion as monitored by techniques like HPLC, MS, or SDS-PAGE.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal pH | While oxime ligation is traditionally favored at acidic pH (4-5), many biomolecules require neutral conditions (pH 7.0-7.4) for stability. At neutral pH, the rate-limiting step, which is the acid-catalyzed dehydration of the carbinolamine intermediate, is significantly slower.[1][2][3][4] | Use a nucleophilic catalyst to enhance the reaction rate at neutral pH. Aniline (B41778) and its derivatives are commonly used for this purpose.[2][5][6][7] |
| Inefficient or No Catalyst | At neutral pH, an uncatalyzed oxime ligation is often too slow for practical applications, especially with low reactant concentrations.[2][3][7] The choice and concentration of the catalyst are critical. | Introduce a suitable catalyst. While aniline is a traditional choice, substituted anilines like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA) have shown superior catalytic activity at neutral pH.[1][2][5] |
| Low Reactant Concentration | The kinetics of oxime ligation are concentration-dependent. Dilute reaction mixtures will result in a slower reaction rate.[3] | If possible, increase the concentration of your aldehyde/ketone and aminooxy-functionalized molecules. |
| Steric Hindrance | Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl group.[3] | For ketone ligations, consider using a more potent catalyst like mPDA, increasing the reaction temperature, or extending the reaction time.[8] |
| Low Temperature | Lower temperatures will decrease the reaction rate.[1][2] | If your biomolecules are stable at higher temperatures, consider running the reaction at 37°C or even higher for shorter periods.[9] Interestingly, freezing the reaction at -20°C has also been reported to accelerate the reaction at neutral pH.[7] |
Issue 2: Low Product Yield Despite Reaction Completion
Symptoms:
-
The reaction appears to have gone to completion, but the isolated yield of the desired conjugate is low.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Reactant Instability | The aminooxy group is highly reactive and can be prone to degradation.[6][10] Aldehyde and ketone functionalities can also be susceptible to oxidation or other side reactions. | Use freshly prepared or properly stored reagents. Ensure the purity of your starting materials. Consider using protected aminooxy groups that can be deprotected immediately before the ligation reaction.[6] |
| Side Reactions | Impurities in solvents or reagents can lead to unintended side reactions, consuming your starting materials.[3] | Use high-purity, anhydrous solvents and reagents. Degas buffers to remove dissolved oxygen if your molecules are sensitive to oxidation. |
| Product Instability | While the oxime bond is generally stable, the overall conjugate may be unstable under the reaction or purification conditions. | Assess the stability of your product under the experimental conditions. It may be necessary to modify the purification strategy (e.g., different buffer, temperature). |
Frequently Asked Questions (FAQs)
Q1: Why is my oxime ligation so slow at neutral pH?
The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[2][5] This is because the rate-limiting step, the dehydration of the carbinolamine intermediate, is acid-catalyzed. At neutral pH, this step is significantly slower, leading to a reduced overall reaction rate.[1] To overcome this, the use of a nucleophilic catalyst is highly recommended.[2][7]
Q2: What is the best catalyst for oxime ligation at neutral pH?
While aniline is a classic catalyst, several more efficient alternatives have been identified. p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated significantly enhanced catalytic activity at neutral pH compared to aniline.[1][2][5] For instance, pPDA was shown to be up to 19-fold more effective than aniline at pH 7.[2][5] Other catalysts like 2-aminophenols, 2-(aminomethyl)benzimidazoles, and even arginine have also been reported to be effective.[1][11][12][13]
Q3: How do I choose between an aldehyde and a ketone for my ligation?
Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[3] This results in faster reaction rates. However, the resulting oxime bond from a ketone is often more stable.[4] The choice will depend on the specific requirements of your experiment, balancing the need for rapid ligation with the desired stability of the final conjugate.
Q4: Can I increase the reaction temperature to speed up the ligation?
Yes, increasing the temperature can significantly accelerate the reaction.[9] However, you must consider the thermal stability of your biomolecules. For many proteins and other biological macromolecules, prolonged exposure to high temperatures can lead to denaturation and loss of function. A modest increase to 37°C is often a good starting point.[9]
Q5: What are typical catalyst concentrations to use?
Catalyst concentrations can range from 2 mM to 100 mM.[4][5] For highly efficient catalysts like pPDA, concentrations as low as 2 mM can be effective.[2][5] For aniline, concentrations are often higher, in the range of 10-100 mM.[4] It is important to optimize the catalyst concentration for your specific reaction, as high concentrations of some catalysts can be detrimental to biomolecules.
Quantitative Data
Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Relative Rate Enhancement (vs. aniline) | Typical Concentration | Reference(s) |
| None | 1x | - | - | [2][5] |
| Aniline | ~6x | 1x | 10-100 mM | [2][4][5] |
| p-phenylenediamine (pPDA) | 120x | 19-20x | 2-10 mM | [2][5][7] |
| m-phenylenediamine (mPDA) | - | ~2x (at equal conc.), up to 15x (at higher conc.) | up to 900 mM | [4][8] |
| 2-Aminophenols | - | >2x | - | [12][13] |
| 2-(Aminomethyl)benzimidazoles | - | up to 7x | - | [1][13] |
| Arginine | - | - | 400 mM | [11] |
Experimental Protocols
General Protocol for Catalyzed Oxime Ligation at Neutral pH
This protocol provides a general starting point for performing a catalyzed oxime ligation at neutral pH. Optimization of reactant and catalyst concentrations, temperature, and reaction time will be necessary for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of your aminooxy-functionalized molecule in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the same buffer if soluble).
-
Prepare a stock solution of the chosen catalyst (e.g., 100 mM p-phenylenediamine in the reaction buffer).
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde/ketone-containing molecule and the aminooxy-functionalized molecule to their final desired concentrations (e.g., 100 µM each).
-
Add the catalyst to its final desired concentration (e.g., 10 mM).
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.
-
-
Monitoring the Reaction:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an excess of a quenching reagent like acetone (B3395972) or by immediate freezing).
-
Analyze the reaction progress by a suitable analytical method such as RP-HPLC, LC-MS, or SDS-PAGE.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, affinity chromatography, or RP-HPLC).
-
Visualizations
Caption: Experimental workflow for catalyzed oxime ligation.
Caption: Troubleshooting logic for slow oxime ligation.
Caption: Mechanism of aniline-catalyzed oxime ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions of Hydrazine Treatment on PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the hydrazine (B178648) treatment of PEGylated compounds. The information is intended to help you anticipate, identify, and mitigate unwanted chemical modifications in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating PEGylated compounds with hydrazine?
Hydrazine is most commonly used in the context of PEGylated compounds for the specific cleavage of certain chemical linkers to release the PEG chain from the conjugated molecule. This process, known as dePEGylation, is often a necessary step for analytical characterization of the protein or drug, or in strategies involving traceless linkers. Hydrazinolysis is particularly effective for cleaving ester and hydrazone-based linkers.
Q2: What are the most common unintended side reactions during hydrazine treatment?
The primary side reactions of concern are modifications to the protein or peptide component of the PEGylated conjugate. These include:
-
Peptide Bond Cleavage: Hydrazine can cleave peptide bonds, leading to fragmentation of the protein backbone.[1][2]
-
Conversion of Arginine to Ornithine: The guanidinium (B1211019) group of arginine residues can be removed by hydrazine, resulting in the formation of ornithine.[1][2]
-
Modification of Asparagine and Glutamine Side Chains: The amide groups in the side chains of asparagine (Asn) and glutamine (Gln) can react with hydrazine to form hydrazides. Deamidation can also occur.[3][4]
-
Disulfide Bond Scrambling: While disulfide bonds are generally considered stable during hydrazinolysis, prolonged exposure or harsh basic conditions can potentially lead to disulfide bond isomerization or reduction.[5]
Q3: Is the PEG polymer itself susceptible to degradation by hydrazine?
Under typical hydrazinolysis conditions used for dePEGylation, the polyethylene (B3416737) glycol (PEG) chain is generally stable and does not undergo significant degradation. However, the presence of oxidizing agents or extreme temperatures could potentially lead to oxidative degradation of the PEG polymer.
Q4: Can hydrazine treatment affect common linkers used in PEGylation?
Yes, and this is often the intended purpose. However, if your PEGylated compound contains multiple linker types, hydrazine may cleave linkers other than the one you are targeting. For instance, while hydrazinolysis is excellent for cleaving ester-based linkers, it can also affect other functionalities. Maleimide-based linkers, commonly used for conjugation to cysteine residues, can undergo reactions, especially at higher pH. The stability of the resulting thiosuccinimide ring can be influenced by neighboring groups and reaction conditions, potentially leading to unwanted cleavage or side reactions.[6][7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Protein/Peptide Fragmentation (Observed by SDS-PAGE or Mass Spectrometry) | Peptide bond cleavage by hydrazine, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[1][2] | - Optimize Reaction Conditions: Decrease the reaction temperature and time. Perform a time-course experiment to find the optimal incubation period for linker cleavage with minimal backbone fragmentation.- Lower Hydrazine Concentration: Use the lowest effective concentration of hydrazine.- pH Control: Maintain a neutral or slightly basic pH, as highly basic conditions can exacerbate peptide bond cleavage. |
| Unexpected Mass Shifts in Mass Spectrometry Analysis | - Conversion of Arginine to Ornithine: A mass decrease of 42 Da per arginine residue.- Formation of Aspartyl/Glutamyl Hydrazides: A mass increase of 14 Da per Asn/Gln residue.[3] | - Confirm with Tandem MS (MS/MS): Peptide mapping and MS/MS sequencing can pinpoint the exact location and nature of the modification.- Optimize Reaction Conditions: Milder conditions (lower temperature, shorter time) may reduce the extent of these modifications. |
| Loss of Biological Activity | - Protein fragmentation.- Modification of critical amino acid residues (e.g., in the active site).- Disulfide bond scrambling leading to misfolding. | - Activity Assays: Compare the activity of the hydrazine-treated compound to an untreated control.- Structural Analysis: Use techniques like circular dichroism (CD) to assess changes in secondary and tertiary structure.- Minimize Reaction Severity: Employ the mildest possible conditions for dePEGylation. |
| Incomplete dePEGylation | - Insufficient reaction time, temperature, or hydrazine concentration.- Steric hindrance around the linker.- Linker is not susceptible to hydrazinolysis. | - Increase Reaction Severity Gradually: Incrementally increase time, temperature, or hydrazine concentration while monitoring for side reactions.- Change Solvent: A different solvent system may improve accessibility to the linker.- Verify Linker Chemistry: Confirm that the linker used is indeed cleavable by hydrazine. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific protein, reaction conditions, and duration of treatment. The following table summarizes findings from a study on the chemical modification of peptides by hydrazine, illustrating the impact of reaction conditions on peptide bond cleavage and arginine modification.[1][2]
| Reaction Condition | Peptide | Observation | Extent of Reaction |
| Hydrazine concentration | L-Leucyl-L-leucine | Peptide bond cleavage | Increased with higher hydrazine concentration |
| Temperature | L-Leucyl-L-leucine | Peptide bond cleavage | Significantly increased at higher temperatures |
| Time | L-Leucyl-L-leucine | Peptide bond cleavage | Increased with longer exposure time |
| Various peptides | N/A | Conversion of Arginine to Ornithine | Dependent on peptide sequence and reaction conditions |
| Various peptides | N/A | Cleavage at specific peptide bonds | Predominantly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser |
Note: This table is a qualitative summary based on the provided search results. For precise quantification, it is crucial to perform analytical experiments specific to your molecule and process.
Experimental Protocols
Protocol 1: Analysis of Peptide Bond Cleavage and Arginine Modification by HPLC-MS
This protocol provides a general workflow for identifying and quantifying peptide bond cleavage and the conversion of arginine to ornithine.
1. Sample Preparation: a. Perform the hydrazine treatment on your PEGylated protein under the desired conditions (e.g., varying hydrazine concentration, temperature, and time). b. As a control, incubate the PEGylated protein under the same conditions without hydrazine. c. After the incubation, remove excess hydrazine by dialysis or using a desalting column. d. Denature the protein sample by adding a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). e. Reduce disulfide bonds using dithiothreitol (B142953) (DTT) at 56°C for 1 hour. f. Alkylate the free thiols with iodoacetamide (B48618) in the dark at room temperature for 1 hour. g. Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). h. Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.
2. HPLC-MS/MS Analysis: a. Separate the resulting peptides using a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile (B52724) in 0.1% formic acid.[9][10][11][12] b. Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in data-dependent acquisition mode to obtain both MS and MS/MS data.[9][10][12]
3. Data Analysis: a. Use a protein sequence analysis software to search the MS/MS data against the known sequence of your protein. b. For Peptide Bond Cleavage: Look for "semi-tryptic" or "non-specific" cleavage products. The software can be configured to allow for these types of cleavages. The presence of peptides resulting from cleavage at sites other than the expected protease cleavage sites indicates peptide bond cleavage by hydrazine. c. For Arginine to Ornithine Conversion: Search for a variable modification on arginine corresponding to a mass loss of 42.02 Da (loss of the guanidinium group). The MS/MS spectra of the modified peptide will confirm the conversion. d. Quantification: The relative abundance of the modified peptides (cleavage products or ornithine-containing peptides) can be estimated by comparing their peak areas in the extracted ion chromatogram (XIC) to the peak area of the corresponding unmodified peptide.
Protocol 2: Quantification of Asparagine and Glutamine Modifications
This protocol focuses on identifying hydrazide formation and deamidation at Asn and Gln residues.
1. Sample Preparation: a. Follow the same steps 1a-1h as in Protocol 1.
2. HPLC-MS/MS Analysis: a. Follow the same steps 2a-2b as in Protocol 1.
3. Data Analysis: a. Use a protein sequence analysis software to search the MS/MS data. b. For Hydrazide Formation: Search for a variable modification on Asn and Gln corresponding to a mass increase of 15.01 Da (NHNH2 replacing NH2). c. For Deamidation: Search for a variable modification on Asn and Gln corresponding to a mass increase of 0.98 Da (conversion of the amide to a carboxylic acid). d. Quantification: Use the peak areas from the XICs of the modified and unmodified peptides to determine the relative percentage of each modification.
Mandatory Visualizations
Caption: Workflow for identifying side reactions of hydrazine treatment.
Caption: Troubleshooting logic for hydrazine-induced side reactions.
References
- 1. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. sciex.com [sciex.com]
Stability issues with oxime linkage in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oxime linkages in biological buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving oxime linkages.
Issue 1: Low or No Product Formation in Oxime Ligation
Question: I am performing an oxime ligation reaction to conjugate a molecule to my protein of interest, but I am observing very low to no yield of my final product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in oxime ligation is a common issue that can stem from several factors related to reaction conditions and reagent stability. Here are the primary aspects to investigate:
-
Suboptimal pH: The rate of oxime bond formation is highly pH-dependent. The optimal pH for uncatalyzed oxime ligation is typically in the range of 4-5.[1] At neutral pH (around 7), the reaction can be significantly slower, leading to poor yields in a practical timeframe.[1] If your biomolecule is sensitive to acidic conditions and the reaction must be performed at a neutral pH, the use of a catalyst is highly recommended.[1][2]
-
Absence or Inefficiency of a Catalyst: At neutral pH, the formation of an oxime bond is often very slow. The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), is crucial to accelerate the reaction.[3] If you are not using a catalyst or are using an inefficient one, this is a likely reason for low yield.[1] Substituted anilines with electron-donating groups can be particularly effective catalysts at neutral pH.[2]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[1] If the concentrations of your aldehyde/ketone and aminooxy-functionalized molecules are too low, the reaction rate will be slow, resulting in incomplete conversion. Consider concentrating your reactants if possible.
-
Reactant Instability: The aminooxy group is highly reactive and can degrade over time or react with impurities, such as trace acetone (B3395972) in solvents.[1] Ensure the purity and stability of your starting materials. It is advisable to use high-grade solvents to avoid side reactions.[1]
-
Steric Hindrance: Aldehydes are generally more reactive in oxime ligation than ketones, primarily due to less steric hindrance.[1] If you are using a sterically hindered ketone, the reaction will be inherently slower.
Issue 2: Cleavage of the Oxime Linkage in My Conjugate
Question: I have successfully formed my oxime-linked conjugate, but it appears to be unstable and is cleaving during my experiments or in storage. What factors influence oxime bond stability and how can I mitigate this cleavage?
Answer:
While oxime linkages are generally more stable than other C=N bonds like imines and hydrazones, they can still undergo hydrolysis, particularly under certain conditions.[4][5] Here’s what to consider:
-
Acid-Catalyzed Hydrolysis: The hydrolysis of oximes is catalyzed by acid.[5][6] The reaction is initiated by the protonation of the imine nitrogen.[7] Therefore, prolonged exposure to acidic buffers (pH below 4) can lead to significant cleavage of the oxime bond.[8] If your experimental workflow requires acidic conditions, it is important to minimize the exposure time.
-
Buffer Composition: While the primary concern is pH, some buffer components themselves might influence stability. It is generally recommended to use standard biological buffers like phosphate-buffered saline (PBS) for storage. For long-term storage, it is advisable to maintain a pH around 7.2 in a suitable buffer and store at low temperatures (-20°C or -80°C).[9][10]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. Storing your oxime-linked conjugates at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) is crucial for maintaining their integrity.[11]
Frequently Asked Questions (FAQs)
Q1: How stable is the oxime linkage compared to other conjugation chemistries like hydrazones?
A1: The oxime linkage is significantly more stable than the hydrazone linkage, especially at physiological pH.[4] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for simple hydrazones.[4][5] At a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than a methylhydrazone.[5][6] This superior stability makes oximes a preferred choice for bioconjugation applications where high stability is required.[4]
Q2: What is the optimal pH for forming an oxime linkage?
A2: For uncatalyzed reactions, the optimal pH is typically in the range of 4-5.[1][2] However, many biomolecules are not stable under these acidic conditions.[2] With the use of a suitable catalyst, such as p-phenylenediamine (B122844), the reaction can be performed efficiently at or near neutral pH (pH 7).[1][2]
Q3: Can I perform oxime ligation at neutral pH?
A3: Yes, but it is highly recommended to use a catalyst. The uncatalyzed reaction at neutral pH is often too slow for practical purposes.[7] Aniline and its derivatives are effective catalysts that can significantly accelerate the reaction rate at neutral pH.[8] For instance, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations.[2]
Q4: How should I store my oxime-linked conjugate to ensure its long-term stability?
A4: For long-term stability, it is recommended to store oxime-linked conjugates in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of around 7.2.[9] Storage at low temperatures is critical; for short-term storage, 4°C is acceptable, but for long-term stability, -20°C or -80°C is recommended.[10][11]
Q5: Are there any specific buffer components I should avoid when working with oxime linkages?
A5: While there are no universally "bad" buffers, it is important to avoid strongly acidic conditions (pH < 4) for prolonged periods, as this will promote hydrolysis.[8] Additionally, ensure that your buffers and solvents are free from contaminants like aldehydes or ketones that could potentially react with any unreacted aminooxy groups. Using high-purity, well-defined buffer systems is always a good practice. Some amine-containing buffers have been shown to catalyze the reaction, which could be beneficial for formation but might also influence the reverse reaction under certain conditions.[12]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and formation of oxime linkages.
Table 1: Comparison of Hydrolytic Stability of Oxime vs. Hydrazones at pD 7.0
| Linkage Type | First-Order Rate Constant for Hydrolysis (s⁻¹) at pD 7.0 | Relative Stability (vs. Methylhydrazone) | Reference |
| Oxime | ~3.2 x 10⁻⁷ | ~600x more stable | [5][6] |
| Methylhydrazone | ~1.9 x 10⁻⁴ | 1x | [5][6] |
| Acetylhydrazone | ~9.6 x 10⁻⁵ | ~300x more stable | [5][6] |
| Semicarbazone | ~5.1 x 10⁻⁵ | ~160x more stable | [5][6] |
Note: Data is based on studies using deuterated buffers (pD).
Table 2: Effect of Catalyst on Oxime Ligation Rate at Neutral pH
| Catalyst | Fold Increase in Reaction Rate (vs. Uncatalyzed) | Reference |
| Aniline | ~40x | [7] |
| p-Phenylenediamine | ~120x | [2] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation at Neutral pH using a Catalyst
This protocol provides a general guideline for conjugating an aminooxy-modified molecule to an aldehyde- or ketone-containing biomolecule at neutral pH.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde- or ketone-containing biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).
-
Prepare a stock solution of your aminooxy-modified molecule in the same buffer.
-
Prepare a stock solution of the catalyst (e.g., 100 mM p-phenylenediamine) in the same buffer. Note: Some catalysts may have limited solubility and may require gentle warming or the addition of a co-solvent.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde- or ketone-containing biomolecule and the aminooxy-modified molecule to the desired final concentrations (typically in the low millimolar to micromolar range).
-
Add the catalyst to the reaction mixture to a final concentration of 2-10 mM.
-
Gently mix the components and incubate the reaction at room temperature or 37°C.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, SDS-PAGE, mass spectrometry). Reaction times can vary from a few hours to overnight depending on the reactants and their concentrations.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials and the catalyst. This can be achieved by methods such as size-exclusion chromatography (e.g., NAP-5 or PD-10 columns), dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
Protocol 2: Assessing the Stability of an Oxime Linkage
This protocol describes a method to evaluate the stability of a purified oxime-linked conjugate under specific buffer conditions.
-
Sample Preparation:
-
Prepare solutions of your purified oxime-linked conjugate at a known concentration in the biological buffers of interest (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 5.0).
-
Include a control sample in a buffer where the conjugate is known to be stable (e.g., PBS, pH 7.4, stored at -80°C).
-
-
Incubation:
-
Incubate the samples at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours, and weekly thereafter), take an aliquot from each sample.
-
Analyze the aliquots using a quantitative analytical technique such as RP-HPLC or LC-MS to determine the percentage of the intact conjugate remaining and to identify any cleavage products.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each condition.
-
From this data, you can determine the half-life of the oxime linkage under the tested conditions.
-
Visualizations
Caption: Experimental workflow for oxime ligation.
Caption: Factors influencing oxime linkage stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
Technical Support Center: Optimizing Mono-PEGylation
Welcome to the technical support center for protein PEGylation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the PEG-to-protein ratio for successful mono-PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal PEG-to-protein molar ratio for achieving mono-PEGylation?
A1: There is no single optimal ratio, as it is highly dependent on the specific protein, the reactivity of its available functional groups, the chosen PEG reagent, and the reaction conditions.[1] However, a common starting point is a molar excess of PEG reagent to the protein, typically ranging from 1:1 to 20:1.[2] It is crucial to perform small-scale screening experiments to empirically determine the ideal ratio for your specific system.[2][3]
Q2: Which factors, besides the molar ratio, influence the efficiency of mono-PEGylation?
A2: Several factors critically impact the outcome of a PEGylation reaction. These include:
-
pH: The pH of the reaction buffer affects the reactivity of both the protein's functional groups (e.g., lysine (B10760008) ε-amino groups or N-terminal α-amino group) and the activated PEG.[1][2][4] For amine-specific modifications, a pH between 7 and 9 is common.[5] Targeting the N-terminal amino group can often be achieved at a lower pH (around 5-6) due to differences in pKa values.[6][7]
-
Temperature: Reactions are often performed at room temperature or 4°C.[2][3] Lower temperatures can slow down the reaction rate, which may help control the extent of PEGylation and reduce side reactions like aggregation.[2]
-
Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[2] Testing a range of concentrations (e.g., 0.5 to 5 mg/mL) is advisable.[2]
-
Reaction Time: The incubation time directly influences the conversion of the native protein to its PEGylated forms. Monitoring the reaction over time is essential to identify the point of optimal mono-PEGylation before significant di- or poly-PEGylation occurs.[8]
Q3: How can I detect and quantify the different PEGylated species (mono-, di-, poly-PEGylated) and unreacted protein?
A3: Several analytical techniques are used to characterize the products of a PEGylation reaction:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a straightforward method to visualize the increase in molecular weight upon PEG attachment. Different PEGylated species will appear as distinct bands higher up on the gel than the unmodified protein.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[5] PEGylated proteins, being larger than their unmodified counterparts, will elute earlier. This technique can be used to quantify the relative amounts of each species in the reaction mixture.[5][8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS provide precise molecular weight information, confirming the number of PEG chains attached to the protein.[5][9][10][11]
-
Ion-Exchange Chromatography (IEX): This method can often separate different positional isomers of mono-PEGylated proteins, providing a high-resolution view of the product mixture.[12]
Troubleshooting Guide
Issue 1: Low Yield of Mono-PEGylated Product
| Potential Cause | Recommended Solution |
| Suboptimal PEG:Protein Ratio | Systematically screen a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance that favors mono-PEGylation.[2] |
| Incorrect Reaction pH | Optimize the pH of the reaction buffer. The ideal pH depends on the pKa of the target amino acid residue and the chemistry of the PEG reagent.[4][13] |
| Short Reaction Time | Monitor the reaction at different time points (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal incubation period for maximizing the mono-PEGylated species.[8] |
| Low Protein Stability | Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability.[2] Consider adding stabilizing excipients to the buffer. |
| Poor Reagent Quality | Ensure the activated PEG reagent is fresh and has not been hydrolyzed. The presence of PEG diol in what is intended to be a monofunctional reagent can lead to cross-linking.[2][14] |
Issue 2: Presence of Significant Di- and Poly-PEGylated Species
| Potential Cause | Recommended Solution |
| PEG:Protein Ratio is Too High | Decrease the molar excess of the PEG reagent in the reaction. |
| Reaction Time is Too Long | Stop the reaction earlier. Time-course experiments are crucial to identify the peak formation of the mono-PEGylated product before it converts to higher-order species.[15] |
| High Protein Reactivity | Lower the reaction temperature to decrease the reaction rate.[2] Alternatively, consider a more site-specific PEGylation chemistry if random modification of highly reactive sites is an issue. |
| High pH | For amine-based PEGylation, a very high pH can deprotonate multiple lysine residues, making them all susceptible to modification. Try lowering the pH slightly. |
Issue 3: Protein Aggregation During or After PEGylation
| Potential Cause | Recommended Solution |
| High Protein Concentration | Reduce the protein concentration in the reaction mixture.[2] |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Screen different buffer compositions to find conditions where the protein is most stable. A pH shift upon adding the PEG reagent can cause aggregation if it approaches the protein's isoelectric point (pI).[3] |
| Rapid Reaction Rate | Slow the reaction by lowering the temperature to 4°C.[2] Add the PEG reagent stepwise in smaller aliquots instead of all at once.[2] |
| Conformational Changes | PEGylation can sometimes expose hydrophobic patches on the protein surface. The addition of stabilizing excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can help mitigate this. |
| Bifunctional PEG Impurities | If using a monofunctional PEG, ensure it has low diol content to prevent intermolecular cross-linking.[2][14] |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEG-to-Protein Molar Ratios
Objective: To empirically determine the optimal molar ratio of activated PEG to protein for maximizing the yield of the mono-PEGylated conjugate.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde) stock solution (e.g., 100 mg/mL in reaction buffer or anhydrous solvent like DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Microcentrifuge tubes
Methodology:
-
Prepare Reaction Mixtures: Set up a series of reactions in microcentrifuge tubes. In each tube, add the appropriate volume of protein stock solution and reaction buffer.
-
Vary Molar Ratios: Calculate and add the volume of the activated PEG stock solution required to achieve a range of molar ratios (e.g., 1:1, 3:1, 5:1, 10:1, 20:1 PEG:protein). If the PEG is dissolved in an organic solvent, ensure the final concentration of the solvent is low (e.g., <10%) to avoid protein denaturation.[3]
-
Incubate: Gently mix the reactions and incubate at a constant temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2 hours).
-
Quench Reaction: Stop the reaction by adding an excess of the quenching solution, which contains a high concentration of primary amines to react with any remaining activated PEG.
-
Analyze Products: Analyze a small aliquot of each reaction mixture by SDS-PAGE and/or SEC-HPLC to determine the relative amounts of unreacted protein, mono-PEGylated, and poly-PEGylated species.
-
Determine Optimal Ratio: Identify the molar ratio that provides the highest yield of the mono-PEGylated product with minimal formation of poly-PEGylated species.
Visualizations
Caption: Workflow for optimizing the PEG-to-protein ratio.
Caption: Logical relationships in troubleshooting PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. espace.inrs.ca [espace.inrs.ca]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Integrated process for high conversion and high yield protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the purification of Proteolysis Targeting Chimeras (PROTACs) that contain polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of PROTACs with PEG linkers.
| Issue | Potential Cause | Recommended Solution |
| Low to No Recovery of PROTAC After Normal-Phase Chromatography (Silica Gel) | High Polarity of PEG Linker | The PEG linker significantly increases the polarity of the PROTAC molecule, causing it to adhere strongly to silica (B1680970) gel. This leads to streaking, poor separation, and low recovery.[1] |
| Product Instability on Silica | The PROTAC may be degrading on the acidic surface of the silica gel. | |
| Broad or Tailing Peaks During RP-HPLC Purification | Suboptimal Mobile Phase/Gradient | The mobile phase composition and gradient slope may not be suitable for the specific PROTAC, leading to poor peak shape. |
| Secondary Interactions with Stationary Phase | The PROTAC may be interacting with the stationary phase in ways other than hydrophobicity, causing peak tailing. | |
| Aggregation | The PROTAC molecules may be aggregating, leading to broad peaks. | |
| Presence of Impurities with Similar Retention Times | Incomplete Reactions | The synthesis of the PROTAC may not have gone to completion, resulting in starting materials or intermediates that are structurally similar to the final product. |
| Side Reactions | Undesired side reactions, such as oxidation of a thiol group in the linker, can produce impurities that are difficult to separate.[1] | |
| Low Purity of Starting Materials | Impurities in the initial building blocks, including the PEG linker, can carry through the synthesis and complicate purification.[2] | |
| Peak Splitting in Chromatogram | Presence of Chiral Centers | PROTACs often have multiple chiral centers, which can lead to the separation of diastereomers or enantiomers under certain chromatographic conditions, resulting in split peaks.[3] |
| Variable Retention Times Between Runs | Inconsistent Mobile Phase Preparation | Small variations in the composition of the mobile phase, especially the percentage of organic solvent and the concentration of additives like TFA or formic acid, can lead to shifts in retention times. |
| Column Degradation | The performance of the HPLC column can degrade over time, affecting retention and peak shape. |
Frequently Asked Questions (FAQs)
Q1: Why is normal-phase (silica gel) chromatography not recommended for purifying PROTACs with PEG linkers?
A1: PROTACs with PEG linkers are typically highly polar molecules. This high polarity causes them to bind very strongly to the polar silica gel stationary phase, leading to poor elution, significant peak tailing, and low recovery of the desired compound.[1] For these molecules, reverse-phase chromatography is the preferred purification method.[1]
Q2: What is the recommended method for purifying PROTACs with PEG linkers?
A2: Reverse-phase preparative high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying PROTACs with PEG linkers.[1] This technique separates molecules based on their hydrophobicity and is well-suited for the polar nature of PEGylated PROTACs.[1]
Q3: How does the length of the PEG linker affect the purification of a PROTAC?
A3: The length of the PEG linker directly impacts the overall polarity and molecular weight of the PROTAC. Longer PEG chains increase the hydrophilicity of the molecule, which can lead to earlier elution times in reverse-phase chromatography.[4][5] The length of the linker is a critical parameter that needs to be optimized for each specific PROTAC system as it influences not only purification but also biological activity.[6][7]
Q4: What are some common side reactions to be aware of during the synthesis of PROTACs with PEG linkers that can complicate purification?
A4: A common side reaction is the oxidation of thiol groups, if present in the linker, which can lead to the formation of disulfide dimers.[1] These dimers will have a significantly different molecular weight and polarity, adding complexity to the purification process. Running reactions under an inert atmosphere (e.g., argon or nitrogen) can help minimize this oxidation.[1]
Q5: How can I confirm the purity and identity of my purified PROTAC?
A5: After purification, it is crucial to confirm the identity and assess the purity of the PROTAC. This is typically done using a combination of analytical techniques, including:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the PROTAC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[8]
-
Analytical RP-HPLC or UPLC: To determine the purity of the final product.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification of a PEGylated PROTAC
This protocol provides a general methodology for the purification of a PROTAC containing a PEG linker using preparative RP-HPLC.
1. Sample Preparation: a. Dissolve the crude PROTAC product in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. System: A preparative HPLC system equipped with a UV detector. b. Column: A C18 reverse-phase preparative column is commonly used. The choice of column dimensions will depend on the amount of material to be purified. c. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid.
3. Purification Method: a. Equilibrate the column with a low percentage of mobile phase B (e.g., 5-10%) for a sufficient amount of time. b. Inject the filtered sample onto the column. c. Run a linear gradient of increasing mobile phase B to elute the PROTAC. A typical gradient might be from 10% to 90% B over 30-60 minutes. The optimal gradient will need to be determined empirically for each PROTAC. d. Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength where the PROTAC has maximum absorbance).
4. Fraction Collection and Analysis: a. Collect fractions corresponding to the peak of interest. b. Analyze the collected fractions using analytical LC-MS to confirm the presence and purity of the desired PROTAC. c. Pool the pure fractions and lyophilize to obtain the purified PROTAC as a solid.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[8]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
3. Protein Quantification: a. Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.
4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein. c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9] b. Image the blot and quantify the band intensities. c. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Visualizations
Caption: A typical workflow for the purification and analysis of PROTACs.
Caption: A troubleshooting decision tree for PROTAC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of buffer conditions on Dioxoisoindolin-O-PEG-OMe stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Dioxoisoindolin-O-PEG-OMe linkers in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Dioxoisoindolin-O-PEG-OMe?
A1: The stability of Dioxoisoindolin-O-PEG-OMe is primarily influenced by the pH of the aqueous buffer. The dioxoisoindoline (also known as a phthalimide) functional group is susceptible to hydrolysis, particularly under basic conditions. Temperature and the specific buffer components can also impact the rate of degradation.
Q2: How stable is the Dioxoisoindolin-O-PEG-OMe linker in acidic, neutral, and basic conditions?
A2: While specific kinetic data for every Dioxoisoindolin-O-PEG-OMe variant is not publicly available, general knowledge of phthalimide (B116566) chemistry suggests the following trends:
-
Acidic Conditions (pH < 7): Generally, the linker is relatively stable. However, very strong acidic conditions (e.g., pH < 2) may lead to slow hydrolysis over extended periods.
-
Neutral Conditions (pH ≈ 7.4): The linker exhibits moderate stability. For instance, studies on the related thalidomide (B1683933) molecule show significant hydrolysis over several hours in physiological buffer (pH 7.4) at 37°C.[1] Therefore, for prolonged experiments at physiological pH, some degradation should be anticipated.
-
Basic Conditions (pH > 8): The rate of hydrolysis increases significantly in basic solutions. It is advisable to avoid prolonged exposure to basic buffers, and if necessary, solutions should be prepared fresh and used immediately.
Q3: What are the recommended storage conditions for Dioxoisoindolin-O-PEG-OMe and its solutions?
A3: For long-term storage, the solid form of Dioxoisoindolin-O-PEG-OMe should be kept at -20°C or below, protected from light and moisture. Stock solutions are best prepared in anhydrous organic solvents like DMSO or DMF and stored in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous buffer solutions of the compound are not recommended for long-term storage and should be prepared fresh before each experiment.
Q4: Can the PEG chain itself degrade under typical experimental conditions?
A4: The polyethylene (B3416737) glycol (PEG) chain is generally considered stable and does not typically hydrolyze under standard aqueous buffer conditions. However, it can be susceptible to oxidative degradation, especially in the presence of transition metal ions and oxygen. It is good practice to use high-purity buffers and minimize exposure to air for long-term studies.
Troubleshooting Guide
Issue: I am observing a loss of activity or a lower-than-expected concentration of my Dioxoisoindolin-O-PEG-OMe conjugate during my experiment.
-
Question 1: What is the pH of your buffer?
-
Answer: The dioxoisoindoline moiety is prone to hydrolysis, especially at neutral and basic pH. If your buffer is pH 7.4 or higher, you may be experiencing significant degradation. For a related thalidomide analog, the half-life in pH 7.4 buffer at 37°C was found to be approximately 12 hours.[1]
-
Recommendation: If possible, perform your experiment at a slightly acidic pH (e.g., pH 6.0-6.5) to improve stability. If the experimental conditions require physiological or basic pH, minimize the incubation time and consider preparing the conjugate solution immediately before use.
-
-
Question 2: How long was the compound incubated in the aqueous buffer?
-
Answer: The degradation is time-dependent. Prolonged incubation, even at neutral pH, can lead to a significant reduction in the concentration of the intact compound.
-
Recommendation: Perform a time-course experiment to determine the stability of your specific conjugate under your experimental conditions. Analyze samples at different time points using HPLC to quantify the remaining intact compound.
-
-
Question 3: How did you prepare and store your solutions?
-
Answer: Improper storage can lead to degradation before the experiment even begins. Storing the compound in aqueous buffers for extended periods, even when frozen, can lead to hydrolysis.
-
Recommendation: Always prepare fresh aqueous solutions from a stock solution in an anhydrous organic solvent (e.g., DMSO) immediately before use. Aliquot and store stock solutions at -80°C.
-
Issue: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS).
-
Question 1: Could these be degradation products?
-
Answer: Yes, the most likely degradation products result from the hydrolysis of the dioxoisoindoline ring. This would lead to the formation of a phthalamic acid derivative.
-
Recommendation: Use LC-MS to analyze the unexpected peaks. The primary hydrolysis product should have a mass increase of 18 Da (the mass of a water molecule) compared to the parent compound.
-
-
Question 2: Are you using buffers containing primary or secondary amines (e.g., Tris)?
-
Answer: Buffers with nucleophilic components, such as primary and secondary amines, can potentially react with and open the dioxoisoindoline ring, leading to different adducts.
-
Recommendation: If possible, use non-nucleophilic buffers such as PBS, HEPES, or MES to minimize the risk of buffer-related adduct formation.
-
Data Presentation
Table 1: Qualitative Stability of Dioxoisoindolin-O-PEG-OMe in Aqueous Buffers
| Buffer Condition | pH Range | Expected Stability | Recommendations |
| Acidic Buffer | 4.0 - 6.5 | High | Optimal for long-term experiments. |
| Neutral Buffer | 6.8 - 7.6 | Moderate | Prepare solutions fresh. Expect some degradation over several hours, especially at 37°C.[1] |
| Basic Buffer | > 8.0 | Low | Avoid if possible. If required, use immediately after preparation and for short durations. |
Note: This data is based on the general chemical properties of the phthalimide functional group and related compounds. Users should perform their own stability studies for their specific molecule and experimental conditions.
Experimental Protocols
Protocol 1: pH Stability Assessment of Dioxoisoindolin-O-PEG-OMe by HPLC
-
Objective: To determine the rate of degradation of Dioxoisoindolin-O-PEG-OMe at different pH values.
-
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Anhydrous DMSO
-
A series of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10) at a constant ionic strength.
-
HPLC system with a C18 column and UV or MS detector.
-
Incubator or water bath.
-
-
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Dioxoisoindolin-O-PEG-OMe in anhydrous DMSO.
-
For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration (e.g., 100 µM).
-
Immediately after dilution (t=0), inject an aliquot onto the HPLC to determine the initial concentration of the intact compound.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it onto the HPLC.
-
Quantify the peak area of the intact Dioxoisoindolin-O-PEG-OMe at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact compound versus time for each pH.
-
Determine the degradation kinetics (e.g., by fitting to a first-order decay model) to calculate the half-life (t½) at each pH.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of Dioxoisoindolin-O-PEG-OMe.
Caption: Typical experimental workflow for assessing the stability of Dioxoisoindolin-O-PEG-OMe.
Caption: Troubleshooting workflow for unexpected degradation of Dioxoisoindolin-O-PEG-OMe.
References
Validation & Comparative
Characterization of Dioxoisoindolin-O-PEG-OMe Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometric techniques for the characterization of Dioxoisoindolin-O-PEG-OMe conjugates. These molecules are frequently used as linkers in Proteolysis Targeting Chimeras (PROTACs), where the dioxoisoindoline moiety serves as a ligand for E3 ligases like Cereblon. Accurate mass determination and fragmentation analysis are critical for structural verification, purity assessment, and metabolic stability studies.
Executive Summary
Mass spectrometry is an indispensable tool for the structural elucidation of complex molecules like Dioxoisoindolin-O-PEG-OMe conjugates.[1] The inherent heterogeneity of the polyethylene (B3416737) glycol (PEG) chain and the distinct fragmentation patterns of the dioxoisoindoline core and the ether linkage present unique analytical challenges.[2][3] This guide details common mass spectrometric approaches, including Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and native mass spectrometry, providing exemplary experimental data and protocols for their characterization. The fragmentation of these conjugates is typically characterized by cleavage of the PEG chain, producing a characteristic pattern of ions separated by 44 Da, alongside fragmentation of the dioxoisoindoline headgroup and the ether linkage.
Data Presentation: Comparative Fragmentation Analysis
The following tables summarize the expected and observed mass-to-charge ratios (m/z) for a representative Dioxoisoindolin-O-PEG-OMe conjugate and its fragments. The data is compiled from analogous structures reported in the literature, such as lenalidomide (B1683929) and pomalidomide, and known fragmentation patterns of PEG ethers.[4][5][6]
Table 1: Key Precursor and Product Ions for Tandem MS Analysis
| Analyte | Precursor Ion (m/z) [M+H]+ | Major Product Ions (m/z) | Corresponding Fragment |
| Dioxoisoindolin-O-PEGn-OMe | Varies with 'n' | [Dioxoisoindolin-OH]+ + H+ | Dioxoisoindoline core fragmentation |
| [PEGn-OMe]+ | PEG chain fragment | ||
| [M - (CH2CH2O)x]+ | Loss of ethylene (B1197577) glycol units | ||
| Lenalidomide (analogue) | 258.0 | 213.0 | Loss of the glutarimide (B196013) ring |
| Pomalidomide (analogue) | 272.0 | 161.0 | Cleavage within the phthalimide (B116566) structure |
Table 2: High-Resolution Mass Spectrometry Data for a Hypothetical Dioxoisoindolin-O-PEG3-OMe Conjugate
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]+ | C20H27N2O8 | 423.1762 |
| [M+Na]+ | C20H26N2NaO8 | 445.1581 |
| Fragment: [Dioxoisoindolin-OH]+ + H+ | C8H6NO3 | 164.0342 |
| Fragment: [PEG3-OMe]+ | C7H15O4 | 163.0965 |
| Fragment: [M - C2H4O]+ | C18H22N2O7 | 379.1500 |
| Fragment: [M - 2(C2H4O)]+ | C16H18N2O6 | 335.1238 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of these conjugates. Below are representative protocols for LC-MS/MS analysis.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation
This protocol is adapted from methods used for the analysis of related immunomodulatory drugs.[2][4][5]
-
Sample Preparation: Dissolve the Dioxoisoindolin-O-PEG-OMe conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm).[4][5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
MS/MS Analysis: Perform product ion scans of the protonated molecule [M+H]+. Use collision-induced dissociation (CID) with optimized collision energy to induce fragmentation.
-
Mandatory Visualization
Mass Spectrometric Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for a Dioxoisoindolin-O-PEG-OMe conjugate under collision-induced dissociation.
Caption: Fragmentation of Dioxoisoindolin-O-PEG-OMe.
Experimental Workflow for Characterization
This diagram outlines the general workflow for the characterization of Dioxoisoindolin-O-PEG-OMe conjugates.
Caption: LC-MS/MS Characterization Workflow.
Alternative Methodologies: A Comparison
While LC-MS/MS is a primary tool, other mass spectrometric techniques offer complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR-MS provide highly accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments, thus confirming the identity of the conjugate.[7]
-
Native Mass Spectrometry: This technique is particularly useful when the Dioxoisoindolin-O-PEG-OMe conjugate is part of a larger PROTAC molecule. Native MS allows for the study of non-covalent interactions, such as the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[7][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI is often used for the analysis of PEGylated proteins and can provide information on the distribution of PEG chain lengths (polydispersity).[2][3] However, it is generally less suitable for small molecule conjugates compared to ESI-based methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Accelerated clearance by antibodies against methoxy PEG depends on pegylation architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Determining PEGylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1] Consequently, the accurate determination of PEGylation efficiency is a critical quality attribute in the development and manufacturing of these biotherapeutics.[2] High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for this purpose.[]
This guide provides an objective comparison of the most common HPLC-based methods for analyzing PEGylation efficiency, supported by experimental data and detailed protocols. We will also briefly touch upon alternative analytical techniques to offer a comprehensive overview.
Comparison of HPLC Methods for PEGylation Analysis
Several HPLC modes can be employed to separate and quantify PEGylated proteins from their unmodified counterparts and other reaction components. The primary methods include Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).[2] Ion-Exchange Chromatography (IEC) is also a viable option.[4] The choice of method depends on the specific characteristics of the protein and the PEG chain, as well as the desired resolution and throughput.
| Method | Principle of Separation | Resolution | Throughput | Key Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume.[5] | Moderate | High | - Fast and robust method.- Good for separating species with significant size differences (e.g., mono-PEGylated vs. di-PEGylated vs. native protein).[6] | - May not resolve species with similar hydrodynamic radii, such as PEG positional isomers.[4]- Limited resolution between the PEGylated conjugate and free PEG, especially for large PEG chains.[7] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[5] | High | Moderate | - Excellent for separating PEGylation positional isomers.[4]- Can separate PEGylated proteins from unmodified proteins and free PEG.[2][7]- Compatible with mass spectrometry (LC-MS).[] | - Can lead to protein denaturation.- May require elevated temperatures for optimal peak shape and recovery.[2]- PEGylated proteins can exhibit poor peak shapes.[8] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on the interaction of hydrophobic moieties on the protein surface with a weakly hydrophobic stationary phase.[9][10] | Variable | Moderate | - Separation under non-denaturing conditions, preserving protein structure and function.- Can separate different PEGylated forms.[9] | - Method development can be complex.- PEG itself can interact with the HIC resin, potentially complicating separations.[4][11] |
| Ion-Exchange Chromatography (IEC-HPLC) | Separation based on net surface charge.[4] | High | Moderate | - Excellent for separating positional isomers that result in a change in the protein's net charge.[4]- Can separate based on the PEG-to-protein mass ratio.[4] | - Not all PEGylations lead to a change in charge.- Performance is highly dependent on the buffer pH and ionic strength. |
Experimental Protocols
Size-Exclusion Chromatography (SEC-HPLC) for Monitoring PEGylation
This protocol is a general guideline for monitoring the progress of a PEGylation reaction.
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel G3000SWXL or similar.[6]
-
Mobile Phase: Phosphate (B84403) Buffered Saline (PBS), pH 7.4.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Detection: UV absorbance at 280 nm.[12]
-
Sample Preparation: Dilute a small aliquot of the PEGylation reaction mixture in the mobile phase. Inject the un-PEGylated protein as a control.
-
Data Analysis: The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic volume. The degree of PEGylation can be estimated by the increase in molecular weight, with di- and mono-PEGylated species being resolved from the native protein.[6]
Reversed-Phase HPLC (RP-HPLC) for Quantifying PEGylation Efficiency and Isomers
This protocol provides a starting point for separating PEGylated species from the unmodified protein.
-
Instrumentation: HPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series for improved detection of PEG.[7][13]
-
Column: Jupiter® 300 C4 or C18 column (e.g., 150 x 4.6 mm).[8][14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes.[14]
-
Flow Rate: 1 mL/min.[14]
-
Column Temperature: 45 °C to 90 °C. Higher temperatures can improve peak shape and recovery.[2][14]
-
Detection: UV absorbance at 220 nm or 280 nm.[14]
-
Sample Preparation: Quench the PEGylation reaction and dilute the sample in Mobile Phase A.
-
Data Analysis: Integrate the peak areas of the unmodified and various PEGylated protein species from the UV chromatogram to determine the percentage of conjugation. The retention time will depend on the hydrophobicity of the species.
Hydrophobic Interaction Chromatography (HIC-HPLC) for Separation of PEGylated Isoforms
This protocol outlines a general approach for HIC-based separation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A (High Salt): 1 M Ammonium (B1175870) Sulfate in phosphate buffer.[9]
-
Mobile Phase B (Low Salt): Phosphate buffer.
-
Gradient: A descending salt gradient from high to low salt concentration to elute the bound proteins.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The PEGylation reaction mixture is mixed with a high concentration of a lyotropic salt (e.g., ammonium sulfate) before injection.[10]
-
Data Analysis: Unmodified protein typically elutes in the flow-through, while PEGylated forms bind to the column and are eluted as the salt concentration decreases. Different PEGylated species (mono-, di-, etc.) can be resolved.[10]
Alternative Methods for PEGylation Analysis
While HPLC is a dominant technique, other methods can provide complementary information.
-
SDS-PAGE: A straightforward technique to visualize the increase in molecular weight upon PEGylation. It is often used for initial screening but offers lower resolution and is less quantitative than HPLC.[10]
-
Mass Spectrometry (MS): Provides precise mass information, allowing for the confirmation of the number of attached PEG units and identification of PEGylation sites. It is often coupled with HPLC (LC-MS).[1][]
-
Capillary Electrophoresis (CE): A high-resolution technique that can separate PEGylated isomers based on differences in their charge-to-size ratio.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate HPLC method.
Caption: General experimental workflow for HPLC analysis of PEGylation efficiency.
Caption: Decision tree for selecting the appropriate HPLC method for PEGylation analysis.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. lcms.cz [lcms.cz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Protein PEGylation Strategies: NHS-ester PEG vs. Dioxoisoindolin-O-PEG-OMe
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, polyethylene (B3416737) glycol (PEG)ylation is a cornerstone technique for enhancing the therapeutic properties of proteins. The choice of PEGylation reagent is critical, dictating the specificity, stability, and overall success of the protein modification. This guide provides a comprehensive comparison of two distinct strategies for protein PEGylation: the widely used direct amine-labeling approach with N-hydroxysuccinimidyl (NHS)-ester PEG and a bio-orthogonal carbonyl-labeling strategy that can be initiated using Dioxoisoindolin-O-PEG-OMe.
Executive Summary
NHS-ester PEG reagents are a mainstay for protein labeling, valued for their high reactivity with naturally abundant primary amines (e.g., lysine (B10760008) residues) under physiological conditions, forming stable amide bonds. This method is efficient and well-characterized. In contrast, Dioxoisoindolin-O-PEG-OMe is not a direct labeling reagent but a precursor. Its dioxoisoindolin group acts as a protecting group for an aminooxy functionality. Following a deprotection step, the resulting aminooxy-PEG can specifically react with aldehyde or ketone groups, which can be introduced into proteins site-specifically through enzymatic or genetic methods. This offers a pathway to more homogenous and precisely controlled PEGylation.
Mechanisms of Action
NHS-ester PEG: Direct Amine Labeling
NHS-ester activated PEGs react efficiently with primary amino groups (-NH2), found on lysine residues and the N-terminus of proteins, in buffers with a pH of 7-9.[1][2][3] The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]
Dioxoisoindolin-O-PEG-OMe: A Precursor for Carbonyl Labeling
The dioxoisoindolin group serves as a stable protecting group for an aminooxy moiety.[4][5][6][7] To become reactive for protein labeling, it must first be deprotected, typically through hydrazinolysis, to yield an aminooxy-PEG derivative. This aminooxy group can then react specifically with an aldehyde or ketone group on a protein to form a stable oxime linkage. This two-step process allows for bio-orthogonal labeling, as aldehyde/ketone groups are not naturally present in proteins and must be introduced, for example, by periodate (B1199274) oxidation of N-terminal serine/threonine residues or through genetic encoding of unnatural amino acids.
References
- 1. idosi.org [idosi.org]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. tebubio.com [tebubio.com]
- 5. (1,3-dioxoisoindolin-2-yl)-O-PEG-OMe, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Dioxoisoindolin-O-PEG-OH (MW 2000) - Immunomart [immunomart.com]
- 7. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
A Comparative Guide to Bioorthogonal Chemistries: Oxime Ligation in Focus
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistries, reactions that occur in living systems without interfering with native biochemical processes, have emerged as indispensable tools. This guide provides an objective comparison of oxime ligation with other prominent bioorthogonal reactions, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger ligation. Supported by experimental data, this document aims to assist in the selection of the most appropriate chemistry for a given biological application.
Quantitative Comparison of Bioorthogonal Chemistries
The efficacy and suitability of a bioorthogonal reaction are determined by several key parameters, including its rate of reaction, the stability of the resulting bond, and the biocompatibility of the reagents. The second-order rate constant (k₂) is a critical measure of reaction speed, with higher values indicating faster kinetics, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine (B178648) | 10⁻³ - 10³[1][2][3] | Tunable kinetics with catalysts; stable oxime bond; ketones are less reactive than aldehydes.[1][2] |
| Staudinger Ligation | Azide (B81097) + Phosphine (B1218219) | 10⁻³ - 10⁻²[4][5][6][7][8][9] | Forms a stable amide bond; slow kinetics; phosphine reagents can be prone to air oxidation.[10][11] |
| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | 10⁻³ - 1[6][12][13] | Copper-free "click" chemistry; good biocompatibility; kinetics can be tuned by modifying the cyclooctyne (B158145) structure.[6][14] |
| IEDDA | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | 1 - 10⁶[6][15][16][17][18][19] | Exceptionally fast kinetics; highly selective; excellent for in vivo applications where speed is critical.[6][17] |
Reaction Mechanisms and Comparative Workflow
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics, the stability of the linkage, and the potential for side reactions or cytotoxicity. The following diagrams illustrate the fundamental mechanisms of each chemistry and a decision-making workflow to guide selection.
Caption: A decision tree to guide the selection of a suitable bioorthogonal chemistry based on key experimental requirements.
Caption: Simplified chemical mechanisms of oxime ligation, Staudinger ligation, SPAAC, and IEDDA.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistries. Below are representative protocols for cell surface labeling using oxime ligation and SPAAC.
Protocol 1: Aniline-Catalyzed Oxime Ligation for Cell Surface Protein Labeling
This protocol describes the labeling of a cell surface protein containing an aldehyde or ketone handle with an aminooxy-functionalized fluorescent probe.
Materials:
-
Cells expressing the protein of interest with an aldehyde or ketone handle.
-
Aminooxy-functionalized fluorescent probe (e.g., Aminooxy-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS), pH 6.5.
-
Aniline (B41778) stock solution (1 M in DMSO).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Gently wash the cells twice with ice-cold PBS (pH 6.5).
-
Labeling Reaction: Prepare the labeling solution by diluting the aminooxy-probe to a final concentration of 100 µM and aniline to a final concentration of 1 mM in PBS (pH 6.5).
-
Incubation: Add the labeling solution to the cells and incubate for 1-2 hours at room temperature or 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of a protein containing an azide group with a strained alkyne-functionalized dye on live cells.[20][21][22]
Materials:
-
Live cells with a protein of interest tagged with a non-canonical amino acid containing an azide group.
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5).
-
Cell culture medium (e.g., DMEM).
-
PBS.
Procedure:
-
Cell Culture: Plate the cells in a suitable imaging dish and culture overnight.
-
Probe Preparation: Prepare a stock solution of the strained alkyne-fluorophore in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Remove the existing media from the cells and add the media containing the alkyne-fluorophore.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope.
In-Depth Comparison
Oxime Ligation: The reaction between an aldehyde or ketone and an aminooxy or hydrazine to form an oxime or hydrazone, respectively, is a well-established bioorthogonal reaction.[23] The kinetics of oxime ligation can be significantly accelerated by using aniline-based catalysts, with second-order rate constants reaching up to 10³ M⁻¹s⁻¹.[1] O-Aryl oximes exhibit enhanced stability compared to O-alkyl oximes. A key advantage of oxime ligation is the ability to introduce the reactive handles (aldehydes and ketones) into biomolecules through genetic or chemical methods. However, the requirement for a catalyst in many applications and the relatively slower kinetics compared to IEDDA can be limitations.[24]
Staudinger Ligation: Developed by Bertozzi and coworkers, the Staudinger ligation is a reaction between an azide and a phosphine to form a stable amide bond. It is highly specific and has been successfully used in living animals.[25][26] However, its primary drawback is its slow reaction kinetics, with rate constants typically in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹.[4][5][6][7][8][9] Furthermore, phosphine reagents are susceptible to air oxidation, which can complicate in vivo applications.[10][11]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Also known as "copper-free click chemistry," SPAAC is a 1,3-dipolar cycloaddition between an azide and a strained cyclooctyne.[10][14] This reaction is highly bioorthogonal and does not require a cytotoxic copper catalyst, making it well-suited for live-cell and in vivo applications.[10][11][14] The reaction rates are generally faster than the Staudinger ligation, and the kinetics can be tuned by modifying the structure of the cyclooctyne.[6] However, the cyclooctyne reagents can be bulky, which may perturb the function of the labeled biomolecule.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is currently the fastest known bioorthogonal reaction, with rate constants that can exceed 10⁶ M⁻¹s⁻¹.[6][16][18] This exceptional speed allows for the labeling of biomolecules at very low concentrations and is ideal for in vivo imaging applications where rapid signal generation is crucial.[27][28][29][30] The high specificity and biocompatibility of the reagents further contribute to its widespread adoption.[17]
Conclusion
The selection of a bioorthogonal chemistry is a critical decision in experimental design. Oxime ligation offers a versatile and reliable method with tunable kinetics, making it a strong candidate for a variety of applications. For experiments demanding the utmost speed, particularly in vivo, the IEDDA reaction is unparalleled. SPAAC provides a robust and biocompatible alternative for live-cell labeling without the need for a catalyst. The Staudinger ligation, while slower, remains a valuable tool for applications where the formation of a native amide bond is desired. By carefully considering the kinetic, stability, and biocompatibility requirements of the specific biological question being addressed, researchers can choose the optimal bioorthogonal tool to illuminate complex biological processes.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. From mechanism to mouse: a tale of two bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 26. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 27. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 28. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Site-Specific PEGylation: A Comparative Guide to Peptide Mapping
For researchers, scientists, and drug development professionals, ensuring the precise location of polyethylene (B3416737) glycol (PEG) attachment is critical for the efficacy and safety of PEGylated biotherapeutics. Peptide mapping has emerged as a gold-standard technique for this validation. This guide provides an objective comparison of peptide mapping with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals by improving their pharmacokinetic and pharmacodynamic profiles.[1] However, the success of PEGylation hinges on the precise control and subsequent validation of the PEGylation site. Non-specific or heterogeneous PEGylation can lead to a loss of biological activity and create a complex mixture of isomers that is difficult to characterize and reproduce.[2][3]
This guide delves into the validation of site-specific PEGylation, with a primary focus on peptide mapping as a powerful analytical tool. We will explore its performance in comparison to other common techniques and provide the necessary experimental details for its successful application.
Comparative Analysis of Analytical Techniques
The characterization of PEGylated proteins presents unique analytical challenges due to the heterogeneity and size of the PEG moiety.[4][5] While several techniques can provide information about the overall success of PEGylation, peptide mapping offers unparalleled site-specific information. The following table summarizes the performance of key analytical methods.
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| Peptide Mapping (LC-MS/MS) | Precise PEGylation site identification and quantification. [6][7] | High | Low to Medium | Provides definitive evidence of the specific amino acid residue(s) conjugated to PEG. [1] Can quantify the extent of PEGylation at each site. | Complex sample preparation and data analysis. [8] Steric hindrance from PEG can sometimes lead to incomplete digestion. [2] |
| Intact Mass Analysis (MS) | Average number of PEG chains per protein (degree of PEGylation).[5][6] | Low | High | Rapid assessment of overall PEGylation.[5] | Does not provide site-specific information.[2] Mass spectra can be complex and difficult to interpret due to PEG polydispersity.[9] |
| Size-Exclusion Chromatography (SEC) | Assesses the increase in hydrodynamic radius upon PEGylation.[10] | Low | High | Simple and robust method for confirming conjugation and detecting aggregation.[2] | Does not provide site-specific information or distinguish between positional isomers.[2] Peak broadening due to PEG polydispersity can limit resolution.[2] |
| MALDI-TOF MS | Can determine the molecular weight of PEGylated peptides and proteins.[10][11] | Medium to High | High | Fast analysis with low sample consumption.[12] Can resolve individual oligomers of heterogeneous PEGylated peptides.[11] | Primarily qualitative, though some quantitative applications exist.[13] |
The Peptide Mapping Workflow for PEGylation Site Validation
The fundamental principle behind using peptide mapping to validate site-specific PEGylation involves the enzymatic digestion of the PEGylated protein into smaller peptides. These peptides are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the peptide map of the PEGylated protein to that of the unmodified protein, the specific peptide (and thus the amino acid residue) containing the PEG moiety can be identified.[7][10]
Detailed Experimental Protocol: LC-MS/MS Peptide Mapping
This protocol provides a general framework for the validation of site-specific PEGylation. Optimization will be required based on the specific protein and PEG characteristics.
1. Sample Preparation (Denaturation, Reduction, and Alkylation)
-
Objective: To unfold the protein and make it accessible to enzymatic cleavage.
-
Protocol:
-
Reconstitute the PEGylated protein and the unmodified control protein in a denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds by adding a reducing agent (e.g., dithiothreitol, DTT) and incubating at an elevated temperature (e.g., 60°C for 30 minutes).
-
Alkylate the free sulfhydryl groups to prevent disulfide bond reformation by adding an alkylating agent (e.g., iodoacetamide, IAA) and incubating in the dark.
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., using dialysis or spin columns) to remove the denaturant and excess reagents.[8]
-
2. Enzymatic Digestion
-
Objective: To cleave the protein into smaller peptides at specific amino acid residues.
-
Protocol:
-
Add a specific protease (e.g., trypsin, which cleaves at the C-terminus of lysine (B10760008) and arginine residues) to the prepared protein samples.[14] The enzyme-to-substrate ratio is typically between 1:20 and 1:100.
-
Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C for 4-18 hours).[8]
-
Quench the digestion reaction by adding an acid (e.g., formic acid or trifluoroacetic acid).
-
3. LC-MS/MS Analysis
-
Objective: To separate the peptides and identify their mass and sequence.
-
Protocol:
-
Inject the digested peptide mixture into a high-performance liquid chromatography (HPLC) system, typically a reversed-phase column (e.g., C18).[7][15]
-
Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., formic acid).[15]
-
Elute the separated peptides directly into a mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in a full MS scan are automatically selected for fragmentation (MS/MS).[14]
-
4. Data Analysis
-
Objective: To identify the PEGylated peptide and pinpoint the attachment site.
-
Protocol:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).
-
Compare the peptide map of the PEGylated protein with that of the unmodified control.
-
Look for the disappearance of a native peptide peak and the appearance of a new, larger, and often broader peak corresponding to the PEGylated peptide.[7] The mass shift will correspond to the mass of the attached PEG.
-
The fragmentation pattern (MS/MS spectrum) of the PEGylated peptide will confirm the peptide sequence and the specific amino acid residue to which the PEG is attached.[1]
-
Logical Relationships in PEGylation Analysis
The choice of analytical technique often depends on the stage of development and the specific questions being asked. A multi-faceted approach is typically employed for comprehensive characterization.
Conclusion
The validation of site-specific PEGylation is a critical aspect of biopharmaceutical development. While techniques like intact mass analysis and SEC are valuable for initial screening and confirmation of conjugation, peptide mapping coupled with mass spectrometry stands out for its ability to provide definitive, high-resolution information about the precise location of PEG attachment.[6][7][16] The detailed protocol and workflow provided in this guide offer a robust starting point for researchers to implement this powerful technique. By carefully selecting and validating analytical methods, developers can ensure the consistency, efficacy, and safety of their PEGylated protein therapeutics.
References
- 1. Pegylation Of A Protein [outsourcedpharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Assessing site-specific PEGylation of TEM-1 β-lactamase with cell-free protein synthesis and coarse-grained simulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. sciex.com [sciex.com]
- 6. enovatia.com [enovatia.com]
- 7. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Peptide Mapping Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Oxime vs. Hydrazone Linkages: A Comparative Guide to Stability in Bioconjugates
For researchers, scientists, and drug development professionals, the choice of a stable yet strategically cleavable linkage is paramount in the design of effective bioconjugates. Among the most utilized reversible covalent bonds, oximes and hydrazones stand out for their utility in everything from antibody-drug conjugates (ADCs) to hydrogel formation. This guide provides an in-depth comparison of the stability of oxime and hydrazone linkages, supported by experimental data, to inform the selection of the optimal linker for specific applications.
The stability of a bioconjugate linker directly impacts its efficacy and safety. A linker that is too labile can lead to premature release of a payload, causing off-target toxicity and a diminished therapeutic window. Conversely, an overly stable linker may not release the active molecule at the desired site of action. Both oxime and hydrazone linkages are formed by the condensation reaction between a carbonyl group (an aldehyde or a ketone) and an α-effect nucleophile (an alkoxyamine for oximes and a hydrazine (B178648) for hydrazones). While their formation chemistry is similar, their resulting stability profiles differ significantly.
Comparative Stability: Oximes Demonstrate Superior Hydrolytic Resistance
In general, oxime linkages are considerably more stable than hydrazone linkages under a wide range of conditions, particularly at physiological and acidic pH.[1][2][3][4][5] This enhanced stability is primarily attributed to the greater electronegativity of the oxygen atom in the oxime bond (C=N-O) compared to the nitrogen atom in the hydrazone bond (C=N-N).[1][2][3] The higher electronegativity of the oxygen atom reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.[1]
Experimental data consistently supports the superior stability of oximes. In a direct comparison of isostructural conjugates, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone at pD 7.0.[2][3] Similarly, the oxime was 300-fold more stable than an acetylhydrazone and 160-fold more stable than a semicarbazone under the same conditions.[2][3] The equilibrium constant (Keq) for oxime formation is also typically much larger (>10⁸ M⁻¹) than for hydrazone formation (10⁴–10⁶ M⁻¹), indicating a greater thermodynamic stability.[1][6]
This inherent stability makes oximes the preferred choice for applications requiring a robust linkage that can withstand physiological conditions for extended periods.[1][4] In contrast, the relative lability of hydrazones, particularly their accelerated cleavage in acidic environments, is often exploited for the controlled release of drugs in the acidic microenvironments of tumors or within endosomes and lysosomes.[7][8]
Factors Influencing Linkage Stability
The stability of both oxime and hydrazone linkages can be modulated by several factors, allowing for a degree of "tunability" in their design.[1][9]
-
pH: The hydrolysis of both linkages is acid-catalyzed.[2][3][8] Therefore, their stability decreases as the pH becomes more acidic. However, this effect is much more pronounced for hydrazones.
-
Electronic Effects: The electronic properties of the substituents on both the carbonyl and the α-nucleophile play a significant role. Electron-withdrawing groups near the C=N bond tend to decrease the basicity of the imine nitrogen and thus increase hydrolytic stability.[1]
-
Steric Effects & Carbonyl Source: In general, conjugates derived from ketones are more stable than those derived from aldehydes due to steric hindrance.[1][9] Furthermore, aromatic aldehydes typically form more stable conjugates than aliphatic aldehydes due to resonance stabilization.[7][10][11]
-
Catalysts: The formation of both linkages can be accelerated by catalysts, with aniline (B41778) being a classic example.[1][6][9][12] The development of more efficient and less toxic catalysts has expanded the utility of these reactions under physiological conditions.[13]
Quantitative Data on Linkage Stability
The following table summarizes key quantitative data on the comparative stability of oxime and hydrazone linkages from published studies.
| Linkage Type | Precursors | Condition | Half-life (t½) | First-order rate constant (k) (s⁻¹) | Relative Stability (Oxime = 1) | Reference |
| Oxime | Aldehyde + Alkoxyamine | pD 7.0 | Very long | ~1 x 10⁻⁸ | 1 | [2][3] |
| Methylhydrazone | Aldehyde + Methylhydrazine | pD 7.0 | Shorter | ~6 x 10⁻⁶ | ~1/600 | [2][3] |
| Acetylhydrazone | Aldehyde + Acetylhydrazine | pD 7.0 | Intermediate | ~3 x 10⁻⁶ | ~1/300 | [2][3] |
| Semicarbazone | Aldehyde + Semicarbazide | pD 7.0 | Intermediate | ~1.6 x 10⁻⁶ | ~1/160 | [2][3] |
| Aromatic Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | pH 7.4 | > 72 h | Not determined | - | [10][11] |
| Aliphatic Hydrazone | Aliphatic Aldehyde + Acyl Hydrazide | pH 5.5 | < 2 min | Not determined | - | [10][11] |
Experimental Protocols
A detailed methodology for comparing the hydrolytic stability of oxime and hydrazone linkages is provided below.
Protocol: Comparative Hydrolytic Stability Assay using HPLC
1. Objective: To determine and compare the rate of hydrolysis of an oxime-linked bioconjugate and a hydrazone-linked bioconjugate at different pH values.
2. Materials:
-
Oxime-linked conjugate stock solution (e.g., in DMSO)
-
Hydrazone-linked conjugate stock solution (e.g., in DMSO)
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0)
-
Acetonitrile (ACN) or other suitable organic solvent for the mobile phase
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to 37°C
-
Autosampler vials
3. Procedure:
-
Preparation of Incubation Solutions:
-
For each conjugate (oxime and hydrazone), prepare separate incubation solutions by diluting the stock solution in the different pH buffers to a final concentration of 1 mg/mL (or a concentration that gives a good signal on the HPLC).
-
-
Incubation:
-
Incubate all solutions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each incubation solution.
-
The frequency of sampling should be adjusted based on the expected stability of the linkage (more frequent for less stable linkages like hydrazones at low pH).
-
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by reverse-phase HPLC.
-
Use a suitable gradient of aqueous buffer (e.g., 0.1% TFA in water) and organic solvent (e.g., 0.1% TFA in ACN) to separate the intact conjugate from its hydrolysis products (the original biomolecule and the payload).
-
Monitor the elution profile at a wavelength where the conjugate or one of its components has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time for each condition (conjugate type and pH).
-
Calculate the half-life (t½) of each conjugate under each condition, which is the time it takes for 50% of the conjugate to be hydrolyzed.
-
If the hydrolysis follows first-order kinetics, the rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.
-
Visualizing the Chemical Landscape
To better understand the chemical principles and experimental design, the following diagrams are provided.
Caption: Chemical structures and relative stability of oxime and hydrazone linkages.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
A Comparative Guide to the Purity and Quality Control of Dioxoisoindolin-O-PEG-OMe
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and quality of bifunctional linkers are of paramount importance. This guide provides a detailed analysis of the purity and quality control measures for Dioxoisoindolin-O-PEG-OMe, a commonly used linker in PROTAC development. We will explore the key analytical techniques, potential impurities, and provide representative experimental protocols to assist in the evaluation of this critical reagent.
Understanding the Structure and Function
Dioxoisoindolin-O-PEG-OMe is a heterobifunctional linker that incorporates a phthalimide (B116566) group, which can be deprotected to reveal an aminooxy functional group, and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain. The phthalimide moiety serves as a protected form of a potent E3 ligase binder, while the PEG chain provides desired pharmacokinetic properties such as enhanced solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.
Data Presentation: A Comparative Overview of Purity
Obtaining direct comparative data for the purity of Dioxoisoindolin-O-PEG-OMe from different commercial suppliers is challenging due to the proprietary nature of their quality control data. However, based on industry standards and publicly available information for similar PEG-containing linkers, we can establish a representative comparison. High-quality Dioxoisoindolin-O-PEG-OMe is typically characterized by high purity, low polydispersity of the PEG chain, and the absence of significant process-related impurities.
| Parameter | Typical Specification (High-Quality Grade) | Potential Alternative/Lower-Quality Grade | Analytical Method |
| Purity (by HPLC) | ≥ 95% | 90-95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Polydispersity Index (PDI) | ≤ 1.05 | > 1.05 | Size Exclusion Chromatography (SEC) or Mass Spectrometry |
| Identity Confirmation | Conforms to structure | May show inconsistencies | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Residual Solvents | Below ICH limits | May exceed ICH limits | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | > 1.0% | Karl Fischer Titration |
| Appearance | White to off-white solid | Discolored or clumped solid | Visual Inspection |
Note: The values presented above are representative and may vary between suppliers. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any purchased material.
Potential Impurities and Their Impact
Several impurities can arise during the synthesis of Dioxoisoindolin-O-PEG-OMe, which can impact the efficacy and safety of the final PROTAC.
-
Incomplete PEGylation: The presence of starting materials, such as the phthalimide precursor or unfunctionalized PEG-OMe, can lead to the formation of undesired PROTAC species or a decrease in the overall yield of the desired product.
-
PEG Chain Truncation or Extension: Variations in the PEG chain length can affect the optimal distance between the target protein and the E3 ligase, potentially reducing the efficiency of protein degradation.
-
Byproducts from the Phthalimide Synthesis: During the synthesis of the dioxoisoindolin moiety, side reactions can introduce structurally related impurities. One notable impurity in the synthesis of similar pomalidomide-PEG linkers arises from the nucleophilic acyl substitution on the glutarimide (B196013) ring, which can co-elute with the desired product in HPLC[1].
-
Residual Solvents and Reagents: The presence of residual solvents and coupling reagents can be toxic and may interfere with subsequent synthetic steps.
Experimental Protocols for Quality Control
To ensure the quality of Dioxoisoindolin-O-PEG-OMe, a panel of analytical tests should be performed. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The purity of Dioxoisoindolin-O-PEG-OMe can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. The phthalimide group has a UV chromophore. For PEG chains without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with the UV detector[2][3].
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming the presence of the dioxoisoindolin and PEG moieties and the absence of major structural impurities.
Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for identifying hydroxyl end-groups in PEG derivatives[4][5].
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for include:
-
Aromatic protons of the phthalimide group (around 7.7-7.9 ppm).
-
The characteristic repeating ethylene (B1197577) glycol units of the PEG chain (a broad singlet around 3.6 ppm).
-
The methoxy (B1213986) (–OCH₃) protons at the terminus of the PEG chain (a singlet around 3.3-3.4 ppm).
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination
Principle: Mass spectrometry provides information about the molecular weight of the compound and the distribution of PEG chain lengths (polydispersity).
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for PEGylated molecules. Matrix-assisted laser desorption/ionization (MALDI) can also be employed, especially for higher molecular weight PEGs[6][7].
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).
-
Data Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol units. The average molecular weight and polydispersity can be calculated from this distribution. The use of charge-stripping agents like triethylamine (B128534) (TEA) as a post-column addition in LC-MS can simplify the mass spectra of PEGylated compounds[8].
Signaling Pathways and Experimental Workflows
The quality of Dioxoisoindolin-O-PEG-OMe directly impacts its performance in PROTAC synthesis and subsequent biological assays. The following diagrams illustrate the quality control workflow and the role of the linker in the PROTAC mechanism.
Caption: A typical quality control workflow for the production of high-purity Dioxoisoindolin-O-PEG-OMe.
Caption: The central role of the Dioxoisoindolin-O-PEG-OMe linker in mediating the formation of the ternary complex.
Conclusion
The purity and quality of Dioxoisoindolin-O-PEG-OMe are critical for the successful development of effective and safe PROTAC degraders. A thorough analytical characterization using a combination of HPLC, NMR, and mass spectrometry is essential to ensure high purity, correct structure, and low levels of impurities. By implementing rigorous quality control measures and utilizing the detailed experimental protocols provided in this guide, researchers can confidently select and qualify Dioxoisoindolin-O-PEG-OMe for their PROTAC synthesis endeavors, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. polymersource.ca [polymersource.ca]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Dioxoisoindolin-O-PEG-OMe in Aminooxy Linker Generation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the generation of aminooxy linkers is a critical step for the stable and specific ligation of molecules. Dioxoisoindolin-O-PEG-OMe serves as a common precursor, requiring deprotection to reveal the reactive aminooxy group. This guide provides an objective comparison of alternative strategies for generating and utilizing aminooxy linkers, focusing on synthetic precursors, pre-activated linkers, and hydrazine-based alternatives. The comparison includes quantitative data on reaction efficiency and stability, detailed experimental protocols, and visualizations to clarify the underlying chemical pathways.
Comparison of Key Methodologies
The primary alternatives to generating aminooxy groups from dioxoisoindolin precursors can be broadly categorized into two main approaches for oxime ligation and a third distinct chemistry using hydrazines.
-
Synthesis from Alternative Precursors: This involves the chemical synthesis of the aminooxy group from starting materials other than dioxoisoindolin, such as those utilizing a Mitsunobu reaction with N-hydroxyphthalimide.
-
Use of Pre-activated Aminooxy Linkers: This strategy employs commercially available linkers that already possess a protected aminooxy group and a reactive functional group (e.g., NHS ester) for direct conjugation to a target molecule. This approach simplifies the workflow by eliminating the need for deprotection steps.
-
Hydrazine-Based Linkers: This alternative chemical approach utilizes a hydrazine (B178648) moiety to react with aldehydes or ketones, forming a hydrazone bond. This linkage offers different stability characteristics compared to the oxime bond formed by aminooxy linkers.
The following table summarizes the key quantitative and qualitative differences between these approaches.
| Feature | Dioxoisoindolin-O-PEG-OMe (Phthalimide Protected) | Alternative Precursor (e.g., Mitsunobu) | Pre-activated Linker (e.g., Boc-aminooxy-PEG-NHS) | Hydrazine-Based Linker |
| Linkage Formed | Oxime | Oxime | Oxime | Hydrazone |
| Key Synthetic Step | Hydrazinolysis for deprotection | Mitsunobu reaction followed by hydrazinolysis | Direct conjugation via NHS ester | Hydrazide reaction with aldehyde/ketone |
| Reported Yield (Synthesis) | Deprotection typically >90%[1] | Mitsunobu step: 73-89%; Hydrazinolysis: 83-95%[1] | Not applicable (commercially sourced) | Varies with reactants |
| Conjugation Efficiency | High, dependent on subsequent reaction | High, dependent on subsequent reaction | High, dependent on NHS ester reaction | Generally high under optimal pH |
| Linkage Stability | Very high (Oxime bond) | Very high (Oxime bond) | Very high (Oxime bond) | pH-dependent; less stable than oxime[2][] |
| Hydrolysis Rate | Rate constant for oxime hydrolysis is ~1000-fold lower than for simple hydrazones[4] | ~1000-fold lower than simple hydrazones[4] | ~1000-fold lower than simple hydrazones[4] | Half-life of hours at pH 5 vs. >100 hours at pH 7[5] |
| Ease of Use | Requires deprotection and purification | Multi-step synthesis required | Single-step conjugation | Single-step conjugation |
| Protecting Group | Phthalimide (B116566) | Phthalimide | Boc (tert-Butyloxycarbonyl) | Not applicable |
| Deprotection Conditions | Hydrazine hydrate, heat[6] | Hydrazine hydrate, heat[1] | Mild acid (e.g., TFA)[7] | Not applicable |
Experimental Protocols
Detailed methodologies for the key chemical transformations are provided below to allow for a comprehensive understanding of each approach.
Protocol 1: Generation of Aminooxy Group from Dioxoisoindolin-O-PEG-OMe via Hydrazinolysis
This protocol describes the deprotection of the phthalimide group to yield the free aminooxy functionality.
Materials:
-
Dioxoisoindolin-O-PEG-OMe
-
Anhydrous hydrazine
-
Ethanol (B145695) (EtOH)
-
Saturated sodium bicarbonate solution
-
Acetic anhydride (B1165640)
-
Dowex 50W-X2 resin (H+ form)
Procedure:
-
Lyophilize the Dioxoisoindolin-O-PEG-OMe sample to ensure it is free of water.
-
In a screw-cap reaction vial, dissolve the dried precursor in anhydrous hydrazine.
-
Seal the vial and heat the mixture at 100°C for 10 hours[6].
-
After cooling, remove the excess anhydrous hydrazine under high vacuum using a cold trap[6].
-
Perform re-N-acetylation by adding a saturated sodium bicarbonate solution and acetic anhydride to the dried residue at 0°C and stirring[6].
-
Purify the resulting aminooxy-PEG-OMe by passing the reaction mixture through a column packed with Dowex 50W-X2 resin to remove any remaining impurities.
Protocol 2: Synthesis of an Aminooxy Linker via Mitsunobu Reaction
This protocol outlines the synthesis of a Boc-protected aminooxy linker from an alcohol precursor.
Materials:
-
PEG-alcohol
-
N-hydroxyphthalimide
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
Procedure:
-
Dissolve the PEG-alcohol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction and purify the resulting phthalimide-protected PEG linker by column chromatography. The yield for this step is typically in the range of 73-89%[1].
-
Dissolve the purified product in ethanol and add hydrazine hydrate.
-
Stir the mixture at room temperature for 12 hours to cleave the phthalimide group. The yield for this hydrazinolysis step is generally between 83-95%[1].
-
Purify the final aminooxy-PEG product.
Protocol 3: Conjugation using a Pre-activated Boc-Aminooxy-PEG-NHS Ester
This protocol describes the direct conjugation of a pre-activated aminooxy linker to a primary amine-containing molecule.
Materials:
-
Boc-aminooxy-PEG-NHS ester
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Equilibrate the vial of Boc-aminooxy-PEG-NHS ester to room temperature before opening.
-
Prepare a stock solution of the NHS ester in DMSO or DMF immediately before use.
-
Dissolve the amine-containing molecule in the amine-free buffer at a suitable concentration.
-
Add the desired molar excess of the NHS ester stock solution to the molecule solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins[8].
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours[8].
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.
-
The Boc-protecting group can be removed under mild acidic conditions (e.g., Trifluoroacetic acid) to liberate the aminooxy group for subsequent oxime ligation[7].
Protocol 4: Formation of a Hydrazone Linker
This protocol details the formation of a pH-sensitive hydrazone linkage between a hydrazide-modified molecule and an aldehyde-containing molecule.
Materials:
-
Hydrazide-modified molecule (e.g., protein with a succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (SMCC)-hydrazide linker)
-
Aldehyde or ketone-containing payload
-
Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.2)
-
Organic co-solvent if needed (e.g., Dioxane)
Procedure:
-
Dissolve the aldehyde or ketone-containing payload in a suitable solvent.
-
Dissolve the hydrazide-modified molecule in the reaction buffer.
-
Combine the two solutions and stir at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
-
The reaction is typically complete within a few hours.
-
Purify the resulting hydrazone-linked conjugate using standard chromatographic techniques.
-
The stability of the formed hydrazone bond can be assessed by incubating the conjugate in buffers of different pH (e.g., pH 5.0 and pH 7.4) and measuring the release of the payload over time[9].
Visualization of Workflows
The following diagrams illustrate the chemical workflows for generating and using aminooxy and hydrazone linkers.
Caption: Comparative workflows for linker generation and conjugation.
Conclusion
The choice of strategy for generating aminooxy linkers depends on the specific requirements of the research or drug development project.
-
Dioxoisoindolin-O-PEG-OMe and other synthetic precursors offer flexibility in linker design but require additional deprotection and purification steps.
-
Pre-activated aminooxy linkers provide a convenient and efficient route for conjugation, simplifying the workflow and potentially increasing overall yields by reducing the number of synthetic steps. The Boc protecting group is advantageous due to its mild cleavage conditions compared to the phthalimide group.
-
Hydrazine-based linkers represent a valuable alternative when pH-sensitive drug release is desired, for example, in the acidic environment of tumors or endosomes. However, the lower stability of the hydrazone bond compared to the oxime bond must be considered for applications requiring high stability in circulation.
For applications demanding high stability, oxime ligation is superior. The use of a pre-activated, Boc-protected aminooxy linker often presents the most streamlined and efficient workflow. For applications requiring a cleavable linker responsive to acidic pH, a hydrazine-based linker is a more suitable choice. Researchers should carefully consider the trade-offs between synthetic effort, linker stability, and the desired release mechanism when selecting an approach for their specific application.
References
- 1. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an Antibody-Drug Conjugate (ADC) is a delicate balance between the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the crucial role of the linker that connects them. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs.[1] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize an ADC's therapeutic index. This guide provides a comprehensive comparison of how PEG linker length impacts ADC efficacy, supported by experimental data and detailed methodologies.
Impact of PEG Linker Length on ADC Properties
The inclusion of PEG linkers in ADC design offers several advantages, primarily stemming from their hydrophilic and flexible nature.[1][2] The length of the PEG chain directly influences these benefits:
-
Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). PEGylation increases the overall hydrophilicity of the ADC, mitigating the risk of aggregation and improving its solubility and stability.[1][3] Longer PEG chains can provide a more effective hydrophilic shield for the payload.[1]
-
Enhanced Pharmacokinetics: The hydrodynamic radius of an ADC can be increased by PEGylation, which leads to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1][3]
However, there is a trade-off to consider. While longer PEG linkers can enhance pharmacokinetics and solubility, they may also lead to decreased in vitro cytotoxicity.[4][5] This highlights the context-dependent nature of PEG linker optimization for each specific ADC.[1]
Comparative Data on ADC Performance by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.[1]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | PEG Units | Payload | Target Cell Line | IC50 (nM) | Reference |
| Non-PEGylated | 0 | MMAE | L540cy | ~1.0 | [6] |
| PEG2 | 2 | MMAE | L540cy | ~1.2 | [6] |
| PEG4 | 4 | MMAE | L540cy | ~1.5 | [6] |
| PEG8 | 8 | MMAE | L540cy | ~2.0 | [6] |
| PEG12 | 12 | MMAE | L540cy | ~2.5 | [6] |
| PEG24 | 24 | MMAE | L540cy | ~3.0 | [6] |
| No PEG | 0 kDa | MMAE | NCI-N87 | 0.18 | [4][7] |
| PEG4k | 4 kDa | MMAE | NCI-N87 | 0.81 | [4][7] |
| PEG10k | 10 kDa | MMAE | NCI-N87 | 4.05 | [4][7] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Plasma Half-life)
| Linker | PEG Units/Size | Animal Model | Plasma Half-life | Reference |
| Non-PEGylated | 0 | Rat | Short | [6] |
| PEG2 | 2 | Rat | Increased | [6] |
| PEG4 | 4 | Rat | Moderately Increased | [6] |
| PEG8 | 8 | Rat | Significantly Increased | [6][7] |
| PEG12 | 12 | Rat | Significantly Increased | [6] |
| PEG24 | 24 | Rat | Significantly Increased | [6] |
| No PEG | 0 kDa | Mouse | 19.6 min | [4][7] |
| PEG4k | 4 kDa | Mouse | 49.2 min (2.5-fold increase) | [4][7] |
| PEG10k | 10 kDa | Mouse | 219.0 min (11.2-fold increase) | [4][7] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker | PEG Units | Tumor Model | Tumor Weight Reduction | Reference |
| Non-PEGylated | 0 | L540cy Xenograft | 11% | [6] |
| PEG2 | 2 | L540cy Xenograft | 35-45% | [6] |
| PEG4 | 4 | L540cy Xenograft | 35-45% | [6] |
| PEG8 | 8 | L540cy Xenograft | 75-85% | [6] |
| PEG12 | 12 | L540cy Xenograft | 75-85% | [6] |
| PEG24 | 24 | L540cy Xenograft | 75-85% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Modification (if necessary): For site-specific conjugation, modify the antibody to introduce a reactive handle. For example, reduce interchain disulfides to generate free thiols.
-
Linker-Payload Preparation: Synthesize or procure linker-payload constructs with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Conjugation Reaction: React the modified antibody with a molar excess of the linker-payload. The reaction conditions (pH, temperature, time) should be optimized for each specific conjugation chemistry.
-
Purification: Remove unreacted linker-payload and other impurities using techniques such as size exclusion chromatography (SEC) or protein A chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[][9][10]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SEC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or surface plasmon resonance (SPR).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture: Culture target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).[1]
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.[11]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC to determine its potency.
Protocol 3: In Vivo Xenograft Model for Efficacy Testing
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen.[6][12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Randomize mice into treatment groups and administer the ADCs with varying PEG linker lengths (and a vehicle control) via an appropriate route (e.g., intravenously).[6][13]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[2][14]
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.[13]
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Protocol 4: Pharmacokinetic Analysis
-
Animal Model: Use a suitable animal model, such as rats or mice.[15]
-
ADC Administration: Administer a single dose of the ADCs with different PEG linker lengths intravenously.[15]
-
Blood Sampling: Collect blood samples at various time points post-injection.[1]
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification: Measure the concentration of the ADC in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for evaluating ADCs with varying PEG linker lengths.
Caption: General mechanism of action of an ADC.
Caption: Experimental workflow for evaluating ADCs.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the efficacy of an Antibody-Drug Conjugate. Longer PEG chains generally improve hydrophilicity, reduce aggregation, and enhance pharmacokinetic properties, which can lead to better in vivo efficacy. However, this often comes at the cost of reduced in vitro potency. The optimal PEG linker length is therefore context-dependent and must be empirically determined for each specific antibody, payload, and target combination. A systematic evaluation of a range of PEG linker lengths, using standardized and robust experimental protocols, is essential for the successful preclinical development of a safe and effective ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. hpst.cz [hpst.cz]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Labeling Strategies Using Aminooxy-Functionalized PEG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal labeling strategies centered on aminooxy-functionalized polyethylene (B3416737) glycol (PEG), offering a valuable resource for researchers in bioconjugation, drug delivery, and diagnostics. We present a detailed analysis of the performance of aminooxy-PEGylation in comparison to other prevalent bioconjugation techniques, supported by experimental data and detailed protocols.
Introduction to Orthogonal Labeling with Aminooxy-PEG
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[1] One such powerful reaction is the oxime ligation, which involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[2][3] Aminooxy-functionalized PEG reagents leverage this specific and efficient chemistry to attach PEG chains to biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins and other biomolecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.[4][5]
The key advantage of the aminooxy-aldehyde/ketone ligation lies in its high chemoselectivity and the remarkable stability of the resulting oxime linkage, especially when compared to imines and hydrazones.[6][7] This guide will delve into the quantitative aspects of this strategy and compare it with other widely used orthogonal labeling methods, such as click chemistry.
Comparison of Orthogonal Labeling Chemistries
The choice of a bioorthogonal reaction is critical and depends on factors like reaction speed, stability of the conjugate, and the specific application. Below is a comparison of key performance metrics for aminooxy ligation and other common orthogonal chemistries.
| Feature | Aminooxy Ligation (Oxime Formation) | Hydrazone Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Aminooxy + Aldehyde/Ketone | Hydrazide + Aldehyde/Ketone | Azide + Strained Alkyne (e.g., DBCO, BCN) | Azide + Terminal Alkyne |
| Catalyst | Often aniline-based (optional but recommended) | Often aniline-based (optional) | None | Copper(I) |
| Second-Order Rate Constant (k₂) | ~8.2 M⁻¹s⁻¹ (aniline-catalyzed with benzaldehyde)[8] | Generally slower than catalyzed oxime ligation | ~0.06 - 1.0 M⁻¹s⁻¹ (depending on cyclooctyne)[9] | ~10 - 200 M⁻¹s⁻¹[10] |
| Linkage Stability | High hydrolytic stability[3][7] | Less stable than oximes, prone to hydrolysis[6][7] | Highly stable triazole ring[2] | Highly stable triazole ring[2] |
| Biocompatibility | Good; aniline (B41778) catalyst can have some toxicity.[11] | Good; aniline catalyst can have some toxicity. | Excellent; no catalyst required.[12] | Limited in living cells due to copper toxicity.[13] |
| Key Advantages | Stable linkage, good kinetics with catalyst. | Reversible under certain conditions. | No catalyst needed, fast kinetics. | Very fast kinetics. |
| Key Disadvantages | Slower than CuAAC, catalyst may be required for optimal rates. | Linkage instability. | Reagents can be bulky and hydrophobic. | Copper toxicity limits in vivo applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments related to glycoprotein (B1211001) labeling using aminooxy-functionalized PEG.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the gentle oxidation of sialic acid residues on glycoproteins to generate aldehyde groups, which are necessary for reaction with aminooxy-PEG.
Materials:
-
Glycoprotein solution (e.g., IgG antibody) at 3-15 mg/mL in 1X PBS buffer.[14]
-
10X Reaction Buffer: 1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5.[14]
-
Sodium periodate (B1199274) (NaIO₄) stock solution (100 mM in deionized water, freshly prepared).[14]
-
Ethylene (B1197577) glycol.
-
Dialysis cassette or desalting column.
Procedure:
-
To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer.[14]
-
Add 1/10th volume of the 100 mM NaIO₄ stock solution. For example, to 100 µL of protein solution, add 10 µL of 10X reaction buffer and 10 µL of NaIO₄ solution.[14]
-
Incubate the reaction for 10-30 minutes at room temperature or on ice, protected from light.[14]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[14]
-
Remove excess sodium periodate and buffer exchange the oxidized glycoprotein into a suitable coupling buffer (e.g., 1X PBS, pH 7.2-7.5) using a dialysis cassette or a desalting column.[6]
Protocol 2: Labeling of Oxidized Glycoproteins with Aminooxy-PEG
This protocol details the conjugation of an aminooxy-functionalized PEG to the aldehyde-containing glycoprotein.
Materials:
-
Oxidized glycoprotein in coupling buffer (from Protocol 1).
-
Aminooxy-PEG reagent (e.g., mPEG-aminooxy).
-
Anhydrous DMSO for dissolving the Aminooxy-PEG reagent.
-
10X Aniline solution in acetate buffer (optional, but recommended catalyst).[14]
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Prepare a stock solution of the Aminooxy-PEG reagent in anhydrous DMSO. The concentration will depend on the desired molar excess.
-
Add the desired molar excess of the Aminooxy-PEG stock solution to the oxidized glycoprotein solution. A 50-fold molar excess of the labeling reagent is a common starting point.[14]
-
(Optional but recommended) To catalyze the reaction, add 1/10th volume of the 10X Aniline solution.[14]
-
Incubate the reaction at room temperature with gentle shaking for 2 hours, protected from light.[14]
-
Purify the PEGylated glycoprotein from excess reagents using a suitable method such as size-exclusion chromatography or extensive dialysis against an appropriate buffer.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for glycoprotein labeling using aminooxy-PEG.
Caption: Comparison of the hydrolytic stability of different linkages.
Caption: Comparison of reaction kinetics for different orthogonal ligations.
Conclusion
Aminooxy-functionalized PEG offers a robust and reliable method for the orthogonal labeling of biomolecules, particularly glycoproteins. The resulting oxime linkage is significantly more stable than hydrazone and imine bonds, which is a critical advantage for applications requiring long-term stability. While the reaction kinetics of uncatalyzed oxime ligation can be slow, the use of catalysts like aniline significantly accelerates the reaction, making it competitive with other bioorthogonal methods. For applications where speed is paramount and copper toxicity is not a concern, CuAAC remains the fastest option. However, for live-cell labeling and applications demanding high stability and biocompatibility without the need for a metal catalyst, aminooxy-PEGylation and SPAAC are superior choices. The selection of the optimal labeling strategy will ultimately depend on the specific requirements of the experimental system, including the nature of the biomolecule, the desired stability of the conjugate, and the tolerance for catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
Safety Operating Guide
Proper Disposal of Dioxoisoindolin-O-PEG-OMe (MW 2000): A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount for safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dioxoisoindolin-O-PEG-OMe (MW 2000), a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of PROTACs (proteolysis targeting chimeras).
While a specific Safety Data Sheet (SDS) for Dioxoisoindolin-O-PEG-OMe (MW 2000) was not publicly accessible at the time of this writing, information on similar methoxy (B1213986) polyethylene glycol compounds suggests that it is not classified as a hazardous substance. The following procedures are based on general guidelines for the disposal of non-hazardous chemical waste. However, it is imperative to consult your institution's specific safety protocols and the supplier's SDS if available.
Immediate Safety and Handling
Before proceeding with disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area to avoid inhalation of any airborne powder.
Disposal Protocol for Dioxoisoindolin-O-PEG-OMe (MW 2000)
Based on the non-hazardous nature of similar PEG compounds, Dioxoisoindolin-O-PEG-OMe (MW 2000) can typically be disposed of as solid laboratory waste. Follow these steps to ensure safe and compliant disposal:
-
Containerization: Place the waste Dioxoisoindolin-O-PEG-OMe (MW 2000) in a clearly labeled, sealed container. The container should be robust and compatible with the chemical.
-
Labeling: The label should clearly identify the contents as "Dioxoisoindolin-O-PEG-OMe (MW 2000) Waste" and include the date of disposal.
-
Segregation: Do not mix this waste with hazardous materials such as solvents, reactive chemicals, or biohazardous waste.
-
Final Disposal: This container should be placed in the designated receptacle for non-hazardous solid laboratory chemical waste. It is crucial that laboratory personnel, not custodial staff, handle the final transfer to the appropriate waste stream.
Important Note: Do not dispose of Dioxoisoindolin-O-PEG-OMe (MW 2000) down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Quantitative Data Summary
The following table summarizes key physical and safety data for a representative methoxy polyethylene glycol compound, which can serve as a general guideline.
| Property | Value | Source |
| Physical State | Solid (powder) | Generic SDS |
| Appearance | White to off-white | Generic SDS |
| Solubility | Soluble in water | Generic SDS |
| Hazard Classification | Not classified as hazardous | Generic SDS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dioxoisoindolin-O-PEG-OMe (MW 2000).
Caption: Disposal decision workflow for Dioxoisoindolin-O-PEG-OMe (MW 2000).
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of Dioxoisoindolin-O-PEG-OMe (MW 2000), contributing to a secure and compliant research environment. Always prioritize your institution's specific guidelines and consult with your EHS department if you have any doubts.
Personal protective equipment for handling Dioxoisoindolin-O-PEG-OMe (MW 2000)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dioxoisoindolin-O-PEG-OMe (MW 2000). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Chemical Identifier:
-
Name: Dioxoisoindolin-O-PEG-OMe (MW 2000)
-
Common Synonyms: Methoxy-PEG-O-Dioxoisoindoline (MW 2000)
-
General Class: PEGylated compound
While a specific Safety Data Sheet (SDS) for Dioxoisoindolin-O-PEG-OMe (MW 2000) was not found, information on similar PEG compounds suggests it is a non-hazardous, low-toxicity solid. However, it is imperative to handle it as a potential irritant and to minimize exposure. The following recommendations are based on general best practices for handling non-hazardous chemical powders.
I. Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes. Adherence to the prescribed PPE is mandatory to mitigate these risks.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles. |
| Body Protection | A clean lab coat or a disposable gown | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A dust mask or respirator may be necessary if handling large quantities or if dust generation is significant. | To prevent inhalation of airborne particles. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling Dioxoisoindolin-O-PEG-OMe (MW 2000) from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.[4][5]
2. Weighing and Preparation of Solutions:
-
Conduct all weighing and handling of the powder in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.
-
To facilitate handling, consider preparing a stock solution. Dissolve the reagent in a suitable organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5]
-
Use a non-coring syringe to dispense the stock solution to minimize air exposure.[4][5]
-
If not using a stock solution, handle the solid with care to avoid creating dust.
3. Experimental Use (Non-Cell-Based):
-
Wear the appropriate PPE at all times.
-
Handle all solutions containing the compound with the same level of care as the solid form.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Work in a well-ventilated area.
III. Disposal Plan
Proper disposal of Dioxoisoindolin-O-PEG-OMe (MW 2000) and its associated waste is critical to maintain a safe laboratory environment and comply with regulations.
1. Solid Waste:
-
Unused or waste Dioxoisoindolin-O-PEG-OMe powder should be collected in a clearly labeled, sealed container.
-
Assuming the material is non-hazardous, it may be disposed of in the regular solid waste stream, but always consult your institution's specific guidelines.[6]
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be placed in a sealed bag or container before disposal in the regular trash.
2. Liquid Waste:
-
Aqueous solutions of Dioxoisoindolin-O-PEG-OMe, if deemed non-hazardous, may be disposable down the drain with copious amounts of water, subject to local regulations and institutional approval.[6]
-
Solutions of the compound in organic solvents (e.g., DMSO, DMF) must be collected as hazardous chemical waste in a properly labeled solvent waste container. Do not dispose of organic solvents down the drain.
3. Empty Containers:
-
Ensure empty containers are free of any residual powder.
-
Deface or remove the original label to prevent misuse.[6]
-
Dispose of the empty container in the regular trash or recycling according to your facility's procedures.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling Dioxoisoindolin-O-PEG-OMe (MW 2000).
Caption: Safe Handling and Disposal Workflow.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. (1,3-dioxoisoindolin-2-yl)-O-PEG-OMe, MW 2,000 | BroadPharm [broadpharm.com]
- 3. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
